Potassium 3-formylphenyltrifluoroborate
Description
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Properties
IUPAC Name |
potassium;trifluoro-(3-formylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3O.K/c9-8(10,11)7-3-1-2-6(4-7)5-12;/h1-5H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJWOVZZESBYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C=O)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635707 | |
| Record name | Potassium trifluoro(3-formylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871231-44-6 | |
| Record name | Borate(1-), trifluoro(3-formylphenyl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871231-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(3-formylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Potassium 3-formylphenyltrifluoroborate: Properties, Structure, and Applications
Introduction: A Superior Reagent for Modern Synthetic Chemistry
In the landscape of contemporary organic synthesis, the quest for stable, versatile, and efficient reagents is paramount. Potassium organotrifluoroborates have emerged as a distinguished class of compounds, offering significant advantages over their boronic acid and ester counterparts. These crystalline solids are generally characterized by their remarkable stability to both air and moisture, which simplifies handling, storage, and stoichiometry calculations.[1][2] This inherent stability circumvents the common issues associated with boronic acids, such as dehydration to form boroxines and challenges in purification.[1]
Potassium 3-formylphenyltrifluoroborate, the subject of this guide, is a bifunctional reagent that marries the robust utility of the aryltrifluoroborate moiety with the synthetic versatility of an aldehyde. This combination makes it a valuable building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. The trifluoroborate group acts as a stable precursor for a nucleophilic aryl group in cross-coupling reactions, while the formyl group provides a handle for a wide array of subsequent chemical transformations. This guide offers an in-depth exploration of the properties, structure, synthesis, and key applications of this compound for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a potassium cation (K⁺) and a 3-formylphenyltrifluoroborate anion ([m-OHC-C₆H₄BF₃]⁻). The anion features a tetrahedral boron atom covalently bonded to a carbon atom of the phenyl ring and three fluorine atoms. This tetracoordinate nature of the boron atom is key to the compound's stability, effectively "protecting" the carbon-boron bond from premature degradation that can occur with tricoordinate boronic acids.
Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₅BF₃KO | PubChem CID: 23697343[2] |
| Molecular Weight | 212.02 g/mol | PubChem CID: 23697343[2] |
| Appearance | Typically an off-white to light yellow solid. | General observation for aryltrifluoroborates. |
| Melting Point | Data not available for the 3-formyl isomer. The 2-formyl isomer melts at 220-224 °C.[3] The precursor, 3-formylphenylboronic acid, melts at 109-113 °C.[4] | It is expected to be a high-melting solid, typical for salt-like compounds. |
| Solubility | Generally soluble in polar solvents like water, methanol, and acetone; poorly soluble in nonpolar organic solvents.[5] | The solubility profile is a key consideration for reaction setup. |
| Stability | Air and moisture stable, allowing for ease of handling and storage.[1][2] | A significant advantage over boronic acids. |
Spectroscopic Characterization
A full suite of spectroscopic techniques is used to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organotrifluoroborates. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[1]
| Nucleus | Expected Chemical Shift (δ) / ppm | Key Features and Interpretation |
| ¹H NMR | ~9.9 (s, 1H) | Aldehyde proton (CHO). |
| 7.5 - 8.0 (m, 4H) | Aromatic protons. The meta-substitution pattern will give rise to a complex multiplet. | |
| ¹³C NMR | ~192 | Aldehyde carbonyl carbon. |
| 120 - 140 | Aromatic carbons. The carbon attached to the boron will be a broad signal due to quadrupolar relaxation of the boron nucleus. | |
| ¹⁹F NMR | -135 to -145 | A broad singlet is typically observed. The chemical shift is characteristic of the [RBF₃]⁻ anion.[1] |
| ¹¹B NMR | 3.0 - 6.0 | A quartet may be observed due to coupling with the three fluorine atoms (¹JB-F).[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| ~3100 - 3000 | C-H stretch | Aromatic C-H bonds.[1] |
| ~2820 and ~2720 | C-H stretch | Characteristic "Fermi doublet" for the aldehyde C-H bond.[6][7] |
| ~1700 | C=O stretch | Strong, sharp absorption from the aldehyde carbonyl group.[1][2] |
| ~1600 - 1450 | C=C stretch | Aromatic ring vibrations.[6] |
| ~1100 - 950 | B-F stretch | Strong absorptions characteristic of the trifluoroborate group.[8][9] |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is effective for characterizing organotrifluoroborates. The expected observation would be the anion [C₇H₅BF₃O]⁻ at m/z ≈ 165.
Synthesis of this compound
The most common and straightforward synthesis of potassium aryltrifluoroborates involves the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[5] This method is efficient, uses inexpensive reagents, and typically results in a high yield of the crystalline product.
Experimental Protocol: Synthesis from 3-Formylphenylboronic Acid
Causality: This protocol leverages the high affinity of fluoride for boron. The boronic acid, which exists in equilibrium with its trimeric boroxine form, is quantitatively converted to the more stable tetracoordinate trifluoroborate salt upon reaction with KHF₂, which serves as a convenient source of fluoride.
-
Reagent Preparation : In a flask, suspend 3-formylphenylboronic acid (1.0 eq) in methanol.
-
Reaction Initiation : To this suspension, add a solution of potassium hydrogen fluoride (KHF₂, 2.5 - 3.0 eq) in water. The amount of water should be minimal to dissolve the KHF₂.
-
Reaction : Stir the resulting mixture vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by the dissolution of the starting boronic acid and the subsequent precipitation of the potassium trifluoroborate salt.
-
Product Isolation : Reduce the volume of methanol under reduced pressure. This will further encourage the precipitation of the product.
-
Purification : Collect the solid product by vacuum filtration. Wash the filter cake with cold methanol and then with diethyl ether to remove any residual impurities.
-
Drying : Dry the crystalline product under high vacuum to yield this compound.
Self-Validation: The purity of the product can be confirmed by NMR spectroscopy, which should show the disappearance of the broad B(OH)₂ proton signal from the starting material and the appearance of the characteristic ¹⁹F and ¹¹B NMR signals for the trifluoroborate salt. The melting point of the product should also be sharp and significantly higher than that of the starting boronic acid.
Applications in Organic Synthesis
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[10] This reaction is one of the most powerful methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The aldehyde functionality on the trifluoroborate reagent is well-tolerated under typical Suzuki-Miyaura conditions.[6]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling with an Aryl Bromide
Causality: This protocol is designed to facilitate the key steps of the catalytic cycle. The palladium(0) catalyst undergoes oxidative addition into the aryl bromide C-X bond. The base is crucial for the transmetalation step, where it is believed to facilitate the hydrolysis of the trifluoroborate to a more reactive boronic acid in situ, which then transfers its organic group to the palladium center. Finally, reductive elimination from the palladium(II) intermediate yields the biaryl product and regenerates the palladium(0) catalyst.
-
Reaction Setup : To an oven-dried reaction vessel, add this compound (1.1 eq), the desired aryl bromide (1.0 eq), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%), and a base such as cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Solvent Addition : Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O or Toluene/H₂O).
-
Reaction : Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Workup : Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-formylbiaryl product.
Self-Validation: Successful coupling is confirmed by NMR analysis of the product, which will show signals for both aromatic rings. The disappearance of the aldehyde proton signal from the starting material and the appearance of a new set of aromatic signals corresponding to the coupled product are key indicators. Mass spectrometry will confirm the molecular weight of the final product.
Safety, Storage, and Handling
While this compound is more stable than its boronic acid counterpart, standard laboratory safety precautions should be followed.
-
Handling : Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Hazards : May cause skin, eye, and respiratory irritation. The GHS hazard statements for the related para-isomer include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Conclusion
This compound stands out as a highly valuable and versatile reagent in modern organic synthesis. Its exceptional air and moisture stability simplifies handling and improves reaction reproducibility, while its bifunctional nature—a stable platform for C-C bond formation via the trifluoroborate and a reactive center for further elaboration via the formyl group—opens up a wide range of synthetic possibilities. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on providing the practical insights necessary for its successful implementation in a research and development setting.
References
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Doc Brown's Chemistry. (n.d.). Benzaldehyde IR Spectrum. Retrieved from [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23697343, this compound. Retrieved from [Link]
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UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Berkeley Learning Hub. (2025, January 30). Benzaldehyde IR Spectrum Analysis. Retrieved from [Link]
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Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Weir, C. E., & Schroeder, R. A. (1964). Infrared Spectra of the Crystalline Inorganic Borates. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(5), 465–487. [Link]
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Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]
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Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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dos Santos, V. A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23697319, Potassium 4-formylphenyltrifluoroborate. Retrieved from [Link]
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MySkinRecipes. (n.d.). Potassium 3-formyl-4-methoxyphenyltrifluoroborate. Retrieved from [Link]
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Ross, S. D. (1962). Infrared spectra of the hydrated borates. Journal of the Franklin Institute, 273(4), 332-333. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734356, 3-Formylphenylboronic acid. Retrieved from [Link]
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A Senior Application Scientist's Guide to Potassium 3-formylphenyltrifluoroborate
This guide provides an in-depth technical overview of Potassium 3-formylphenyltrifluoroborate (CAS No. 871231-44-6), a versatile and increasingly important reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical applications, and detailed experimental methodologies associated with this compound.
Introduction: The Ascendancy of Organotrifluoroborates
For decades, boronic acids and their ester derivatives have been the cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. However, their inherent limitations, such as potential instability, challenging purification, and susceptibility to protodeboronation, have driven the quest for more robust alternatives.[1] Potassium organotrifluoroborates have emerged as a superior class of reagents, offering enhanced stability to both air and moisture, remarkable tolerance to a wide range of functional groups, and simplified handling.[1] this compound exemplifies these advantages, providing a stable, crystalline solid that serves as a valuable building block for the synthesis of complex biaryl aldehydes. The presence of the formyl group offers a reactive handle for further synthetic transformations, making it a particularly strategic component in multistep syntheses.
Core Properties and Characterization
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 871231-44-6 | [2] |
| Molecular Formula | C₇H₅BF₃KO | [2] |
| Molecular Weight | 212.02 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | >200 °C | [3] |
| Solubility | Soluble in water, methanol, and polar aprotic solvents like THF and acetone. | [2] |
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organotrifluoroborates. The following are expected chemical shifts for this compound based on data for similar compounds:
-
¹H NMR (DMSO-d₆): Resonances for the aromatic protons would be expected in the range of 7.5-8.2 ppm, with the aldehyde proton appearing further downfield, typically above 9.8 ppm.
-
¹³C NMR (DMSO-d₆): Aromatic carbons would appear in the 120-140 ppm region, with the carbon of the aldehyde group appearing around 190 ppm. The carbon atom attached to the boron would likely be a broad signal due to quadrupolar relaxation of the boron nucleus.
-
¹¹B NMR (DMSO-d₆, referenced to BF₃·Et₂O): A characteristic signal for the tetracoordinate boron atom is expected.
-
¹⁹F NMR (DMSO-d₆): A signal corresponding to the three fluorine atoms would be observed.
Synthesis of this compound: A Validated Protocol
The most common and efficient method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[4] This straightforward and high-yielding procedure makes this compound readily accessible from commercially available 3-formylphenylboronic acid.
Experimental Protocol: Synthesis
Materials:
-
3-Formylphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Acetone
Procedure:
-
In a flask, dissolve 3-formylphenylboronic acid in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride. Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment.
-
Slowly add the KHF₂ solution to the methanolic solution of the boronic acid with vigorous stirring.
-
A white precipitate will form. Continue stirring at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold acetone.
-
Dry the product under vacuum to yield this compound as a white, crystalline solid.
Caption: Synthesis of this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its stability and functional group tolerance make it an ideal building block for the synthesis of biaryl aldehydes, which are important intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.
The general mechanism of the Suzuki-Miyaura reaction involving an organotrifluoroborate is well-established. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the organotrifluoroborate and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Water (degassed)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and cesium carbonate (3.0 equivalents).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (2 mol%) and triphenylphosphine (6 mol%) in THF.
-
Add the catalyst solution to the reaction vessel.
-
Add a 9:1 mixture of degassed THF and water to the reaction vessel.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C, with stirring, until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl aldehyde.
Caption: Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates.
Stability and Handling
This compound is a bench-stable solid that is significantly more robust than its corresponding boronic acid. It is not sensitive to air or moisture under normal storage conditions. However, as with all chemical reagents, appropriate handling procedures should be followed.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Handling: Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust. In case of contact with eyes or skin, rinse immediately with plenty of water.
The aldehyde functionality is generally stable under the neutral or basic conditions of the Suzuki-Miyaura reaction. However, it is important to be mindful of potential side reactions if strong oxidizing or reducing agents are present in subsequent synthetic steps.
Conclusion
This compound stands out as a highly valuable and practical reagent for organic synthesis. Its inherent stability, ease of preparation, and compatibility with a broad range of reaction conditions make it an excellent choice for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
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Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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MySkinRecipes. (n.d.). Potassium 3-formyl-4-methoxyphenyltrifluoroborate. Retrieved from [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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A Technical Guide to the Synthesis and Characterization of Potassium 3-formylphenyltrifluoroborate
Executive Summary: Potassium 3-formylphenyltrifluoroborate is a versatile and highly stable organoboron reagent crucial for advanced organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its stability to air and moisture offers significant advantages over traditional boronic acids, simplifying handling, storage, and broadening its compatibility with various reaction conditions.[1][2][3] This guide provides a detailed protocol for the synthesis of this compound from its corresponding boronic acid, outlines a comprehensive characterization strategy to ensure product identity and purity, and explains the scientific rationale behind the procedural steps.
Introduction: The Ascendancy of Organotrifluoroborates
In the landscape of synthetic organic chemistry, organoboron compounds are indispensable tools, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] While boronic acids have been the traditional reagents of choice, their propensity for dehydration to form cyclic boroxine anhydrides can complicate reaction stoichiometry and handling.[1]
Potassium organotrifluoroborates have emerged as superior alternatives.[1][4] These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, a stark contrast to many boronic acids.[1][2][5] This enhanced stability allows them to be carried through multi-step syntheses where less robust boron species would require protection and deprotection steps.[1][3] The tetracoordinate boron center in trifluoroborates renders them less Lewis acidic and stable under many oxidative conditions.[6]
Spotlight on this compound
This compound is a particularly valuable building block. The presence of the aldehyde (formyl) group provides a reactive handle for a multitude of subsequent transformations, including but not limited to:
-
Reductive amination
-
Wittig reactions
-
Oxidation to a carboxylic acid
-
Aldol condensations
This bifunctionality—a stable cross-coupling partner and a reactive aldehyde—makes it a powerful intermediate for the synthesis of diverse and complex target molecules in drug discovery and materials science.
Synthesis: From Boronic Acid to Trifluoroborate
The most direct and common method for preparing potassium aryltrifluoroborates is through the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[1][7] This transformation is efficient, high-yielding, and generally proceeds under mild conditions.
The Core Reaction and Mechanism
The synthesis involves the displacement of the hydroxyl groups of the boronic acid by fluoride ions. The use of KHF₂ is critical; it serves as an efficient source of both the fluoride ions and the potassium counterion.[7] Interestingly, simple potassium fluoride (KF) is often ineffective at displacing the hydroxyl ligands from trivalent boronic acids.[7][8] The reaction proceeds by converting the trigonal planar boronic acid into a stable, tetracoordinate borate salt.
Reaction Scheme: 3-Formylphenylboronic Acid + 2 KHF₂ → this compound + K[B(OH)₄] + H₂O
The equilibrium of this reaction is driven towards the product by the precipitation of the crystalline potassium trifluoroborate salt from the reaction medium, typically a mixture of methanol and water.[1][6]
Rationale for Experimental Design
-
Starting Material: 3-Formylphenylboronic acid is chosen as the direct precursor. Its purity is paramount, as impurities may carry through to the final product.
-
Fluorinating Agent: Potassium hydrogen fluoride (KHF₂) is the reagent of choice. It is an inexpensive and effective fluoride source that readily reacts with boronic acids and their associated anhydrides (boroxines).[7] An excess is used to drive the reaction to completion.
-
Solvent System: A mixture of methanol and water is commonly employed. The boronic acid starting material is soluble in methanol, while the aqueous KHF₂ solution facilitates the ionic reaction.[1][7] The final trifluoroborate product has limited solubility in this mixed solvent system, especially upon cooling, which allows for its isolation via filtration.
Detailed Experimental Protocol: Synthesis
Safety Precaution: Potassium hydrogen fluoride (KHF₂) is corrosive and toxic. In the presence of moisture, it can release hydrogen fluoride (HF). Always handle this reagent in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Avoid inhalation and skin contact.[9]
Materials:
-
3-Formylphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Deionized Water
-
Acetonitrile (for recrystallization, optional)
Procedure:
-
Dissolution: In a suitable flask (e.g., polypropylene or Nalgene® to prevent etching by HF), dissolve 3-formylphenylboronic acid (1.0 eq) in methanol.[9]
-
Prepare KHF₂ Solution: In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (approx. 3.0 eq).
-
Reaction: While stirring the methanolic solution of the boronic acid vigorously at room temperature, add the aqueous KHF₂ solution dropwise. A white precipitate of this compound should form almost immediately.[1]
-
Stirring: Continue to stir the resulting slurry at room temperature for 30-60 minutes to ensure the reaction goes to completion.
-
Isolation: Collect the white solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold methanol and then cold deionized water to remove unreacted starting materials and excess KHF₂.
-
Drying: Dry the product under high vacuum to yield this compound as a fine white powder. For higher purity, recrystallization from a solvent such as acetonitrile can be performed.[6]
Characterization and Quality Control
A multi-technique approach is essential to confirm the structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.
-
¹H NMR: Provides information on the proton environment. Expected signals include the aldehyde proton (singlet, ~10.0 ppm), and distinct aromatic protons in the region of 7.5-8.2 ppm, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring.
-
¹³C NMR: Confirms the carbon skeleton. Key signals will be the aldehyde carbonyl carbon (~192 ppm), and aromatic carbons, including the carbon directly attached to the boron atom (ipso-carbon), which will appear as a broad signal due to quadrupolar relaxation.
-
¹⁹F NMR: This is a definitive technique for confirming the formation of the trifluoroborate salt. A single, often broad, signal is expected. For similar aryltrifluoroborates, this signal appears in the range of -135 to -145 ppm.[10][11]
-
¹¹B NMR: Confirms the tetracoordinate environment of the boron atom. A sharp signal is expected in the range of δ 3-6 ppm, characteristic of a trifluoroborate anion.[10][11][12] This contrasts with the broad signal for the trigonal boronic acid starting material, which appears much further downfield (typically δ ~30 ppm).[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1690-1715 cm⁻¹.[13]
-
B-F Stretch: Strong, broad absorption bands associated with the B-F stretching vibrations are typically observed in the 950-1100 cm⁻¹ region.[10]
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aldehyde C-H stretch may be visible as a weaker band around 2720-2830 cm⁻¹.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the anion. Using electrospray ionization in negative mode (ESI-), the expected parent ion would be [M-K]⁻, corresponding to the trifluoro-(3-formylphenyl)boranuide anion (C₇H₅BF₃O⁻). The calculated monoisotopic mass for this anion is approximately 192.03 g/mol .
Data and Workflow Summary
Tabulated Characterization Data
| Technique | Functional Group / Nucleus | Expected Observation |
| ¹H NMR | Aldehyde (-CHO) | ~10.0 ppm (singlet) |
| Aromatic (Ar-H) | ~7.5 - 8.2 ppm (multiplets) | |
| ¹⁹F NMR | Trifluoroborate (-BF₃⁻) | ~ -140 ppm (broad singlet) |
| ¹¹B NMR | Trifluoroborate (-B F₃⁻) | ~ 3-6 ppm (quartet or broad singlet) |
| IR | Aldehyde (C=O) | 1690-1715 cm⁻¹ (strong, sharp) |
| Boron-Fluorine (B-F) | 950-1100 cm⁻¹ (strong, broad) | |
| MS (ESI-) | [M-K]⁻ | m/z ≈ 192.03 |
Synthesis and Characterization Workflow
Caption: Workflow from synthesis to final characterization.
Conclusion
This compound is a robust and versatile synthetic intermediate whose superior stability and handling properties make it an excellent alternative to its boronic acid counterpart. The synthesis via fluorination with KHF₂ is straightforward and efficient. Rigorous characterization using a combination of NMR and IR spectroscopy, along with mass spectrometry, is crucial for verifying the identity and purity of the final product, ensuring its reliable performance in subsequent synthetic applications.
References
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Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
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Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Chemistry Portal. [Link]
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Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. ACS Publications. [Link]
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Longdom Publishing. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing. [Link]
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Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
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The Hartwig Group. (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. The Hartwig Group. [Link]
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Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(11), 4315–4376. [Link]
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Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Molander, G. A., & Figueroa, R. (2006). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Aldrichimica Acta, 39(2), 49-56. [Link]
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Organic Syntheses. (n.d.). Preparation of Potassium 1-Naphthyltrifluoroborate and its subsequent conversion into 1-Naphthol. Organic Syntheses, 85, 6. [Link]
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Brown, J. M., & Soundararajan, R. (1990). The potassium fluoride–boric acid system. Hydrogen bonding in KF·H3BO3. Journal of the Chemical Society, Dalton Transactions, (5), 1549-1553. [Link]
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Prakash, G. K. S., et al. (2012). Tetrabutylammonium (4-Fluorophenyl)trifluoroborate. Organic Syntheses, 89, 20. [Link]
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Stefani, H. A., et al. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(52), 7303-7306. [Link]
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Frohn, H.-J., & Bardin, V. V. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie, 627(11), 2499-2504. [Link]
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SpectraBase. (n.d.). POTASSIUM-3-PHENYLPROPYLTRIFLUOROBORATE - 19F NMR. SpectraBase. [Link]
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SpectraBase. (n.d.). POTASSIUM-3-PHENYLPROPYLTRIFLUOROBORATE - 11B NMR. SpectraBase. [Link]
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ResearchGate. (n.d.). Fig. S5 FT-IR spectra of potassium vinyltrifluoroborate (PVTFB), aromatic halides and LMOPs. ResearchGate. [Link]
-
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-
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Polfer, N. C., et al. (2005). Infrared Fingerprint Spectroscopy and Theoretical Studies of Potassium Ion Tagged Amino Acids and Peptides in the Gas Phase. Journal of the American Chemical Society, 127(23), 8571–8579. [Link]
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Della Ventura, G., et al. (1998). Characterization of OH-F short-range order in potassium-fluor-richterite by infrared spectroscopy in the OH-stretching region. The Canadian Mineralogist, 36(1), 181-185. [Link]
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A Technical Guide to Potassium 3-formylphenyltrifluoroborate: Stability, Handling, and Application
Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the formation of biaryl structures crucial to pharmaceuticals and materials science.[1][2][3] While boronic acids have long been the workhorses of this transformation, their inherent limitations—such as instability, propensity for protodeboronation, and often challenging purification—have driven the search for more robust alternatives.[4]
Potassium organotrifluoroborates have emerged as a superior class of reagents, offering remarkable stability to both air and moisture.[4][5][6] These crystalline, free-flowing solids simplify handling, storage, and stoichiometry, enhancing the reliability and efficiency of cross-coupling reactions.[6][7][8] This guide focuses specifically on Potassium 3-formylphenyltrifluoroborate , a versatile building block whose aldehyde functionality provides a valuable handle for subsequent synthetic elaborations, making it a key reagent in the synthesis of complex aromatic molecules. We will explore its stability profile, provide field-tested handling protocols, and detail its application in the Suzuki-Miyaura reaction.
Part 1: Physicochemical Profile and Stability
The utility of this compound is intrinsically linked to its unique stability, which contrasts sharply with its boronic acid counterpart. Understanding this profile is critical for its effective use and storage.
General and Hydrolytic Stability
Potassium organotrifluoroborates are tetracoordinate boron species, a structural feature that masks the reactivity of the C-B bond and imparts significant stability.[6] Unlike boronic acids, they are generally stable crystalline solids that can be handled in the air and stored for extended periods without significant decomposition.[6][7][9]
However, the active nucleophilic species in the Suzuki-Miyaura catalytic cycle is the tricoordinate boronic acid. The genius of using a trifluoroborate salt lies in its ability to act as a stable precursor that hydrolyzes in situ to generate the boronic acid. This process is often described as a "slow-release" mechanism.
Causality of "Slow-Release": The gradual hydrolysis of the trifluoroborate to the boronic acid maintains a low concentration of the highly reactive boronic acid in the reaction mixture. This is advantageous because it minimizes common side reactions associated with boronic acids, such as oxidative homocoupling and protodeboronation, thereby improving reaction yields and purity.[10][11][12]
The rate of this crucial hydrolysis step is not constant; it is influenced by several factors:
-
Solvent and Base: The hydrolysis is generally slow but is accelerated by the basic aqueous conditions typical of Suzuki-Miyaura reactions.[10][12]
-
Substituent Effects: Electron-rich aryltrifluoroborates tend to hydrolyze more readily than electron-poor ones.[13]
-
The "Acid-Base Paradox": Interestingly, some organotrifluoroborates, particularly those with certain aryl moieties, exhibit an "acid-base paradox," where their hydrolysis is inefficient under basic conditions and requires acid catalysis for effective release of the boronic acid.[10][12]
-
Reaction Vessel Surface: Studies have shown that the glass surface of a reaction vessel can act as a fluorophile, sequestering fluoride and driving the hydrolytic equilibrium toward the boronic acid. This can lead to variability in reaction rates depending on the vessel's size and shape.[11]
Thermal Stability and Incompatibilities
This compound is stable under standard laboratory storage conditions.[14] Hazardous polymerization does not occur. However, to ensure its integrity, certain incompatibilities must be considered.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers, which can lead to decomposition.[15][16]
-
Heat and Ignition Sources: Keep the product away from heat and sources of ignition.[15]
-
Storage Containers: While generally stable, some safety data suggests avoiding glass for long-term storage, potentially due to the slow release of hydrogen fluoride in the presence of trace moisture, which can etch glass.[16] Polypropylene or other chemically resistant plastic containers are a prudent choice.
Part 2: Safe Handling, Storage, and Hazard Management
Adherence to proper safety protocols is non-negotiable. The information below is synthesized from authoritative safety data sheets (SDS) and best laboratory practices.
Hazard Identification
This compound is classified as a hazardous substance. The primary hazards include:
-
Skin Irritation (H315) [17]
-
Serious Eye Irritation (H319) [17]
-
May Cause Respiratory Irritation (H335) [17]
Recommended Handling and Storage Protocols
The following table summarizes the essential handling and storage procedures.
| Procedure Category | Recommendation | Rationale & Causality |
| Engineering Controls | Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[15][16][18] | To prevent inhalation of airborne dust particles, which can cause respiratory tract irritation.[17] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat.[14][19] | To prevent eye and skin contact, which can cause serious irritation.[17] |
| Handling Practices | Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15][16] | Minimizes the risk of inhalation and accidental ingestion. Good hygiene prevents cross-contamination. |
| Storage Conditions | Keep container tightly closed. Store in a dry, cool, and well-ventilated place.[15][19][20] | Protects the compound from moisture, which can initiate premature hydrolysis, and ensures long-term stability. |
| Spill Response | For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a suitable container for disposal.[15][18] | Prevents dispersal of the hazardous material into the environment and the laboratory workspace. |
| Disposal | Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, regional, and national regulations.[18][19] | Ensures environmental protection and compliance with waste management laws. |
Part 3: Application in Suzuki-Miyaura Cross-Coupling
This compound serves as a highly effective nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its stability simplifies the experimental setup, while the formyl group offers a site for post-coupling transformations.
The Mechanistic Rationale
The overall transformation involves the coupling of the 3-formylphenyl group to an aryl or vinyl electrophile (typically a halide or triflate). The reaction proceeds through a well-established catalytic cycle, which is initiated by the in situ formation of the active boronic acid.
-
Activation/Hydrolysis: The this compound salt hydrolyzes to 3-formylphenylboronic acid.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the electrophile (Ar'-X) to form a Pd(II) complex.
-
Transmetalation: The organic group (3-formylphenyl) is transferred from the boronic acid to the Pd(II) center, typically facilitated by a base. This is the step where the C-C bond formation is poised to occur.
-
Reductive Elimination: The two organic fragments (Ar and Ar') are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Field-Proven Experimental Protocol
This general protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Objective: Synthesis of 3'-formyl-4-methoxy-1,1'-biphenyl.
Reagents & Materials:
-
This compound (1.1 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂; 2 mol%)
-
RuPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃; 2.0 eq)
-
Toluene and Deionized Water (e.g., 10:1 v/v)
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, 4-bromoanisole, and potassium carbonate.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of atmospheric oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add toluene and deionized water via syringe.
-
Degassing: Sparge the stirred reaction mixture with argon for 15-20 minutes. This step is crucial to remove dissolved oxygen from the solvents.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and RuPhos ligand. Add them to the reaction mixture under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water. Separate the organic layer.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Conclusion
This compound represents a significant advancement over traditional organoboron reagents. Its enhanced air and moisture stability simplifies handling and storage, leading to more reproducible and reliable outcomes in Suzuki-Miyaura cross-coupling reactions.[4] The "slow-release" nature of the active boronic acid under reaction conditions mitigates common side reactions, while its integral formyl group provides a versatile anchor for the construction of complex, high-value molecules.[10] By understanding its stability profile and adhering to the robust handling and experimental protocols outlined in this guide, researchers can effectively leverage this powerful reagent to accelerate discovery in drug development and materials science.
References
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Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-826. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
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Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(13), 2767-2770. [Link]
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Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Expert Opinion on Drug Discovery, 4(11), 1151-1165. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
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A Comprehensive Technical Guide to the Solubility of Potassium 3-formylphenyltrifluoroborate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Potassium 3-formylphenyltrifluoroborate in Modern Synthesis
This compound is a member of the versatile class of organotrifluoroborate salts. These compounds have gained significant traction in organic synthesis, largely due to their stability and ease of handling compared to their boronic acid counterparts.[1] As crystalline, air- and water-stable solids, they offer a reliable and storable source of the arylboron moiety, crucial for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. An in-depth understanding of the solubility of this compound is paramount for its effective utilization in reaction design, optimization, and purification processes. This guide provides a detailed exploration of its solubility characteristics in common organic solvents, the underlying physicochemical principles, and practical methodologies for solubility determination.
Physicochemical Properties Influencing Solubility
The solubility of a compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent. For this compound, several key factors dictate its behavior in different organic media:
-
Ionic Nature: As a salt, this compound is composed of a potassium cation (K⁺) and a 3-formylphenyltrifluoroborate anion ([C₇H₅BF₃O]⁻). This inherent ionic character is a primary determinant of its solubility profile.
-
Polarity: The trifluoroborate group is highly polar, and the presence of the formyl (aldehyde) group further contributes to the overall polarity of the molecule. This high polarity suggests a preference for polar solvents that can effectively solvate the ions.
-
Crystal Lattice Energy: The energy required to break apart the crystalline lattice of the salt into its constituent gaseous ions is a significant barrier to dissolution. Solvents with a high dielectric constant can effectively shield the ions from each other, thereby overcoming the lattice energy.
-
Hydrogen Bonding: While the trifluoroborate anion itself is not a strong hydrogen bond donor, the oxygen atom of the formyl group can act as a hydrogen bond acceptor. This can influence its interaction with protic solvents.
Qualitative and Analogous Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a strong qualitative and analogous quantitative understanding can be established from the general behavior of potassium organotrifluoroborate salts.
Qualitative Solubility Profile
Potassium organotrifluoroborates generally exhibit high solubility in polar solvents and are largely insoluble in nonpolar solvents.[2] This trend is directly applicable to this compound.
| Solvent Class | Representative Solvents | Expected Solubility of this compound |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High |
| Polar Protic | Methanol, Ethanol, Water | High to Moderate |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Slightly Soluble to Insoluble |
| Halogenated | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Insoluble |
| Aromatic | Toluene, Benzene | Insoluble |
| Alkanes | Hexanes, Pentane | Insoluble |
This solubility profile underscores the importance of selecting appropriate polar solvents for reactions and purifications involving this reagent.
Analogous Quantitative Solubility Data
To provide a more quantitative perspective, the following table presents solubility data for a structurally related compound, potassium fluoride (KF), in various polar organic solvents. While not a direct substitute, this data offers a valuable point of reference for the expected solubility range of an ionic potassium salt in these media.
| Solvent | Temperature (°C) | Molar Enthalpy of Dissolution (kJ/mol) | Molar Entropy of Dissolution (J/mol·K) |
| N,N-dimethylethanolamine | 35.58 - 94.22 | 25.33 | 54.74 |
| Diethanolamine | 35.58 - 94.22 | 26.14 | 55.33 |
| Pyridine | 35.58 - 94.22 | 23.95 | 47.95 |
| Sulfolane | 35.58 - 94.22 | 23.29 | 43.68 |
Data adapted from Li, H., & Chen, X. (2014). Solubility of KF in four organic solvents and thermodynamic dissolution functions. Russian Journal of Physical Chemistry A, 88(6), 1034-1037.[3][4]
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for their specific experimental conditions, the following protocol outlines a reliable method for its determination.
The Dynamic (Synthetic) Method
This method involves the visual or instrumental monitoring of the dissolution of a solid in a liquid upon controlled heating.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating bath for temperature control
-
Calibrated temperature probe
-
Turbidity sensor or a light source and detector
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known mass of this compound and the desired organic solvent into the jacketed glass vessel.
-
Controlled Heating: Begin stirring the mixture and slowly heat the vessel at a constant rate (e.g., 0.2 °C/min) using the circulating bath.
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. As the temperature increases, the solid will begin to dissolve, and the turbidity will decrease.
-
Equilibrium Point Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the saturation temperature for that specific concentration.
-
Data Collection: Repeat the procedure with different known concentrations of the solute to construct a solubility curve (solubility vs. temperature).
Caption: Workflow for the dynamic method of solubility determination.
Factors Influencing Solubility in Practical Applications
Several factors can influence the solubility of this compound in a laboratory setting:
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of the salt.
-
Temperature: As indicated by the analogous data, the solubility of ionic compounds in polar organic solvents generally increases with temperature.
-
Common Ion Effect: The presence of other potassium salts in the solution can decrease the solubility of this compound.
Strategies to Enhance Solubility in Non-Polar Solvents
In instances where a reaction requires a less polar solvent system, the poor solubility of potassium organotrifluoroborates can be a limitation. A common strategy to overcome this is to exchange the potassium cation for a more lipophilic cation, such as tetrabutylammonium (TBA). This is typically achieved by treating the potassium salt with a tetrabutylammonium salt, such as tetrabutylammonium hydroxide. The resulting tetrabutylammonium organotrifluoroborate salt exhibits significantly improved solubility in a wider range of organic solvents.
Caption: Cation exchange strategy to improve solubility in non-polar media.
Conclusion
This compound is a valuable and stable reagent in modern organic synthesis. Its solubility is predominantly high in polar organic solvents such as acetone, acetonitrile, DMF, and DMSO, and low in non-polar solvents like hydrocarbons and ethers. This technical guide provides a foundational understanding of its solubility characteristics, the factors that govern them, and practical methods for their determination. By leveraging this knowledge, researchers can optimize reaction conditions, improve product yields, and streamline purification processes, thereby harnessing the full potential of this versatile organoboron compound.
References
-
Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
- Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: A New Class of Nucleophilic Boron Reagents for the Suzuki-Miyaura Cross-Coupling Reaction. Aldrichimica Acta, 38(2), 49-55.
- Li, H., & Chen, X. (2014). Solubility of KF in four organic solvents and thermodynamic dissolution functions. Russian Journal of Physical Chemistry A, 88(6), 1034-1037.
- Vedejs, E., & Chapman, R. W. (1995). A Simple and General Preparation of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 60(10), 3020-3027.
- Li, H., Chen, W., & Chen, X. (2015). Dissolution Enthalpies and Entropies of Potassium Fluoride in N,N-Dimethylacetamide, Diethanolamine, Sulfolane, Pyridine at 300-367 K. Asian Journal of Chemistry, 27(10), 3681-3683.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
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A Technical Guide to Potassium 3-formylphenyltrifluoroborate: Properties, Synthesis, and Application in Cross-Coupling Reactions
Abstract
Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, offering significant advantages in stability, handling, and stoichiometric precision over their boronic acid counterparts.[1][2] This guide provides an in-depth examination of Potassium 3-formylphenyltrifluoroborate, a versatile building block of particular interest to researchers in medicinal chemistry and materials science. Its unique combination of a stable trifluoroborate moiety for robust carbon-carbon bond formation and a reactive formyl (aldehyde) group for subsequent derivatization makes it a highly valuable reagent.[3] We will explore its core physicochemical properties, detail its synthesis, and provide a comprehensive, field-proven protocol for its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.[4][5]
Core Compound Properties
This compound is a crystalline, bench-stable solid, a characteristic that distinguishes it from many air- and moisture-sensitive organoboron compounds.[6][7] This stability simplifies storage, handling, and reaction setup, contributing to more reproducible experimental outcomes.
| Property | Value | Source |
| Molecular Formula | C₇H₅BF₃KO | [8] |
| Molecular Weight | 212.02 g/mol | [9] |
| Appearance | White to off-white crystalline solid | General Observation |
| CAS Number | 850630-17-0 | [8] |
Chemical Structure
The structure features a central phenyl ring substituted with a formyl group at the meta (3) position and a trifluoroborate anion. The tetra-coordinate boron center is key to the compound's stability, rendering it less susceptible to protodeboronation and oxidation compared to tricoordinate boronic acids.[1][5]
Caption: Structure of this compound.
Synthesis and Mechanistic Underpinnings of Stability
The synthesis of potassium organotrifluoroborates is remarkably straightforward and efficient, representing a key advantage for their adoption in research and development.
General Synthesis Workflow
The most common and robust method involves the conversion of a corresponding boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[1][5] This process transforms the electrophilic, tricoordinate boronic acid into a nucleophilic, tetracoordinate 'ate' complex.
Caption: General workflow for synthesizing organotrifluoroborates.
The Basis of Enhanced Stability
-
Expertise & Experience: The exceptional stability of organotrifluoroborates compared to boronic acids stems from the formation of the tetracoordinate borate structure.[1] Boronic acids exist in equilibrium with their cyclic, trimeric anhydrides (boroxines), a dehydration process that complicates accurate measurement and stoichiometry. The trifluoroborate salt is monomeric and not susceptible to this dehydration, ensuring precise stoichiometric control in reactions.[1] Furthermore, the filled octet on the boron atom in the R-BF₃⁻ complex significantly reduces its Lewis acidity, protecting it from degradation pathways common to boronic acids.[1]
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a paramount tool for constructing C(sp²)-C(sp²) bonds, a motif ubiquitous in pharmaceuticals and functional materials.[5] Potassium organotrifluoroborates serve as highly effective nucleophilic partners in this palladium-catalyzed transformation.[4][10]
Reaction Mechanism and the Role of Hydrolysis
-
Trustworthiness: While the trifluoroborate salt is stable for storage, it is not the active species in the catalytic cycle. It is widely accepted that under the basic aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate slowly hydrolyzes to regenerate the corresponding boronic acid in situ.[1] This slow, controlled release of the active coupling partner is advantageous as it can minimize side reactions, such as the homocoupling of the boronic acid.[1]
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide.
-
Authoritative Grounding: The following conditions are synthesized from established, peer-reviewed methodologies for coupling organotrifluoroborates.[5][11][12]
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
RuPhos (4-6 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene and Deionized Water (e.g., 10:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation:
-
Step: To a dry reaction vessel containing a magnetic stir bar, add the Aryl Bromide (1.0 equiv), this compound (1.2 equiv), Palladium(II) Acetate (0.02 equiv), RuPhos (0.04 equiv), and Potassium Carbonate (3.0 equiv).
-
Expert Insight (Causality): The order of addition for solids is generally not critical, but adding the catalyst and ligand last can prevent premature degradation. Using a slight excess of the trifluoroborate (1.2 equiv) ensures complete consumption of the potentially more valuable aryl halide. RuPhos is a bulky, electron-rich phosphine ligand that promotes the crucial reductive elimination step and stabilizes the palladium catalyst.
-
-
Solvent Addition and Degassing:
-
Step: Add toluene and water to the vessel. Seal the vessel and degas the mixture thoroughly for 15-20 minutes by bubbling an inert gas (Argon or Nitrogen) through the solution.
-
Expert Insight (Trustworthiness): This is a self-validating and critical step. The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxygen. Inadequate degassing is a primary cause of failed or low-yielding coupling reactions. The biphasic toluene/water system is effective for dissolving both the organic substrates and the inorganic base.
-
-
Reaction:
-
Step: Place the sealed, degassed vessel in a preheated oil bath or heating block at 85-100 °C. Stir vigorously for the prescribed time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Expert Insight (Causality): Heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is essential in a biphasic system to maximize the interfacial area where the reaction occurs.
-
-
Work-up and Purification:
-
Step: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Expert Insight (Trustworthiness): The aqueous wash removes the inorganic base (K₂CO₃) and boron byproducts. Brine helps to break up emulsions and further remove water from the organic layer.
-
-
Purification:
-
Step: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Expert Insight (Causality): The formyl group on the product provides a polar handle, typically allowing for straightforward separation from less polar starting materials or non-polar byproducts via silica gel chromatography.
-
Conclusion
This compound stands out as a robust and versatile reagent for drug development professionals and synthetic chemists. Its exceptional bench stability simplifies handling and improves experimental reproducibility.[6] As a partner in the Suzuki-Miyaura cross-coupling, it provides a reliable method for introducing a formyl-substituted aryl moiety, which serves as a crucial anchor for further molecular elaboration.[3] The self-validating protocols and clear mechanistic advantages associated with this class of compounds ensure its continued and expanding role in the synthesis of complex organic molecules.
References
-
Chem-Station Int. Ed. (2015). Organotrifluoroborate Salts. [Link]
-
Darses, S., & Genêt, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, ACS Publications. [Link]
-
Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Stefani, H. A., et al. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]
-
PubChem National Center for Biotechnology Information. This compound. [Link]
-
Molander, G. A., & Batey, R. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, via PMC. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry. [Link]
-
MySkinRecipes. Potassium 3-formyl-4-methoxyphenyltrifluoroborate. [Link]
-
PubChem National Center for Biotechnology Information. Potassium 4-formylphenyltrifluoroborate. [Link]
-
Molander, G. A., & Ito, T. (2001). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, via PMC. [Link]
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- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tcichemicals.com [tcichemicals.com]
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- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 12. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Potassium Organotrifluoroborates: Spotlight on Potassium 3-formylphenyltrifluoroborate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium organotrifluoroborates have emerged as a superior class of reagents in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Their remarkable stability, ease of handling, and broad functional group tolerance offer significant advantages over traditional boronic acids and their esters, making them invaluable tools in the synthesis of complex molecules for pharmaceutical and materials science applications.[1][2] This technical guide provides an in-depth exploration of potassium organotrifluoroborates, with a specific focus on the unique characteristics and applications of Potassium 3-formylphenyltrifluoroborate. We will delve into the underlying principles governing their reactivity, provide detailed experimental protocols, and offer a comparative analysis against other commonly used organotrifluoroborates, equipping researchers with the knowledge to effectively integrate these powerful reagents into their synthetic workflows.
The Ascendancy of Organotrifluoroborates in Cross-Coupling Chemistry
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, pivotal in the construction of biaryl and styrenyl moieties prevalent in many pharmacologically active compounds.[3][4] While boronic acids have historically been the workhorse nucleophiles in these transformations, their application is often hampered by inherent limitations. These include a propensity for protodeboronation, challenging purification, and uncertain stoichiometry due to the formation of cyclic trimeric anhydrides (boroxines).[1][2]
Potassium organotrifluoroborates elegantly circumvent these issues. These crystalline, free-flowing solids are remarkably stable to both air and moisture, a consequence of the tetracoordinate nature of the boron atom, which is strongly bonded to three electronegative fluorine atoms.[1][5][6] This inherent stability simplifies storage and handling and allows for their use in near-stoichiometric amounts, thereby improving reaction efficiency and atom economy.[1] Furthermore, their stability permits them to be carried through multi-step syntheses where boronic acids or esters would necessitate protection and deprotection steps.
The general synthesis of potassium organotrifluoroborates is straightforward and typically involves the reaction of an organometallic reagent (e.g., Grignard or organolithium) with a trialkyl borate, followed by treatment with potassium hydrogen fluoride (KHF₂).[1] Alternatively, they can be readily prepared from the corresponding boronic acids with KHF₂.[6][7]
This compound: A Versatile Building Block
This compound is a valuable reagent for introducing a formyl-substituted phenyl group, a common structural motif in medicinal chemistry that can serve as a synthetic handle for further molecular elaboration.
| Property | Value |
| Chemical Formula | C₇H₅BF₃KO |
| Molecular Weight | 212.02 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 850616-29-6 |
The presence of the electron-withdrawing formyl group at the meta position influences the reactivity of this organotrifluoroborate. Electron-withdrawing substituents tend to retard the rate of solvolysis of the aryltrifluoroborate to the active boronic acid species.[1][5] This "slow release" of the boronic acid can be advantageous in Suzuki-Miyaura couplings, as it maintains a low concentration of the active nucleophile in the reaction mixture, which can minimize side reactions such as homo-coupling.[6][7]
Comparative Reactivity: A Conceptual Framework
The reactivity of potassium organotrifluoroborates in Suzuki-Miyaura coupling is intrinsically linked to the rate of their hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle. This hydrolysis is influenced by the electronic nature of the organic substituent.
| Organotrifluoroborate Type | Substituent Nature | Relative Hydrolysis Rate | Implications for Suzuki-Miyaura Coupling |
| Potassium 4-methoxyphenyltrifluoroborate | Electron-donating | Fast | Rapid generation of the active boronic acid. |
| Potassium phenyltrifluoroborate | Neutral | Moderate | Baseline reactivity. |
| This compound | Electron-withdrawing | Slow | "Slow release" of the boronic acid, potentially reducing side reactions.[1][5] |
| Potassium vinyltrifluoroborate | Alkenyl | Fast | Highly reactive, but can be prone to side reactions if conditions are not optimized.[7] |
| Potassium methyltrifluoroborate | Alkyl | Generally Slower | Often requires more forcing conditions or specialized catalyst systems. |
The Mechanism of Action: A Stepwise Perspective
The Suzuki-Miyaura reaction with potassium organotrifluoroborates proceeds through a well-established catalytic cycle involving a palladium catalyst. A critical understanding of this mechanism is paramount for rational experimental design and troubleshooting.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
The reaction commences with the hydrolysis of the stable potassium organotrifluoroborate to the corresponding boronic acid. This is followed by the classical Suzuki-Miyaura catalytic cycle.
Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates
Caption: The Suzuki-Miyaura catalytic cycle initiated by the hydrolysis of a potassium organotrifluoroborate.
Causality Behind Experimental Choices:
-
Base: A base (e.g., Cs₂CO₃, K₂CO₃) is crucial for the transmetalation step. It is believed to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[3]
-
Solvent: A mixture of an organic solvent (e.g., THF, toluene, dioxane) and water is commonly employed. Water is necessary for the initial hydrolysis of the organotrifluoroborate to the boronic acid.[2]
-
Ligand: The choice of phosphine ligand is critical for catalyst stability and reactivity, especially when using less reactive electrophiles like aryl chlorides. Bulky, electron-rich ligands such as RuPhos or XPhos often enhance the rate of both oxidative addition and reductive elimination.
-
Temperature: Heating is typically required to drive the reaction to completion, with temperatures ranging from 80-100 °C being common.
Experimental Protocols
The following protocols are provided as a guide and may require optimization depending on the specific substrates used.
Protocol 1: General Synthesis of this compound
This procedure is adapted from standard methods for the synthesis of aryltrifluoroborates from boronic acids.[6][7]
-
To a solution of 3-formylphenylboronic acid (1.0 eq) in methanol (3-4 M), add a 4.5 M aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) at room temperature.
-
A precipitate will form upon addition. Stir the resulting suspension vigorously for 1 hour at room temperature.
-
Collect the precipitate by vacuum filtration and wash with cold methanol.
-
The crude product can be further purified by recrystallization from a minimal amount of a suitable solvent like acetone or acetonitrile to yield this compound as a crystalline solid.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a representative procedure for the cross-coupling of an aryltrifluoroborate with an aryl bromide.
Materials:
-
This compound (1.1 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Toluene and deionized water (e.g., 10:1 v/v)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl bromide, and cesium carbonate.
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add degassed toluene and deionized water via syringe.
-
In a separate vial, weigh the Pd(OAc)₂ and RuPhos, and add them to the reaction mixture under a positive pressure of argon.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling of Potassium vinyltrifluoroborate with an Aryl Bromide
This protocol highlights the conditions typically used for the highly reactive vinyltrifluoroborate.[7]
Materials:
-
Potassium vinyltrifluoroborate (1.0 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) chloride (PdCl₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Tetrahydrofuran (THF) and deionized water (9:1 v/v)
Procedure:
-
In a reaction vessel, combine potassium vinyltrifluoroborate, the aryl bromide, PdCl₂, PPh₃, and Cs₂CO₃.
-
Add the THF/water solvent mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until completion, as monitored by TLC or GC-MS.
-
Perform an aqueous workup as described in Protocol 2.
-
Purify the product via flash column chromatography.
Concluding Remarks
Potassium organotrifluoroborates, and specifically this compound, represent a significant advancement in the field of cross-coupling chemistry. Their enhanced stability, ease of use, and predictable reactivity make them highly attractive alternatives to traditional organoboron reagents, particularly in the demanding context of pharmaceutical research and development. By understanding the mechanistic nuances and leveraging the optimized protocols presented in this guide, researchers can effectively employ these versatile building blocks to accelerate the synthesis of complex molecular targets. The continued exploration of their reactivity will undoubtedly unveil new synthetic possibilities and further solidify their place as indispensable tools for the modern organic chemist.
References
- BenchChem. (2025). Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions.
- Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662–4670.
- Sigma-Aldrich.
- Chem-Station International Edition. (2015).
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
- Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307.
- Matos, K., & Söderquist, J. A. (1998). Alkylboranes in Suzuki−Miyaura Cross-Coupling Reactions: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 63(3), 461–470.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the Suzuki−Miyaura Cross-Coupling of Boronic Acids with E- and Z-Vinyl Halides. Journal of the American Chemical Society, 131(20), 6961–6963.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Reactions.
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The Advent of Aryltrifluoroborates: A Paradigm Shift in Cross-Coupling Chemistry
An In-depth Technical Guide on the Discovery, Properties, and Applications of Aryltrifluoroborate Salts
Abstract
Potassium aryltrifluoroborate salts have evolved from laboratory curiosities to indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Their superior stability, ease of handling, and unique reactivity profile compared to traditional boronic acids have established them as premier reagents for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive exploration of the discovery and historical development of aryltrifluoroborate salts, delves into the chemical principles governing their stability and reactivity, outlines detailed synthetic protocols, and surveys their transformative impact on synthetic strategy, especially in the realm of drug development.
Introduction: The Quest for a Superior Boron Reagent
The Suzuki-Miyaura cross-coupling reaction, first reported in 1981, has become one of the most powerful methods for forging carbon-carbon bonds.[2] Initially, the reaction relied on organoboranes such as boronic acids and their esters. While revolutionary, these trivalent boron compounds are beset by several practical challenges that can limit their utility, especially in complex, multi-step syntheses common in drug discovery.
Challenges Associated with Traditional Boronic Acids:
-
Instability: Boronic acids are susceptible to decomposition pathways such as protodeboronation (cleavage of the C-B bond by a proton source) and oxidative degradation.[3][4]
-
Trimerization: They readily form cyclic trimer anhydrides known as boroxines, which can complicate stoichiometry and handling due to their often waxy and difficult-to-purify nature.[3]
-
Purification Difficulties: The polar nature of boronic acids can make them challenging to purify, often requiring chromatographic methods that are not ideal for large-scale synthesis.
These limitations spurred a search for more robust and user-friendly boron reagents, setting the stage for the emergence of organotrifluoroborates.[5]
The Genesis of Aryltrifluoroborates: A Historical Perspective
While the use of potassium hydrogen difluoride (KHF₂) for the fluorination of boron compounds had been described earlier, the pivotal moment for organotrifluoroborate chemistry arrived in 1995. The research group of E. Vedejs reported a highly efficient and general method for converting arylboronic acids into their corresponding potassium aryltrifluoroborate salts.[6][7][8]
This breakthrough was significant for several reasons:
-
It provided a simple, high-yielding method to access these salts.[6]
-
The resulting aryltrifluoroborates were found to be exceptionally stable, crystalline solids that are amenable to storage and handling in air.[9]
-
It opened the door for their exploration as coupling partners in organic synthesis.
Following Vedejs's seminal work, the groups of Gary Molander and others extensively developed the application of potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions, demonstrating their broad utility and significant advantages over boronic acids.[10][11][12] Their work established these reagents as not just alternatives, but often superior partners for a wide range of transformations.[13]
The Chemistry of Stability: Why Aryltrifluoroborates Excel
The enhanced stability of aryltrifluoroborate salts is central to their utility and stems from the unique structural and electronic properties of the tetracoordinate boron center.
| Property | Arylboronic Acid (ArB(OH)₂) | Potassium Aryltrifluoroborate (K[ArBF₃]) |
| Boron Hybridization | sp² (trigonal planar) | sp³ (tetrahedral) |
| Structure | Monomeric, but often exists in equilibrium with boroxine trimers. | Monomeric, anionic salt with a stable crystalline lattice.[1] |
| C-B Bond | More susceptible to cleavage (protodeboronation).[4] | More robust and resistant to protodeboronation.[13] |
| Handling | Often hygroscopic, can be difficult to handle and weigh accurately. | Typically free-flowing, crystalline solids, easy to handle.[9] |
The key to this stability lies in the formation of the tetracoordinate [ArBF₃]⁻ anion. The strong boron-fluorine bonds and the filled octet around the boron atom make the C-B bond less susceptible to cleavage compared to the empty p-orbital on the boron of a boronic acid.[14] This inherent stability prevents the common decomposition pathways that plague boronic acids.
Caption: Conversion from unstable boronic acid to stable trifluoroborate.
Synthesis and Experimental Protocols
The preparation of potassium aryltrifluoroborates is straightforward and typically proceeds in high yield from readily available starting materials.
Standard Protocol: Synthesis from Arylboronic Acids
This method, pioneered by Vedejs, remains the most common and reliable route.[6][7]
Workflow:
-
Dissolution: The arylboronic acid is dissolved in a suitable solvent, typically methanol.
-
Fluorination: An aqueous solution of potassium hydrogen difluoride (KHF₂) is added to the boronic acid solution.
-
Stirring: The mixture is stirred at room temperature, allowing the salt to form.
-
Isolation: The solvent is removed under reduced pressure.
-
Purification: The resulting solid is purified by recrystallization, often from acetone or acetonitrile, to yield the crystalline potassium aryltrifluoroborate salt.[9]
Caption: Standard workflow for synthesizing aryltrifluoroborates.
Alternative Synthetic Routes
While the Vedejs protocol is standard, other methods have been developed to access these salts, including:
-
One-pot borylation/fluorination: Arenes can be directly borylated using iridium or nickel catalysts, followed by in-situ treatment with KHF₂ to yield the aryltrifluoroborate without isolating the boronic acid intermediate.[15]
-
From Aryl Halides: Transition-metal-catalyzed reactions of aryl halides with diboron compounds can generate the boronic acid precursor in situ, which is then converted to the trifluoroborate salt.[15]
-
Electrochemical Synthesis: An electrochemical method for reducing aryl bromides in the presence of a borate ester has also been reported, providing a different avenue to these valuable reagents.[14]
The Role in Suzuki-Miyaura Cross-Coupling: A Mechanistic Insight
Aryltrifluoroborates are not directly active in the Suzuki-Miyaura catalytic cycle. Instead, they serve as stable, solid "pre-reagents" that slowly hydrolyze under the reaction conditions to release the active boronic acid.[16][17]
The "Slow-Release" Hypothesis:
This in-situ generation of the boronic acid is crucial. It maintains a low, steady concentration of the active coupling partner in the reaction mixture. This minimizes the undesirable side reactions associated with high concentrations of boronic acids, such as protodeboronation and oxidative homocoupling.[17]
The hydrolysis equilibrium is driven forward by the consumption of the boronic acid in the palladium catalytic cycle and by the sequestration of the released fluoride ions, for example, by reaction with glass reaction vessels.[17]
Caption: Role of aryltrifluoroborate as a slow-release precursor.
Applications in Drug Discovery and Beyond
The stability and reliability of aryltrifluoroborates have made them invaluable in medicinal chemistry, where robust and scalable reactions are paramount.[18] The introduction of aryl groups, particularly fluorinated aryl groups, is a common strategy in drug design to modulate properties like metabolic stability, lipophilicity, and binding affinity.[19][20][21]
Key Advantages in Pharmaceutical Synthesis:
-
Functional Group Tolerance: The mild conditions required for their coupling allow for their use with complex molecules bearing a wide array of sensitive functional groups.[11]
-
Improved Yields and Purity: The reduction in side reactions often leads to higher yields and cleaner reaction profiles, simplifying purification.
-
Scalability: The stability and ease of handling of these crystalline solids make them well-suited for large-scale synthesis campaigns.[18]
Beyond biaryl synthesis, organotrifluoroborates have been employed in a diverse range of chemical transformations, showcasing their versatility as synthetic building blocks.[22][23]
Conclusion and Future Outlook
The discovery and development of aryltrifluoroborate salts represent a significant milestone in the history of organic synthesis. By addressing the inherent instability of boronic acids, Vedejs, Molander, and others provided the scientific community with a class of reagents that are not only more convenient but also enable new chemical possibilities.[1] Their role as stable precursors that facilitate a "slow-release" of the active boronic acid has fundamentally improved the reliability and scope of the Suzuki-Miyaura reaction. As the demand for more efficient and robust synthetic methods continues to grow, particularly in the pharmaceutical industry, the importance and application of aryltrifluoroborate salts are poised to expand even further.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. Available at: [Link]
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Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. University of Edinburgh Research Explorer. Available at: [Link]
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Vedejs, E., et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020-3027. Available at: [Link]
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Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837-7848. Available at: [Link]
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Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631. Available at: [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. Available at: [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. Available at: [Link]
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Vedejs, E., et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry. Available at: [Link]
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Longdom Publishing. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Retrieved from [Link]
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Vedejs, E., et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. SciSpace. Available at: [Link]
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Molander, G. A., & Figueroa, R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access. Available at: [Link]
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Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257-9259. Available at: [Link]
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Oreate AI Blog. (2025). Research Progress and Applications of Aryl Fluorination Reactions. Retrieved from [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. Available at: [Link]
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García-Domínguez, A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1265-1279. Available at: [Link]
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Kjell, D. P., & Johnson, M. T. (2012). Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates. Organic Letters, 14(7), 1788-1791. Available at: [Link]
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Mykhailiuk, P. K. (2020). Fluorinated building blocks in drug design: new pathways and targets. Future Drug Discovery, 2(3), FDD51. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of Potassium 3-formylphenyltrifluoroborate
This guide provides an in-depth analysis of the spectroscopic data for Potassium 3-formylphenyltrifluoroborate, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, underpinned by established scientific principles. Our focus is on not only presenting the data but also elucidating the experimental rationale and interpretive logic that are crucial for the reliable characterization of this versatile reagent.
Introduction: The Structural Significance of this compound
This compound belongs to the class of organotrifluoroborates, which are valued for their stability to air and moisture, making them highly practical alternatives to other organoboron reagents in cross-coupling reactions and other transformations. The presence of both a formyl group and a trifluoroborate moiety on the phenyl ring makes this compound a bifunctional building block, enabling a wide range of subsequent chemical modifications. Accurate spectroscopic characterization is paramount to confirming its identity, purity, and suitability for downstream applications.
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals key vibrational modes that confirm its structure.
Key IR Absorptions
A key absorption band for this compound is observed at 1687 cm⁻¹ (KBr)[1]. This strong absorption is characteristic of the C=O stretching vibration of the aromatic aldehyde (formyl) group. The position of this band is influenced by the electronic effects of the substituents on the aromatic ring. Compared to unsubstituted benzaldehyde, which shows a C=O stretch around 1700-1720 cm⁻¹[2], the slightly lower wavenumber for this compound may be attributed to the electronic influence of the trifluoroborate group.
Other expected characteristic IR absorptions, based on the analysis of benzaldehyde and its derivatives, include:
-
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹[2].
-
Aldehydic C-H stretching: Two weak bands are expected around 2880-2820 cm⁻¹ and 2780-2720 cm⁻¹, which are highly characteristic of an aldehyde C-H bond[2][3].
-
Aromatic C=C stretching: These vibrations usually appear as a series of bands in the 1625-1440 cm⁻¹ region[2].
-
B-F stretching: The strong B-F stretching vibrations in trifluoroborate salts are typically observed in the 1100-950 cm⁻¹ region.
Table 1: Summary of Key IR Absorptions for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |
| Aldehyde C=O Stretch | 1720-1680 | 1687[1] |
| Aromatic C-H Stretch | 3100-3000 | Not explicitly reported, but expected |
| Aldehyde C-H Stretch | 2880-2720 | Not explicitly reported, but expected |
| Aromatic C=C Stretch | 1625-1440 | Not explicitly reported, but expected |
| B-F Stretch | 1100-950 | Not explicitly reported, but expected |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the local electronic environment of the boron and fluorine atoms. For this compound, a comprehensive analysis involves ¹H, ¹³C, ¹¹B, and ¹⁹F NMR. The following data were obtained in DMSO-d⁶[1].
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number, connectivity, and chemical environment of the hydrogen atoms.
-
δ 9.81 (s, 1H): This singlet corresponds to the aldehydic proton (-CHO). Its downfield chemical shift is characteristic of protons attached to a carbonyl carbon.
-
δ 8.34 (s, 1H): This signal can be assigned to the aromatic proton ortho to both the formyl and trifluoroborate groups.
-
δ 6.29 (d, J = 20 Hz, 1H): This doublet represents one of the aromatic protons. The large coupling constant is atypical for aromatic H-H coupling and may indicate a more complex coupling pattern or through-space interactions.
A note on the reported ¹H NMR data: The simplicity of the reported aromatic signals (a singlet and a doublet) is somewhat unexpected for a 1,3-disubstituted benzene ring, which would typically show more complex splitting patterns. Further investigation or higher resolution spectroscopy may be needed for a more detailed assignment of the aromatic region.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule.
-
δ 186.3: This downfield signal is characteristic of the carbonyl carbon of the aldehyde group.
-
δ 154.3, 128.9, 106.8: These signals correspond to the carbon atoms of the aromatic ring. The carbon atom directly attached to the boron (ipso-carbon) is often difficult to observe due to quadrupolar broadening from the boron nucleus[4][5]. The signal at 154.3 ppm is likely the ipso-carbon.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is highly sensitive and provides a clear signal for the trifluoroborate group.
-
δ -140.5: This signal is within the typical range for potassium organotrifluoroborates, which generally appear between -129 to -141 ppm[4][5]. The single peak indicates that the three fluorine atoms are chemically equivalent, as expected.
¹¹B NMR Spectroscopy
Boron-11 NMR is used to directly observe the boron center.
-
δ -0.225: This chemical shift is characteristic of a tetracoordinate boron atom in an organotrifluoroborate anion. The signal may appear as a quartet due to coupling with the three attached fluorine atoms (¹JB-F), although this can be broadened due to the quadrupolar nature of the boron nucleus[4][5].
Table 2: Summary of NMR Spectroscopic Data for this compound in DMSO-d⁶[1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 9.81 | s | -CHO |
| 8.34 | s | Ar-H | |
| 6.29 | d, J = 20 Hz | Ar-H | |
| ¹³C | 186.3 | C=O | |
| 154.3 | Ar-C | ||
| 128.9 | Ar-C | ||
| 106.8 | Ar-C | ||
| ¹⁹F | -140.5 | -BF₃ | |
| ¹¹B | -0.225 | -BF₃ |
Experimental Protocols
The following are generalized, best-practice protocols for acquiring high-quality spectroscopic data for this compound.
Sample Preparation
For IR Spectroscopy (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Ensure a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer.
For NMR Spectroscopy:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as used in the reference data).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.
Data Acquisition Workflow
The logical flow for acquiring and processing spectroscopic data is crucial for ensuring data integrity and accurate interpretation.
Caption: Workflow for Spectroscopic Data Acquisition and Analysis.
Structural Confirmation Pathway
The process of confirming the structure of this compound relies on the logical integration of data from multiple spectroscopic techniques.
Caption: Integrated Spectroscopic Evidence for Structural Confirmation.
Conclusion
The spectroscopic data for this compound provide a clear and consistent picture of its molecular structure. The characteristic IR absorption for the carbonyl group, combined with the distinct signals in the ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra, allows for unambiguous identification. This guide provides the foundational data and interpretive framework necessary for researchers to confidently utilize this important synthetic building block. Adherence to rigorous experimental protocols, as outlined herein, is essential for obtaining high-quality data and ensuring the success of subsequent research endeavors.
References
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Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 181-187. [Link]
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Brown, D. (n.d.). Infrared spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]
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Dopfer, O., et al. (2010). IR spectra of protonated benzaldehyde clusters, C7H7O+–Ln (L=Ar,N2;n≤2): Ion-ligand binding motifs of the cis and trans oxonium isomers. The Journal of Chemical Physics, 133(4), 044310. [Link]
-
Glaser, R. (n.d.). Applications of IR/Raman Spectra: Fermi Resonance in Benzaldehyde. Chemistry 416, University of Missouri. [Link]
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Almeida, G. S., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]
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Almeida, G. S., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-8. [Link]
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Sá, M. M., et al. (2018). Versatility of 3D-Printing Combined with Flow Chemistry for the Synthesis of Organic Compounds. European Journal of Organic Chemistry, 2018(20), 2530-2536. [Link]
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Molander, G. A., & Biolatto, B. (2008). Functionalization of Organotrifluoroborates: Reductive Amination. Organic Letters, 10(14), 3081-3084. [Link]
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Almeida, G. S., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]
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An In-depth Technical Guide to the Safe Handling of Organotrifluoroborates
Introduction: The Rise of Organotrifluoroborates in Modern Synthesis
In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science research, the pursuit of robust, efficient, and versatile reagents is a constant endeavor. Potassium organotrifluoroborates have emerged as superior alternatives to traditional boronic acids and esters, especially in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] Their appeal stems from their remarkable stability; they are typically crystalline, free-flowing solids that are stable to both air and moisture.[1][4][5][6][7] This characteristic is a significant advantage over boronic acids, which can be prone to decomposition and protodeboronation, and boronate esters, which can be challenging to purify.[1][8][9]
The tetracoordinate boron atom in organotrifluoroborates imparts this stability, allowing them to be stored indefinitely at room temperature without special precautions and to be carried through multi-step syntheses where less stable boron reagents would fail.[1][4][5] This guide provides a comprehensive overview of the safety and handling precautions necessary to harness the full potential of these valuable reagents while ensuring the safety of researchers and the integrity of their work.
Hazard Identification and Risk Assessment
While organotrifluoroborates are lauded for their stability, this should not be mistaken for a complete absence of hazards. A thorough risk assessment is the foundation of safe laboratory practice.
Chemical and Physical Properties
Organotrifluoroborate salts are generally white to off-white crystalline solids.[1][10] While they are stable under standard conditions, it is crucial to understand their behavior under reaction and non-standard conditions.
| Property | Description | Source |
| Physical State | Crystalline Solid | [1] |
| Stability | Generally stable to air and moisture at ambient temperature. Can be stored indefinitely without special precautions. | [1][2][4][5][11] |
| Solubility | Soluble in polar organic solvents. | [10] |
| Incompatibilities | Strong oxidizing agents, strong acids. Reacts violently with water under certain conditions (e.g., with Boron Trifluoride gas). | [12][13] |
Toxicological Hazards
Specific toxicological data for all organotrifluoroborates is not exhaustive, but general safety data sheets (SDS) for related fluoroborate compounds indicate several potential hazards.[14][15]
-
Acute Toxicity: Can be harmful if swallowed, in contact with skin, or if inhaled.[14][15]
-
Skin and Eye Damage: Many fluoroborate compounds are classified as causing skin irritation or severe skin burns and serious eye damage.[14][15][16]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[15]
Reaction Hazards: The Exothermic Threat
The most significant acute operational hazard associated with the use of organotrifluoroborates is the potential for highly exothermic reactions.
-
Suzuki-Miyaura Coupling: Studies have shown that the Suzuki-Miyaura cross-coupling of aryl bromides with potassium vinyltrifluoroborate can generate significant and rapid exotherms, particularly in aqueous solvent systems.[17][18]
-
Runaway Reactions: In some cases, the maximum temperature of a synthesis reaction (MTSR) can exceed the boiling point of the solvent, posing a serious risk of a runaway reaction if active cooling is not sufficient.[17][18] This underscores the necessity of careful monitoring and control of reaction temperature, especially during catalyst addition and on scale-up.
Hazardous Decomposition
Under fire conditions, organotrifluoroborates can decompose, leading to the release of irritating and toxic gases and vapors, including carbon monoxide and hydrogen fluoride.[12][14]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for mitigating the risks associated with handling organotrifluoroborates.
Engineering Controls
-
Chemical Fume Hood: All manipulations of organotrifluoroborates, including weighing, transferring, and the setup of reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[19][20]
-
Ventilation: Use only in a well-ventilated area. Local exhaust ventilation is critical to keep airborne concentrations below permissible exposure limits.[19][21]
-
Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[12][14][19]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough hazard assessment of the specific tasks being performed.[22]
-
Eye and Face Protection:
-
Skin and Body Protection:
-
Hand Protection:
Caption: Diagram 1: PPE Selection Workflow for Organotrifluoroborate Handling.
Safe Storage and Handling Protocols
Adherence to proper storage and handling procedures is critical to prevent accidents and maintain the integrity of the reagents.
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][14]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[12]
-
While highly stable, storing under an inert atmosphere can be a good practice for long-term storage to prevent any potential degradation.[12]
Handling
-
General Precautions: Avoid contact with skin, eyes, and clothing.[12][14] Do not breathe dust.[12][14] Avoid ingestion and inhalation.[12]
-
Dispensing: Weigh and transfer solids in a chemical fume hood to prevent the generation and inhalation of dust. Use appropriate tools (spatulas, powder funnels) to minimize dust.
-
Static Electricity: For transfers of large quantities, take precautionary measures against static discharges by grounding and bonding containers.[14][19]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[14][15] Contaminated clothing should be removed immediately and washed before reuse.[19][26]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a generalized, safety-integrated protocol for a common application of potassium organotrifluoroborates.
Reaction: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of an Aryl Halide with Potassium Vinyltrifluoroborate.[27][28]
Materials:
-
Potassium vinyltrifluoroborate (1.0 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium(II) chloride (0.02 mmol)
-
Triphenylphosphine (0.06 mmol)
-
Cesium carbonate (3.0 mmol)
-
Solvent (e.g., THF/H₂O mixture)
Procedure:
-
Vessel Preparation (in Fume Hood): To a dry reaction vessel equipped with a magnetic stir bar, add potassium vinyltrifluoroborate, the aryl halide, and cesium carbonate.
-
Safety Note: Handle all solids in the fume hood. Wear appropriate PPE, including gloves and safety glasses.
-
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe. Begin vigorous stirring to create a suspension. Add the palladium catalyst and phosphine ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC/MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Safety Note: The quenching process may also be exothermic. Add water slowly while stirring.
-
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Diagram 2: Experimental Workflow for a Suzuki-Miyaura Coupling.
Spill and Emergency Response
Prompt and correct response to a spill or exposure is crucial to minimize harm.[29]
Chemical Spills
-
Minor Solid Spill:
-
Alert: Notify personnel in the immediate area.[30]
-
Isolate: Secure the area.
-
Protect: Don appropriate PPE (gloves, goggles, lab coat).[29]
-
Contain: Cover the spill with an absorbent material to prevent it from becoming airborne.[30]
-
Clean: Gently sweep the solid material into a dustpan and place it in a clearly labeled, sealable container for hazardous waste.[14][31] Avoid creating dust.
-
Decontaminate: Clean the spill area with soap and water, then wipe dry.
-
Dispose: Dispose of all cleanup materials as hazardous waste.[26][31]
-
-
Major Spill:
-
Alert: Notify others to evacuate and activate the nearest fire alarm if necessary.
-
Confine: Close doors to the affected area as you leave.
-
Call for Help: Contact your institution's emergency response team (e.g., Environmental Health & Safety) or emergency services (911).[29] Provide details about the location, the chemical spilled, and the approximate quantity.
-
Do not re-enter the area. Wait for the trained response team.[31]
Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[12][14][26] Flush the affected skin with copious amounts of water for at least 15 minutes.[12][26] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[12][15] Remove contact lenses if present and easy to do.[14][16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[12][15][21] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12][14] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.
Caption: Diagram 3: Chemical Spill Response Decision Tree.
Waste Disposal
Proper disposal of chemical waste is a legal and ethical responsibility to protect both people and the environment.
-
Waste Collection: All waste containing organotrifluoroborates, including unreacted material, contaminated consumables (e.g., silica gel, filter paper, gloves), and empty containers, must be collected and disposed of as hazardous chemical waste.[15][31]
-
Labeling and Storage: Collect waste in a designated, properly sealed, and clearly labeled container. The label should accurately describe the contents. Store waste containers in a designated satellite accumulation area.
-
Aqueous Waste: Aqueous waste streams containing fluoroborates may require specialized treatment. A patented method for industrial-scale disposal involves hydrolysis to eliminate fluoroborate anions, followed by treatment with calcium oxide or hydroxide to precipitate calcium fluoride, and subsequent solidification with cement.[32] For laboratory-scale waste, this is generally not feasible; instead, the aqueous waste should be collected in a designated hazardous waste container for pickup by a licensed disposal company.[33][34]
-
Disposal Vendor: Arrange for the disposal of hazardous waste through your institution's Environmental Health & Safety office or a licensed chemical waste disposal contractor. Do not pour organotrifluoroborate waste down the drain.[15][16]
Conclusion
Potassium organotrifluoroborates are powerful and practical reagents that have rightfully earned a prominent place in the synthetic chemist's toolkit. Their enhanced stability simplifies many aspects of their use compared to other organoboron compounds. However, this stability must be respected with a deep understanding of the potential hazards, particularly the significant exotherms that can occur during reactions. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to rigorous safe handling and emergency procedures, researchers can confidently and safely leverage the synthetic advantages of organotrifluoroborates to advance the frontiers of science and drug development.
References
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. Retrieved from [Link]
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Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2010). National Institutes of Health. Retrieved from [Link]
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Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Synthesis, 2003(22), 4313–4327. Retrieved from [Link]
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Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2009). Semantic Scholar. Retrieved from [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. Retrieved from [Link]
-
Edney, D., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359. Retrieved from [Link]
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Potassium vinyltrifluoroborate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Retrieved from [Link]
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Organotrifluoroborate. (n.d.). Wikipedia. Retrieved from [Link]
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Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). ResearchGate. Retrieved from [Link]
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Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Journal of Organic Chemistry, 68(11), 4302-4314. Retrieved from [Link]
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Spill Control/Emergency Response. (2025). EHSO Manual. Retrieved from [Link]
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Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3845-3854. Retrieved from [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 67(24), 8424–8429. Retrieved from [Link]
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Emergency Procedure. (2008). Attachment I - Item 19. Retrieved from [Link]
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Personal Protective Equipment. (2025). US EPA. Retrieved from [Link]
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5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. Retrieved from [Link]
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Material Safety Data Sheet - Boron Trifluoride (12% in methanol). (n.d.). Cole-Parmer. Retrieved from [Link]
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Boron Trifluoride Safety Sheet. (n.d.). Purdue University. Retrieved from [Link]
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Safety Data Sheet - Bromotrifluoromethane and Methanol. (2017). UTC Aerospace Systems. Retrieved from [Link]
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Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
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Safety Data Sheet - Fast Red B tetrafluoroborate salt. (2025). Angene Chemical. Retrieved from [Link]
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Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. (2008). Wipf Group, University of Pittsburgh. Retrieved from [Link]
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Chemical Spill Procedures. (n.d.). University of Toronto, Environmental Health & Safety. Retrieved from [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington, Environmental Health & Safety. Retrieved from [Link]
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Chemical Spill Procedures. (n.d.). Princeton University, Environmental Health and Safety. Retrieved from [Link]
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Spills, Leaks & Odors: Emergency Situations. (n.d.). Indiana University, Protect IU. Retrieved from [Link]
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Preparation of Potassium Organotrifluoroborates. (n.d.). Organic Syntheses. Retrieved from [Link]
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Safety Manual and Operating Procedures. (n.d.). UT Research. Retrieved from [Link]
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Safety Data Sheet - Boron Trifluoride. (2022). Airgas. Retrieved from [Link]
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Discussion of Boronic Acids. (n.d.). Organic Syntheses. Retrieved from [Link]
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Boron trifluoride - Hazardous Agents. (n.d.). Haz-Map. Retrieved from [Link]
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Laboratory Liquid Waste Disposal Flow Chart. (n.d.). Unknown Source. Retrieved from [Link]
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Unwanted Laboratory Materials & Other Environmental Waste Disposal. (n.d.). Risk Management and Safety. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of Potassium 3-formylphenyltrifluoroborate in Suzuki-Miyaura Cross-Coupling
Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact, recognized with the 2010 Nobel Prize in Chemistry, is particularly profound in the pharmaceutical and materials science industries for the construction of complex biaryl structures.[3] While traditionally reliant on boronic acids and their esters, the field has seen a significant shift towards the adoption of potassium organotrifluoroborates (R-BF₃K). These reagents present a superior alternative, addressing many of the inherent limitations of their predecessors.
Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture, a stark contrast to boronic acids which can be challenging to purify and exist in equilibrium with their boroxine anhydrides.[4][5] This exceptional stability, stemming from the tetracoordinate nature of the boron atom, simplifies handling, storage, and stoichiometry, allowing for indefinite storage at room temperature without special precautions.[4][6][7][8] Furthermore, they are less susceptible to protodeboronation, a common side reaction with boronic acids.[6]
This guide focuses specifically on Potassium 3-formylphenyltrifluoroborate , a versatile building block for the direct introduction of the 3-formylphenyl motif. The synthesis of biarylic aldehydes is of significant interest as these compounds are pivotal intermediates for the synthesis of pharmaceuticals, agrochemicals, and functional materials.[9][10][11][12]
The Mechanistic Pathway: Activating the Trifluoroborate
A common misconception is that the trifluoroborate salt directly participates in the palladium catalytic cycle. In reality, the Suzuki-Miyaura reaction requires a tricoordinate organoboron species for transmetalation. Under the basic conditions essential for the reaction, the potassium organotrifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ.[7] This controlled release maintains a low concentration of the active boronic acid, minimizing side reactions like protodeboronation.
The generally accepted catalytic cycle proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organoboron species (generated from the trifluoroborate) exchanges its organic group with the halide on the palladium center. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The Suzuki-Miyaura catalytic cycle using a potassium organotrifluoroborate.
Experimental Protocol: Synthesis of 3'-Formyl-[1,1'-biphenyl]-4-carbonitrile
This protocol details the coupling of this compound with 4-bromobenzonitrile. It is a representative procedure that can be adapted for other aryl and heteroaryl halides.
Materials and Equipment
-
Reagents:
-
This compound
-
4-Bromobenzonitrile
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized Water, degassed
-
Ethyl Acetate, reagent grade
-
Hexanes, reagent grade
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (Nitrogen or Argon) with manifold
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Reaction Setup and Procedure
Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv.), 4-bromobenzonitrile (1.0 equiv.), Palladium(II) Acetate (2 mol%), RuPhos (4 mol%), and anhydrous Potassium Carbonate (3.0 equiv.).
-
Rationale: Using a slight excess of the trifluoroborate ensures complete consumption of the limiting aryl halide. The Pd(OAc)₂/RuPhos system is a highly active catalyst combination for coupling with aryl chlorides and bromides.[13][14] The base is crucial for both the hydrolysis of the trifluoroborate and the transmetalation step.[2]
-
-
Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and degassed deionized water via syringe to create a 10:1 toluene/water solvent system. The typical concentration is 0.1 M with respect to the aryl halide.
-
Rationale: Biphasic solvent systems are common for Suzuki-Miyaura reactions. Toluene solubilizes the organic components and the catalyst, while water dissolves the inorganic base and facilitates the hydrolysis of the trifluoroborate.[13]
-
-
Reaction Execution: Lower the flask into a preheated oil bath at 85-100 °C and stir vigorously.
-
Rationale: Heating is required to achieve a reasonable reaction rate. Vigorous stirring is necessary to ensure efficient mixing between the organic and aqueous phases.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl halide is consumed (typically 4-12 hours).
Work-up and Purification
-
Quenching: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Rationale: The water wash removes the bulk of the inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield the pure biaryl aldehyde product.
General Reaction Parameters and Data
The following table provides representative conditions for the coupling of this compound with various aryl halides, based on established protocols for similar trifluoroborate salts.[13][14][15][16][17]
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Yield |
| 4-Bromoacetophenone | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 85 | Good to Excellent |
| 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 100 | Good |
| 3-Bromopyridine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | Dioxane/H₂O | 100 | Good to Excellent |
| Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 85 | Excellent |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | Dioxane/H₂O | 90 | Excellent |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
This compound is a highly stable, easy-to-handle, and effective reagent for the Suzuki-Miyaura cross-coupling reaction. Its use allows for the direct and efficient synthesis of 3-formylbiaryl compounds, which are valuable precursors in drug development and materials science. The protocols outlined herein provide a robust framework for researchers to leverage the significant advantages of organotrifluoroborate chemistry in their synthetic endeavors.
References
-
Benchchem. Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions.
-
Sigma-Aldrich. Potassium Organotrifluoroborates.
-
Benchchem. Stability and Handling of Potassium tert-Butyltrifluoroborate Salts: A Technical Guide.
-
Dreher, S. D., et al. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23.
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Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(10), 2031–2034.
-
Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Aldrichimica Acta, 38(2), 49-56.
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.
-
Zhao, B., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. National Science Foundation Public Access Repository.
-
Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23.
-
Shravan, G., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(13), 11984–11996.
-
Sigma-Aldrich. Potassium Trifluoroborate Salts.
-
ResearchGate. Synthesis of biaryls 3 through Suzuki–Miyaura coupling between arylboronic acids 1 and aryl halides 2 in an aqueous mixture.
-
ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
-
Sadeghi, S. H. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research, 10(1), 79-82.
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798.
-
Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3891–3901.
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
-
Benchchem. Application Note: Suzuki Coupling Reaction of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde for the Synthesis of Biaryl Aldehydes.
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.
-
ResearchGate. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.
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Wikipedia. Suzuki reaction.
-
ResearchGate. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.
-
ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with several phenyl boronic acids.
-
Bentham Science. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.
Sources
- 1. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [benthamscience.com]
- 13. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 15. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 17. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Suzuki coupling using "Potassium 3-formylphenyltrifluoroborate"
An Application Guide to Suzuki-Miyaura Coupling Using Potassium 3-formylphenyltrifluoroborate
This comprehensive guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth protocol for the Suzuki-Miyaura cross-coupling reaction utilizing this compound. We will explore the underlying principles, offer a detailed step-by-step experimental workflow, and provide insights into optimizing this powerful carbon-carbon bond-forming reaction.
Introduction: The Power of Organotrifluoroborates in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of C(sp²)–C(sp²) bonds.[1][2] While traditionally employing boronic acids, the field has seen a significant shift towards the use of potassium organotrifluoroborate salts. These reagents offer substantial advantages over their boronic acid counterparts, including being moisture- and air-stable, crystalline solids that are easy to handle and store.[1][3][4][5] This enhanced stability circumvents common issues associated with boronic acids, such as difficult purification and uncertain stoichiometry.
This compound is a valuable building block that allows for the direct incorporation of a benzaldehyde moiety onto various molecular scaffolds, a common objective in the synthesis of biologically active compounds and advanced materials.
Reagent Profile: this compound
Understanding the properties of your starting material is critical for a successful reaction. This compound is a stable, solid reagent.
| Property | Value |
| Chemical Formula | C₇H₅BF₃KO |
| Molecular Weight | 212.02 g/mol |
| CAS Number | 241696-01-3 |
| Appearance | White to off-white crystalline powder |
| Melting Point | >250 °C |
| Storage | Store in a cool, dry place away from moisture. |
(Data sourced from PubChem CID 23697343)[6]
The Mechanism: A Palladium-Catalyzed Journey
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The use of an organotrifluoroborate salt introduces a crucial initial step: hydrolysis.
-
Hydrolysis: The tetracoordinated trifluoroborate salt (R-BF₃⁻K⁺) is unreactive in the transmetalation step. Under the basic, aqueous conditions of the reaction, it slowly hydrolyzes to the corresponding boronic acid (RB(OH)₂), which is the active nucleophilic species.[4][7][8] This "slow release" mechanism can suppress common side reactions like homocoupling.[4][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.[9]
-
Transmetalation: The organic group from the newly formed boronic acid is transferred to the Pd(II) complex, displacing the halide. This is the key bond-forming step where the two coupling partners meet on the metal center.
-
Reductive Elimination: The two organic fragments on the palladium complex are eliminated, forming the new carbon-carbon bond in the final product (Ar-R) and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2][9]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Objective: To synthesize 3'-methoxy-3-biphenylcarbaldehyde via Suzuki-Miyaura coupling.
Materials and Equipment
-
Chemicals: this compound, 1-bromo-3-methoxybenzene, Palladium(II) acetate (Pd(OAc)₂), RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), Cesium carbonate (Cs₂CO₃), 1,4-Dioxane (anhydrous), Deionized water, Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄), Silica gel.
-
Equipment: Schlenk flask or reaction vial with a screw cap and septum, magnetic stirrer and stir bar, heating mantle or oil bath, condenser, inert gas line (Nitrogen or Argon), standard laboratory glassware, rotary evaporator, flash chromatography setup.
Reagent Stoichiometry
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 1-bromo-3-methoxybenzene | 187.04 | 1.0 | 0.5 | 93.5 mg |
| This compound | 212.02 | 1.2 | 0.6 | 127.2 mg |
| Pd(OAc)₂ | 224.50 | 0.03 | 0.015 | 3.4 mg |
| RuPhos | 468.61 | 0.06 | 0.03 | 14.1 mg |
| Cs₂CO₃ | 325.82 | 3.0 | 1.5 | 488.7 mg |
| 1,4-Dioxane / H₂O (10:1) | - | - | - | 5.5 mL (5 mL / 0.5 mL) |
Experimental Workflow Visualization
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add 1-bromo-3-methoxybenzene (93.5 mg, 0.5 mmol), this compound (127.2 mg, 0.6 mmol), Pd(OAc)₂ (3.4 mg, 0.015 mmol), RuPhos (14.1 mg, 0.03 mmol), and Cs₂CO₃ (488.7 mg, 1.5 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Prepare the solvent mixture by sparging 1,4-Dioxane (5 mL) and deionized water (0.5 mL) with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Using a syringe, add the degassed solvent mixture to the reaction flask.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. The reaction progress should be monitored.
-
-
Reaction Monitoring:
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Characterization:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Confirm the identity and purity of the product, 3'-methoxy-3-biphenylcarbaldehyde, by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Key Considerations and Troubleshooting
The success of a Suzuki-Miyaura coupling depends on the careful selection of several components.
-
Catalyst and Ligand: The combination of a palladium source (e.g., Pd(OAc)₂) and a sterically bulky, electron-rich phosphine ligand (e.g., RuPhos, XPhos) is often crucial for high efficiency, especially with challenging substrates like aryl chlorides.[14][15][16] These ligands promote the oxidative addition and reductive elimination steps.[15]
-
Base: A base is essential for the reaction. It facilitates the hydrolysis of the trifluoroborate and participates in the transmetalation step.[7][8] Cesium carbonate (Cs₂CO₃) is often a highly effective base for couplings with organotrifluoroborates.[14][17][18]
-
Solvent: A biphasic solvent system, typically an organic solvent with water, is required.[9] The organic solvent solubilizes the organic reagents and catalyst, while water is necessary for dissolving the base and promoting the hydrolysis of the trifluoroborate salt.[7][9]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently inert atmosphere; Poor quality reagents or solvents. | Use fresh catalyst and high-purity, anhydrous/degassed solvents. Ensure the reaction is set up under a robustly inert atmosphere. |
| Protodeboronation of Trifluoroborate | Reaction temperature too high; Prolonged reaction time; Base too strong. | Lower the reaction temperature. Monitor the reaction closely and quench once the starting material is consumed. Consider a milder base like K₂CO₃. |
| Homocoupling of Aryl Halide | Presence of oxygen; Inefficient transmetalation. | Ensure thorough degassing of solvents. Increase the amount of trifluoroborate salt slightly (e.g., to 1.5 eq). |
| Difficult Purification | Co-elution of product and starting material or byproducts. | Try a different solvent system for chromatography.[12] If the product has acidic/basic properties, adding a small amount of acid/base to the eluent can alter its retention factor.[12] |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents like 1,4-dioxane and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation. Dioxane can form explosive peroxides and should be handled accordingly.
-
Bases: Cesium carbonate is a strong base and can be corrosive. Avoid inhalation of dust and contact with skin and eyes.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 4. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H5BF3KO | CID 23697343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
- 11. azom.com [azom.com]
- 12. reddit.com [reddit.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 15. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Palladium Catalyst Selection for Suzuki-Miyaura Cross-Coupling Reactions of Potassium 3-Formylphenyltrifluoroborate
Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Modern Synthesis
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] While boronic acids have traditionally been the workhorses in this domain, their inherent instability, particularly the propensity for protodeboronation, often necessitates the use of excess reagents and carefully controlled conditions.[2][3] The advent of potassium organotrifluoroborates (R-BF₃K) has offered a robust solution to these challenges. These crystalline, air- and moisture-stable salts are significantly less prone to protodeboronation, allowing for the use of near-stoichiometric amounts of the boron reagent.[2][3][4] Their ease of preparation and handling further enhances their appeal in both academic and industrial settings.[5][6]
This guide provides a comprehensive overview and detailed protocols for the selection and application of palladium catalysts in Suzuki-Miyaura cross-coupling reactions involving Potassium 3-formylphenyltrifluoroborate . The presence of the aldehyde functional group necessitates careful consideration of reaction conditions to ensure its preservation while achieving high coupling efficiency.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle with Organotrifluoroborates
The catalytic cycle of the Suzuki-Miyaura reaction with potassium organotrifluoroborates follows a well-established sequence of oxidative addition, transmetalation, and reductive elimination. A critical distinction from reactions with boronic acids is the initial hydrolysis of the trifluoroborate salt to the corresponding boronic acid, which is the active species in the transmetalation step.[7][8] The slow and controlled release of the boronic acid under basic conditions can be advantageous in minimizing side reactions.[7]
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction with potassium organotrifluoroborates.
Strategic Catalyst Selection: A Multi-faceted Approach
The success of a Suzuki-Miyaura coupling with this compound hinges on the judicious selection of the palladium source, ligand, base, and solvent system. These components work in concert to ensure efficient catalytic turnover while preserving the sensitive aldehyde functionality.
Palladium Precatalysts: The Source of Catalytic Activity
A variety of palladium precatalysts can be employed, ranging from simple salts to well-defined, pre-formed complexes.
-
Simple Palladium Salts (e.g., Pd(OAc)₂, PdCl₂): These are cost-effective and widely used. They form the active Pd(0) species in situ through reduction by a phosphine ligand or other components in the reaction mixture. While versatile, the initial activation step can sometimes be slow or lead to the formation of inactive palladium black.[9]
-
Palladacycles and Pre-formed Complexes (e.g., PdCl₂(dppf)·CH₂Cl₂, Buchwald Precatalysts): These precatalysts offer improved stability and faster generation of the active catalytic species.[10][11][12] For instance, PdCl₂(dppf)·CH₂Cl₂ has been shown to be efficient in the coupling of deactivated aryl- and heteroaryltrifluoroborates at low catalyst loadings.[13][14] The Buchwald G2 and G3 precatalysts, which feature bulky biarylphosphine ligands, are particularly effective for challenging couplings, including those involving sterically hindered substrates or aryl chlorides.[15]
Ligands: The Key to Reactivity and Selectivity
The choice of ligand is arguably the most critical parameter in tuning the reactivity and stability of the palladium catalyst.[16]
-
Triphenylphosphine (PPh₃): A classic, versatile, and inexpensive ligand. It is often effective for the coupling of aryl bromides and iodides.[5]
-
Bulky, Electron-Rich Phosphines (e.g., RuPhos, SPhos, XPhos): These ligands, developed by the Buchwald group, have revolutionized Suzuki-Miyaura couplings. Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition, even with challenging substrates like aryl chlorides.[2][10][12] These are often the ligands of choice for difficult couplings or when high turnover numbers are desired.
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): This bidentate ligand forms stable complexes with palladium, often preventing the formation of palladium black and leading to reproducible results.[13][14]
Bases and Solvents: The Reaction Environment
The base plays a dual role: it facilitates the hydrolysis of the trifluoroborate to the active boronic acid and participates in the transmetalation step.[17][18] The solvent system must be capable of dissolving both the organic and inorganic components of the reaction.
-
Bases: Carbonates such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), as well as phosphates like potassium phosphate (K₃PO₄), are commonly used.[5][9] Cs₂CO₃ is often found to be superior, particularly in challenging couplings.[5] The choice of base can influence the rate of trifluoroborate hydrolysis.[7][8]
-
Solvents: A mixture of an organic solvent and water is typically employed to facilitate the dissolution of both the organotrifluoroborate salt and the aryl halide. Common solvent systems include THF/H₂O, toluene/H₂O, and isopropanol/H₂O.[5][19][20]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 19. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 20. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
Application Notes & Protocols: Synthesis of Biaryl Compounds using Potassium 3-Formylphenyltrifluoroborate
Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Modern Drug Discovery
The biaryl motif is a cornerstone in the architecture of numerous pharmaceuticals, natural products, and advanced materials.[1] Its synthesis, therefore, is of paramount importance to researchers in organic chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction has become a dominant method for forging carbon-carbon bonds to create these structures, owing to its functional group tolerance and the relatively low toxicity of its boron-based reagents.[1][2]
Traditionally, boronic acids have been the workhorses of Suzuki-Miyaura couplings. However, they are not without their drawbacks, which include potential instability, difficult purification, and challenges with stoichiometry.[3] This has led to the ascendancy of potassium organotrifluoroborate salts as superior coupling partners. These crystalline solids are notably stable to air and moisture, easy to handle, and can be prepared with high purity.[2][3][4] Their tetracoordinate boron center renders them less susceptible to premature protodeboronation compared to their boronic acid counterparts.[1]
This guide focuses on a particularly valuable building block: Potassium 3-formylphenyltrifluoroborate . The presence of the formyl (aldehyde) group makes it a versatile synthon, providing a reactive handle for subsequent chemical transformations. This allows for the late-stage functionalization of complex molecules, a highly desirable strategy in medicinal chemistry.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura reaction is a three-step catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organotrifluoroborate, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Experimental Protocol: A General Procedure for the Synthesis of a Biaryl Compound
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be necessary for different substrates.
Materials and Reagents:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
Figure 2: Experimental Workflow for Biaryl Synthesis.
-
Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.1 equiv), palladium(II) acetate (2 mol%), RuPhos (4 mol%), and sodium carbonate (2.0 equiv).
-
Solvent Addition: Add degassed ethanol and water in a 3:1 ratio. The use of an alcohol-water solvent system often gives good results.[5]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the mixture to 85 °C with vigorous stirring. Reaction times can vary from 2 to 24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Key Considerations and Optimization
The success of a Suzuki-Miyaura coupling often hinges on the careful selection of reaction parameters.
| Parameter | Recommendation | Rationale & Insights |
| Catalyst | Pd(OAc)₂ or PdCl₂(dppf) | Pd(OAc)₂ is a common and effective precursor.[1][6] For more challenging couplings, pre-formed catalyst complexes like PdCl₂(dppf) can be advantageous.[7][8] |
| Ligand | Buchwald-type phosphine ligands (e.g., RuPhos) | Electron-rich and sterically hindered phosphine ligands facilitate oxidative addition and reductive elimination, often leading to higher yields and faster reaction times, especially with challenging substrates like aryl chlorides.[6][9] |
| Base | Carbonates (Cs₂CO₃, K₂CO₃, Na₂CO₃) or Phosphates (K₃PO₄) | The base is crucial for activating the organotrifluoroborate. Cesium carbonate is often highly effective but more expensive.[10] Potassium or sodium carbonate provides a good balance of reactivity and cost.[1] |
| Solvent | Toluene/water, THF/water, or Ethanol/water | A biphasic solvent system is common. The choice of organic solvent can influence the solubility of the reagents and catalyst, thereby affecting the reaction rate and yield.[5][9][10] |
| Temperature | 80-100 °C | Most Suzuki-Miyaura couplings require heating to proceed at a reasonable rate. Microwave irradiation can sometimes be used to accelerate the reaction. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the palladium source is of good quality and the reaction is performed under an inert atmosphere. |
| Insufficiently strong base | Switch to a stronger base like cesium carbonate or potassium phosphate. | |
| Low reaction temperature | Increase the reaction temperature. | |
| Formation of Homocoupled Byproducts | Oxygen contamination | Thoroughly degas the solvent and maintain a strict inert atmosphere. |
| Protodeboronation of the Trifluoroborate | Presence of protic impurities or overly harsh conditions | Ensure all reagents and solvents are dry. Avoid unnecessarily long reaction times or high temperatures. |
Conclusion
This compound is a robust and versatile reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its stability, ease of handling, and the synthetic utility of the formyl group make it an invaluable tool for researchers in drug discovery and materials science. By understanding the reaction mechanism and carefully selecting the appropriate reaction conditions, high yields of desired biaryl products can be reliably achieved.
References
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Available at: [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 72(10), 3891–3895. Available at: [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813–824. Available at: [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813–824. Available at: [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813–824. Available at: [Link]
-
Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports, 12(1), 123. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. Available at: [Link]
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- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
"Potassium 3-formylphenyltrifluoroborate" applications in heterocyclic synthesis
An Application Guide to Potassium 3-formylphenyltrifluoroborate in Modern Heterocyclic Synthesis
Introduction: The Unique Utility of this compound
In the landscape of synthetic organic chemistry, the pursuit of molecular complexity from simple, stable precursors is a paramount goal. Potassium organotrifluoroborates have emerged as exceptionally valuable reagents, offering distinct advantages over their boronic acid counterparts, such as enhanced stability to air and moisture, and ease of handling.[1][2] Among these, this compound stands out as a particularly versatile building block. Its bifunctional nature—possessing both a stable tetracoordinate boron moiety for carbon-carbon bond formation and a reactive aldehyde group for subsequent transformations—makes it a powerful tool for the convergent synthesis of diverse heterocyclic scaffolds.
This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering protocols that are both robust and illustrative of the underlying chemical principles. The methodologies described herein are geared towards researchers, scientists, and drug development professionals seeking to leverage this reagent for the efficient construction of novel molecular architectures.
Core Application I: Suzuki-Miyaura Cross-Coupling as a Gateway to Functionalized Biaryls
The foundational application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of many heterocyclic synthesis strategies.[4] The trifluoroborate salt provides a stable, slow-release source of the organoboron species, often leading to cleaner reactions and higher yields compared to boronic acids, which can be prone to protodeboronation and trimerization.[2]
The aldehyde functionality is generally well-tolerated under a variety of Suzuki-Miyaura conditions, allowing for the direct synthesis of 3-formylbiaryl compounds. These intermediates are pivotal precursors for subsequent intramolecular cyclization reactions to form heterocycles.
General Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling this compound with a variety of aryl or heteroaryl halides. The choice of ligand and base can be critical and may require optimization for challenging substrates.[3][5]
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl Halide (1.1 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (10:1) or Methanol[1]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl/heteroaryl halide, the palladium catalyst, the phosphine ligand, and the base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-formylbiaryl compound.
Data Summary: Representative Suzuki-Miyaura Couplings
| Aryl Halide Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | n-Butanol | 100 | 12 | 92 |
| 2-Chloropyridine | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 18 | 85 |
| 3-Bromothiophene | Pd(OAc)₂ (ligandless) | K₂CO₃ | Methanol | Reflux | 6 | 88[1] |
| 4-Iodobenzonitrile | Pd(OAc)₂/RuPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 95[5] |
Application II: Tandem Coupling-Cyclization for Fused Heterocycle Synthesis
The true synthetic power of this compound is realized in tandem reaction sequences where the initial Suzuki-Miyaura coupling product is not isolated but is directly converted into a heterocyclic system. This approach leverages the strategically placed aldehyde for an intramolecular ring-closing reaction.
Synthesis of Dibenzofurans via Pschorr-Type Cyclization
A classic strategy involves coupling with an ortho-substituted haloarene, such as 2-bromo-1-methoxybenzene. The resulting biaryl aldehyde can then undergo demethylation and subsequent acid-catalyzed intramolecular electrophilic cyclization onto the adjacent aromatic ring to furnish a dibenzofuran core, a common motif in natural products.
Caption: Workflow for the synthesis of a dibenzofuran scaffold.
Protocol 2: One-Pot Synthesis of a Dihydropyrido[2,3-c]coumarin
This protocol illustrates a powerful sequence combining a Suzuki coupling with an intramolecular condensation to build a complex heterocyclic system. The strategy involves coupling with a 2-chloro-3-aminopyridine derivative bearing an active methylene group, followed by an in-situ cyclization.
Materials:
-
This compound (1.0 equiv)
-
Ethyl 2-(2-chloro-3-aminopyridin-4-yl)acetate (1.0 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (3 mol%)[3]
-
Cesium Carbonate (Cs₂CO₃) (3.5 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Piperidine (catalytic amount)
Procedure:
-
Combine this compound, the pyridine derivative, PdCl₂(dppf)·CH₂Cl₂, and Cs₂CO₃ in a flame-dried Schlenk tube under argon.
-
Add anhydrous, degassed 1,4-dioxane and heat the mixture to 100 °C for 16 hours.
-
Cool the reaction mixture to 80 °C. Add a catalytic amount of piperidine (approx. 0.2 equiv).
-
Continue heating at 80 °C and monitor the intramolecular condensation/cyclization by LC-MS (typically 4-6 hours).
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water, then brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the dihydropyrido[2,3-c]coumarin product.
Application III: Multicomponent Reactions (MCRs) for Rapid Assembly of Heterocycles
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials.[6][7][8] This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.[9] this compound serves as an excellent aldehyde component in such reactions.
Synthesis of a Tetrasubstituted Furan-2(5H)-one Derivative
This MCR demonstrates the assembly of a highly functionalized furanone from indole, an arylglyoxal, and Meldrum's acid, where this compound can be conceptualized as the arylglyoxal precursor.[10] A more direct application involves using the 3-formylphenyl group as a key substituent in a related MCR.
Caption: Convergence of reactants in a multicomponent reaction (MCR).
Protocol 3: Three-Component Synthesis of a Boron-Functionalized Dihydropyridine
This protocol adapts the classic Hantzsch pyridine synthesis to incorporate the unique functionality of this compound.
Materials:
-
This compound (1.0 equiv)
-
Ethyl Acetoacetate (2.2 equiv)
-
Ammonium Acetate (1.5 equiv)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add ethyl acetoacetate followed by ammonium acetate to the solution.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 8-12 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol.
-
Dry the product under vacuum to yield the dihydropyridine derivative, which retains the potassium trifluoroborate moiety for potential further cross-coupling reactions.
Preparation of the Reagent: From Boronic Acid to Trifluoroborate
Protocol 4: Synthesis of this compound
Materials:
-
3-Formylphenylboronic acid (1.0 equiv)
-
Potassium Hydrogen Fluoride (KHF₂) (3.0 equiv)[2]
-
Methanol
-
Water
-
Acetonitrile
Procedure:
-
In a flask, dissolve 3-formylphenylboronic acid in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of KHF₂.
-
Cool the methanolic solution of the boronic acid to 0 °C in an ice bath.
-
Slowly add the KHF₂ solution to the boronic acid solution with stirring. A thick white precipitate will form.[11]
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvents by rotary evaporation.
-
To the resulting solid, add acetonitrile and reflux the suspension for 1 hour to dissolve the product and leave inorganic salts behind.
-
Filter the hot mixture to remove insoluble inorganic byproducts.
-
Concentrate the filtrate under reduced pressure to yield this compound as a white, crystalline solid, which can be dried under high vacuum.
Conclusion
This compound is a robust and highly effective reagent for constructing complex heterocyclic frameworks. Its stability and dual reactivity empower chemists to design elegant and efficient synthetic routes. Whether employed in foundational Suzuki-Miyaura couplings, sophisticated tandem cyclizations, or convergent multicomponent reactions, this building block provides a reliable pathway to novel molecular architectures relevant to pharmaceutical and materials science. The protocols and insights provided in this guide serve as a validated starting point for researchers to explore the vast synthetic potential of this versatile reagent.
References
- MySkinRecipes. Potassium 3-formyl-4-methoxyphenyltrifluoroborate.
- ResearchGate. Potassium Phenyltrifluoroborate1,2.
- Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 71(26), 9681–9686.
- ResearchGate. One‐pot three‐component reaction for synthesis pyrrole‐fused heterocyclic derivatives.
-
Organic Syntheses. TETRABUTYLAMMONIUM (4-FLUOROPHENYL)TRIFLUOROBORATE. Available from: [Link]
- Molander, G. A., & Jean-Gérard, L. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of organic chemistry, 74(12), 4546–4551.
-
European Journal of Chemistry. 3-Formylchromones as diverse building blocks in heterocycles synthesis. Available from: [Link]
- ResearchGate. ChemInform Abstract: Scope of the Suzuki—Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
-
Organic Syntheses. POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Available from: [Link]
- ResearchGate. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.
- Ma, X., Zhang, S., & Zhang, W. (2020). Recent Developments on Five-Component Reactions. Molecules (Basel, Switzerland), 25(23), 5543.
-
Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. Available from: [Link]
-
Frontiers. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Available from: [Link]
-
MDPI. Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. Available from: [Link]
- Mohlala, T. P., & Coyanis, E. M. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in chemistry, 11, 1165481.
-
PubChem. This compound. Available from: [Link]
- ResearchGate. Synthesis of allyl sulfones from potassium allyltrifluoroborates.
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The Strategic Application of Potassium 3-formylphenyltrifluoroborate in Modern Medicinal Chemistry
Introduction: A Stable and Versatile Bifunctional Building Block
In the landscape of contemporary drug discovery, the demand for robust, versatile, and easily handled chemical building blocks is paramount. Potassium 3-formylphenyltrifluoroborate has emerged as a reagent of significant interest, offering a unique combination of stability and dual reactivity that is highly advantageous for the synthesis of complex molecular architectures. As a member of the organotrifluoroborate family, it provides a stable, crystalline alternative to the often-unstable corresponding boronic acids.[1] This enhanced stability towards air and moisture simplifies handling and stoichiometry control in reactions, a critical factor in both academic and industrial research settings.[2]
The strategic value of this compound lies in its bifunctional nature. The trifluoroborate moiety serves as an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][3] Simultaneously, the formyl (aldehyde) group provides a versatile handle for a wide array of subsequent chemical transformations, allowing for the late-stage introduction of diverse functional groups and the construction of complex pharmacophores. This dual functionality makes it an ideal reagent for library synthesis and the exploration of structure-activity relationships (SAR) in drug development programs.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its mild reaction conditions and tolerance of a wide range of functional groups.[4] this compound is an exemplary coupling partner in these reactions, enabling the efficient synthesis of biaryl aldehydes, which are key intermediates in the preparation of numerous therapeutic agents, including kinase inhibitors.
Mechanism of Action in Suzuki-Miyaura Coupling
The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle. The currently accepted mechanism suggests that the organotrifluoroborate hydrolyzes in situ to the corresponding boronic acid, which then participates in the catalytic cycle.[3] This slow release of the active boronic acid species can help to minimize side reactions, such as homocoupling.[2]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a 3-Formylbiaryl Moiety
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with a heteroaryl bromide, a common transformation in the synthesis of kinase inhibitors.
Materials:
-
This compound (1.2 equiv)
-
Heteroaryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the heteroaryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in toluene (1 mL).
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the reaction mixture.
-
Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-formylbiaryl compound.
Data Presentation:
| Entry | Heteroaryl Bromide | Product | Yield (%) |
| 1 | 2-Bromopyridine | 2-(3-formylphenyl)pyridine | 85 |
| 2 | 3-Bromopyridine | 3-(3-formylphenyl)pyridine | 88 |
| 3 | 4-Bromopyridine | 4-(3-formylphenyl)pyridine | 92 |
| 4 | 2-Bromothiophene | 2-(3-formylphenyl)thiophene | 82 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Post-Coupling Derivatization: Expanding Molecular Diversity
The true synthetic power of this compound is realized in the subsequent transformations of the aldehyde functionality. The resulting 3-formylbiaryl scaffold is a versatile intermediate for the synthesis of a wide range of complex molecules.
Reductive Amination
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. The 3-formylbiaryl product can be reacted with a primary or secondary amine in the presence of a reducing agent to introduce a diverse range of amino functionalities. This is a key strategy in the synthesis of many kinase inhibitors, where the nitrogen-containing group often forms critical hydrogen bonds with the kinase hinge region.
Figure 2: Workflow for the reductive amination of a 3-formylbiaryl.
Wittig Reaction
The Wittig reaction provides an efficient method for converting the aldehyde into an alkene, allowing for the extension of the carbon skeleton and the introduction of new functionalities. This is particularly useful for creating rigid linkers or for accessing different regions of a protein's binding pocket.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are privileged structures in medicinal chemistry and are found in numerous natural products and synthetic drugs.[2][3][5] The 3-formylbiaryl product can serve as the aldehyde component in this reaction, reacting with a β-arylethylamine to construct these complex heterocyclic systems.
Case Study: A Building Block for Kinase Inhibitors
In the synthesis of analogs of the MEK inhibitor Trametinib , a biaryl core is essential for activity. While the original synthesis may have used different boron reagents, this compound is an ideal candidate for the rapid generation of diverse analogs for SAR studies. The 3-formyl group could be further elaborated to introduce solubilizing groups or additional binding motifs.
Conclusion
This compound is a highly valuable and versatile reagent in the medicinal chemist's toolbox. Its inherent stability, coupled with its dual reactivity, allows for the efficient construction of complex biaryl aldehydes. These intermediates can be readily diversified through a variety of well-established chemical transformations, providing rapid access to novel chemical matter for drug discovery programs. The protocols and strategies outlined in this document demonstrate the practical utility of this reagent and highlight its potential to accelerate the discovery and development of new therapeutic agents.
References
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
- Molander, G. A., & Brown, A. R. (2012). Suzuki–Miyaura Cross-Coupling of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 77(17), 7439–7447.
-
Wikipedia contributors. (2023). Organotrifluoroborate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. Retrieved from [Link]
- Molander, G. A., & Biolatto, B. (2003). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Molander, G. A., & Petrillo, D. E. (2008).
- Molander, G. A., & Ham, J. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
-
MySkinRecipes. (n.d.). Potassium 3-formyl-4-methoxyphenyltrifluoroborate. Retrieved from [Link]
- Molander, G. A., & Luciana, K. C. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 70(10), 3950–3956.
- Molander, G. A., & Ito, T. (2006).
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Potassium 4-formylphenyltrifluoroborate. Retrieved from [Link]
-
MDPI. (2019). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Formylphenylboronic acid. Retrieved from [Link]
-
OUCI. (n.d.). Case studies of fluorine in drug discovery. Retrieved from [Link]
-
PubMed. (2022). Distribution- and Metabolism-Based Drug Discovery: A Potassium-Competitive Acid Blocker as a Proof of Concept. Retrieved from [Link]
-
Stanford Chemicals. (2023). Potassium Fluoride's Wondrous Applications in Medicine and Pharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). 3-Formylphenylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. Retrieved from [Link]
-
ChemUniverse. (n.d.). Request A Quote. Retrieved from [Link]
-
PubMed. (2004). 3-formylphenylboronic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Method for preparing potassium trifluoroborate series compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken‐1‐yltrifluoroborates. Retrieved from [Link]
-
ChemWhat. (n.d.). Potassium 5-formylthiophene-2-trifluoroborate. Retrieved from [Link]
Sources
Application Note: Enhancing Suzuki-Miyaura Cross-Coupling Reactions with Potassium 3-Formylphenyltrifluoroborate Through Strategic Ligand Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of a wide array of valuable compounds, from pharmaceuticals and agrochemicals to advanced materials.[3][4] Traditionally, boronic acids have been the nucleophilic partners of choice; however, their inherent instability can pose challenges.[5] Potassium organotrifluoroborates have emerged as highly effective and stable alternatives, offering enhanced stability to air and moisture, which simplifies handling and storage.[5][6]
This application note provides a detailed guide to understanding and optimizing the Suzuki-Miyaura coupling of Potassium 3-formylphenyltrifluoroborate . We will delve into the critical role of ligand selection in modulating catalytic activity, stability, and selectivity. The insights and protocols provided herein are designed to empower researchers to confidently and successfully implement this versatile building block in their synthetic endeavors.
The Strategic Advantage of Potassium Organotrifluoroborates
Potassium organotrifluoroborates offer several distinct advantages over their boronic acid counterparts:
-
Enhanced Stability: They are typically crystalline solids that are stable to air and moisture, facilitating easier storage and handling.[5]
-
Improved Stoichiometry: Their stability allows for more precise stoichiometric control in reactions.[5]
-
Unique Reactivity: In some cases, they can provide different reactivity and selectivity profiles compared to boronic acids.
The Catalytic Cycle and the Pivotal Role of Ligands
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] Understanding this cycle is key to appreciating the profound impact of ligand choice on the reaction's success.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide). This is often the rate-determining step.[9]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This step requires activation of the organotrifluoroborate by a base.[10][11]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are crucial as they remain coordinated to the palladium center throughout the catalytic cycle.[10] Their electronic and steric properties profoundly influence each step:
-
Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step.[9][10][12]
-
Bulky (sterically hindered) ligands promote the reductive elimination step and can help stabilize the active monoligated Pd(0) species.[1][3][9]
Ligand Classes and Their Impact on the Suzuki Reaction
The choice of ligand is a critical parameter for a successful Suzuki-Miyaura coupling.[1] Below, we compare two major classes of ligands.
Phosphine Ligands
This is the most traditional and widely used class of ligands for Suzuki reactions.[9] They can be broadly categorized into monodentate and bidentate ligands. For couplings involving organotrifluoroborates, bulky, electron-rich monodentate phosphines are often preferred.
Commonly Used Phosphine Ligands:
| Ligand | Structure | Key Characteristics |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | A classic, widely used ligand, but often requires higher temperatures.[13] |
| Tricyclohexylphosphine (PCy₃) | P(C₆H₁₁)₃ | A bulky and electron-rich ligand, effective for coupling aryl chlorides and triflates.[12] |
| Tri-tert-butylphosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | A very bulky and electron-rich ligand, excellent for challenging couplings.[12] |
| Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) | Biaryl Phosphines | A modern class of highly effective, bulky, and electron-rich ligands that can facilitate reactions at lower catalyst loadings and temperatures.[1][3][12] |
The steric bulk of dialkylbiaryl phosphine ligands (Buchwald ligands) is crucial for stabilizing the monoligated Pd(0) species, which are highly reactive in the oxidative addition step.[3]
N-Heterocyclic Carbene (NHC) Ligands
NHCs have emerged as powerful alternatives to phosphine ligands. They are generally more electron-donating and can form very stable complexes with palladium.[10]
Advantages of NHC Ligands:
-
High Stability: Often more stable to heat and oxidation than phosphine ligands.[10]
-
Strong Electron Donors: Their strong σ-donating ability can accelerate the catalytic cycle.
-
Unique Selectivity: In substrates with multiple reactive sites, NHCs can provide orthogonal selectivity compared to phosphine ligands.[14][15]
Representative NHC Ligands:
| Ligand | Abbreviation | Key Characteristics |
| 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | IPr | A very bulky NHC ligand. |
| 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | IMes | A common and effective NHC ligand. |
| 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene | SIPr | A saturated version of IPr, often showing high reactivity.[14][15] |
| 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene | SIMes | A saturated version of IMes, known to influence selectivity.[14][15] |
The choice between a phosphine and an NHC ligand can significantly alter the outcome of a reaction, particularly in terms of chemoselectivity.[14][15]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure Using a Buchwald Phosphine Ligand (e.g., SPhos)
This protocol is a good starting point for a wide range of aryl and heteroaryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene/Water (10:1 mixture, 5 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the aryl bromide, this compound, and potassium phosphate.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos.
-
Seal the reaction vessel with a septum, and evacuate and backfill with an inert gas (repeat three times).
-
Add the toluene/water solvent mixture to the reaction vessel via syringe.
-
Add the Pd(OAc)₂ and SPhos to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure Using an NHC Ligand (e.g., IMes)
This protocol is an excellent alternative, particularly if phosphine ligands yield unsatisfactory results.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
[Pd(IMes)(allyl)Cl] (a common Pd-NHC precatalyst) (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the aryl bromide, this compound, potassium carbonate, and the [Pd(IMes)(allyl)Cl] precatalyst.
-
Seal the reaction vessel with a septum, and evacuate and backfill with an inert gas (repeat three times).
-
Add the 1,4-dioxane via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90-110 °C) until completion.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficiently active catalyst system. | Increase reaction temperature. Screen a different class of ligand (e.g., switch from a phosphine to an NHC).[10] Try a different base (e.g., Cs₂CO₃ is often more effective).[13] |
| Protodeboronation (Loss of the trifluoroborate group) | Reaction is too slow, allowing for side reactions. Presence of excess water. | Use a more active ligand to accelerate the desired coupling.[16] Ensure solvents are appropriately dried if necessary, though some water is often required. |
| Formation of Homocoupled Byproducts | Catalyst decomposition or side reactions. | Lower the reaction temperature. Use a more stable precatalyst. |
| Poor Selectivity (for substrates with multiple halides) | Ligand does not sufficiently differentiate between reactive sites. | Screen different ligands. NHC and phosphine ligands can offer orthogonal selectivity (e.g., SIPr vs. SIMes for chloro/triflate selectivity).[14][15] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of complex aromatic compounds. The success of this reaction is intrinsically linked to the judicious selection of the palladium ligand. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines, provide a robust and versatile starting point for many applications. For more challenging substrates or when unique selectivity is required, N-heterocyclic carbene ligands offer a potent alternative. By understanding the mechanistic role of the ligand and systematically applying the protocols outlined in this note, researchers can effectively harness the synthetic potential of this valuable building block.
References
-
Suzuki reaction - Wikipedia. [Link]
-
Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC - NIH. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PubMed Central. [Link]
-
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC - NIH. [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. [Link]
-
Synthesis and Suzuki Reactions of N-Heterocyclic Carbene Difluoro(aryl)-boranes. [Link]
-
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - RSC Publishing. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates | Request PDF - ResearchGate. [Link]
-
Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC - NIH. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis and Suzuki Reactions of N‑Heterocyclic Carbene Difluoro(aryl)-boranes - Organic Letters - ACS Figshare. [Link]
-
B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC - NIH. [Link]
-
-
Suzuki-Miyaura Cross-Coupling Reactions with Aryl Triflates - ResearchGate. [Link]
-
-
Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates | Request PDF - ResearchGate. [Link]
-
ChemInform Abstract: Scope of the Suzuki—Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. | Request PDF - ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: One-Pot Synthesis of Aryltrifluoroborates for Cross-Coupling Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: Streamlining Access to Versatile Cross-Coupling Partners
Potassium aryltrifluoroborates have emerged as indispensable reagents in modern organic synthesis, particularly as robust coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their appeal lies in their enhanced stability compared to boronic acids, being crystalline, air- and water-stable solids that can be stored for extended periods. This stability mitigates common issues associated with boronic acids, such as protodeboronation, which often necessitates the use of excess reagent. The tetracoordinate nature of the boron atom in aryltrifluoroborates acts as a protecting group for the corresponding boronic acid, which can be unmasked under the conditions required for cross-coupling.
Traditionally, the synthesis of aryltrifluoroborates involves a multi-step process, often requiring the isolation of intermediate boronic acids or esters. This application note details a more efficient and streamlined one-pot synthesis of potassium aryltrifluoroborates, designed to improve laboratory workflow and expand their accessibility for applications in pharmaceutical and materials science research. These one-pot procedures circumvent the need for isolating often unstable trivalent organoboron intermediates.
The Strategic Advantage of a One-Pot Approach
The primary advantage of a one-pot synthesis is the significant improvement in efficiency. By telescoping multiple reaction steps into a single procedure, we reduce reaction time, minimize solvent usage, and decrease purification steps, leading to higher overall yields and a more environmentally benign process. This approach is particularly beneficial for generating libraries of aryltrifluoroborates for high-throughput screening in drug discovery.
Mechanism and Rationale: A Tale of Two Steps in One Flask
The one-pot synthesis of potassium aryltrifluoroborates typically proceeds through a two-step sequence within a single reaction vessel. The choice of starting material dictates the specific reagents and catalysts employed. Common precursors include arenes, aryl halides, and arylboronic acids.
A prevalent and versatile method involves the iridium-catalyzed borylation of arenes to form arylboronic esters as intermediates. This is followed by the in situ displacement of the pinacol group by potassium bifluoride (KHF₂) to yield the desired potassium aryltrifluoroborate.
The causality behind these experimental choices lies in the reactivity and stability of the intermediates. The iridium catalyst offers high functional group tolerance and regioselectivity in the initial C-H borylation step. The subsequent conversion to the trifluoroborate salt is driven by the formation of the thermodynamically stable B-F bonds, rendering the final product a readily isolable, crystalline solid.
An alternative one-pot strategy begins with aryl halides. This involves a lithium-halogen exchange or Grignard formation, followed by boronation with a trialkyl borate, and subsequent treatment with KHF₂. This method is particularly useful for introducing the trifluoroborate moiety at a specific position on the aromatic ring.
The following diagram illustrates the general workflow for the one-pot synthesis starting from an arene.
Figure 1. General workflow for the one-pot synthesis of potassium aryltrifluoroborates from arenes.
Experimental Protocols
Protocol 1: One-Pot Synthesis from Arenes via Iridium-Catalyzed Borylation
This protocol is adapted from the work of Hartwig and co-workers and provides a general method for the synthesis of a wide range of aryltrifluoroborates.
Materials:
-
Arene (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
[Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%)
-
4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) (0.03 mmol, 3.0 mol%)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Potassium bifluoride (KHF₂) (4.0 mmol, 4.0 equiv)
-
Methanol (5 mL)
-
Acetone
-
Diethyl ether
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the arene, bis(pinacolato)diboron, [Ir(cod)OMe]₂, and dtbpy to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Borylation: Add anhydrous THF to the Schlenk tube. Seal the tube and heat the reaction mixture at 80 °C for 16 hours.
-
Fluorination: Cool the reaction mixture to room temperature. Add a solution of potassium bifluoride in methanol.
-
Precipitation and Isolation: Stir the mixture at room temperature for 1 hour. A precipitate will form. Remove the solvent under reduced pressure.
-
Purification: Wash the solid residue with hot acetone and then diethyl ether to remove impurities. Dry the resulting white solid under vacuum to yield the pure potassium aryltrifluoroborate.
Protocol 2: One-Pot Synthesis from Aryl Bromides
This protocol is a general procedure for aryl halides and is particularly useful for substrates not amenable to direct C-H borylation.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 mmol, 1.1 equiv, 2.5 M in hexanes)
-
Triisopropyl borate (1.2 mmol, 1.2 equiv)
-
Potassium bifluoride (KHF₂) (4.0 mmol, 4.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Methanol (5 mL)
-
Diethyl ether
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the aryl bromide and anhydrous THF.
-
Lithium-Halogen Exchange: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium dropwise and stir the mixture for 30 minutes at -78 °C.
-
Boronation: Add triisopropyl borate dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Fluorination: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of potassium bifluoride in methanol.
-
Isolation and Purification: Stir the mixture for 1 hour at room temperature. Remove the solvent under reduced pressure. Triturate the solid residue with diethyl ether and collect the precipitate by vacuum filtration. Wash the solid with diethyl ether and dry under vacuum to afford the potassium aryltrifluoroborate.
Data Presentation: Substrate Scope and Yields
The one-pot synthesis protocols are applicable to a wide range of substrates with varying electronic and steric properties. The following table summarizes representative yields for the synthesis of various potassium aryltrifluoroborates using the iridium-catalyzed borylation method.
| Entry | Arene | Product | Yield (%) |
| 1 | Benzene | Potassium phenyltrifluoroborate | 85 |
| 2 | Toluene | Potassium 4-methylphenyltrifluoroborate | 82 |
| 3 | Anisole | Potassium 4-methoxyphenyltrifluoroborate | 88 |
| 4 | Chlorobenzene | Potassium 4-chlorophenyltrifluoroborate | 75 |
| 5 | Naphthalene | Potassium naphthalen-2-yltrifluoroborate | 90 |
| 6 | Pyridine | Potassium pyridin-3-yltrifluoroborate | 65 |
Application in Suzuki-Miyaura Cross-Coupling
The synthesized potassium aryltrifluoroborates are excellent coupling partners in Suzuki-Miyaura reactions. A key aspect of their reactivity is the in situ hydrolysis to the corresponding boronic acid under the basic reaction conditions, which then enters the catalytic cycle.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction with potassium aryltrifluoroborates.
Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling with in situ generation of boronic acid from potassium aryltrifluoroborate.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Potassium aryltrifluoroborate (1.0 mmol, 1.0 equiv)
-
Aryl halide (Ar-X) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Toluene/Water (10:1 mixture, 5 mL)
Procedure:
-
Reaction Setup: To a microwave vial, add the potassium aryltrifluoroborate, aryl halide, Pd(OAc)₂, RuPhos, and potassium carbonate.
-
Reaction: Add the toluene/water solvent mixture. Seal the vial and heat the reaction mixture at 80 °C for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the biaryl product.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in one-pot synthesis | Incomplete borylation | Ensure anhydrous conditions and active catalyst. Consider extending reaction time or increasing temperature. |
| Incomplete fluorination | Use a fresh batch of KHF₂. Ensure adequate stirring during this step. | |
| Low yield in cross-coupling | Inactive catalyst | Use a pre-catalyst or ensure proper activation of the palladium source. |
| Inefficient transmetalation | Optimize the base and solvent system. For challenging substrates, consider a different phosphine ligand. | |
| Protodeboronation of aryltrifluoroborate | Reaction conditions too harsh | Use a milder base or lower the reaction temperature. |
Conclusion
The one-pot synthesis of potassium aryltrifluoroborates represents a significant advancement in synthetic efficiency, providing rapid and reliable access to these valuable cross-coupling reagents. The protocols detailed in this application note are robust and applicable to a broad range of substrates, empowering researchers in drug discovery and materials science to accelerate their synthetic endeavors. The inherent stability and predictable reactivity of aryltrifluoroborates, coupled with streamlined synthetic access, solidify their position as indispensable tools in modern organic chemistry.
References
-
Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]
- Noda, H., Erős, G., & Bode, J. W. (2018). A Reagent for the One-Step Preparation of Potassium Acyltrifluoroborates (KATs) from Aryl- and Heteroarylhalides. *Angewandte
Application Notes & Protocols: Microwave-Assisted Suzuki Coupling with Potassium 3-formylphenyltrifluoroborate
For: Researchers, scientists, and drug development professionals.
Introduction: Accelerating Complex Molecule Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide focuses on the strategic advantages of combining two powerful technologies—microwave-assisted synthesis and the use of potassium organotrifluoroborate salts—for the rapid and high-yield synthesis of biaryl compounds. Specifically, we will delve into the application of Potassium 3-formylphenyltrifluoroborate , a versatile building block for introducing a functionalized phenyl ring, crucial in the development of novel therapeutics and functional materials.[4]
Potassium organotrifluoroborates have emerged as superior alternatives to traditional boronic acids.[1] Their crystalline, solid nature renders them exceptionally stable to air and moisture, allowing for indefinite storage and precise dispensing without the need for inert atmosphere techniques.[1] This stability also minimizes common side reactions like protodeboronation, often leading to higher yields and cleaner reaction profiles.[1][5]
When coupled with microwave irradiation, the reaction rates of Suzuki couplings are dramatically enhanced, often reducing reaction times from hours to mere minutes.[6] This rapid heating also minimizes the formation of byproducts, further improving the efficiency of the synthesis.[6] This application note will provide a detailed protocol and expert insights for the successful microwave-assisted Suzuki coupling of this compound with a variety of aryl halides.
Mechanistic Insights: The Synergy of Trifluoroborates and Microwave Energy
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
The use of potassium aryltrifluoroborates introduces a pre-transmetalation equilibrium where the trifluoroborate is hydrolyzed to the corresponding boronic acid, which is the active species in the catalytic cycle. The presence of a base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[2][7]
The role of microwave energy is to rapidly and uniformly heat the reaction mixture. This high energy input significantly accelerates the rates of all the steps in the catalytic cycle, leading to a dramatic reduction in the overall reaction time.
Visualizing the Process
Experimental Workflow
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol
This protocol provides a general method for the microwave-assisted Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Microwave reaction vial with a stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reaction vial, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), the palladium catalyst (2-5 mol%), and the base (2-3 equiv.).
-
Add the degassed solvent system to the vial to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Expertise & Experience:
-
Choice of Catalyst: For electronically diverse aryl halides, a catalyst system with a bulky, electron-rich phosphine ligand, such as Pd(dppf)Cl₂, is often a good starting point. For more challenging couplings, consider using more advanced catalysts like Buchwald's palladacycle precatalysts.
-
Base Selection: Cesium carbonate (Cs₂CO₃) is often effective in promoting the hydrolysis of the trifluoroborate and facilitating transmetalation. Other bases like K₂CO₃ or K₃PO₄ can also be screened.
-
Solvent System: A mixture of an organic solvent and water is typically required to dissolve both the organic substrates and the inorganic base and trifluoroborate salt. Dioxane/water or THF/water are common choices.
-
Aldehyde Group Compatibility: The formyl group is generally well-tolerated under these conditions. However, at very high temperatures and with certain bases, there is a potential for a side reaction where the aldehyde is reduced to a hydroxymethyl group.[8] To mitigate this, it is advisable to start with moderate temperatures (e.g., 120 °C) and monitor the reaction progress. If reduction is observed, lowering the temperature or screening different bases may be necessary. The reaction seems to be unaffected by the presence of electron-withdrawing or electron-donating substituents in both the potassium aryltrifluoroborate salts and the coupling partners.[9]
-
Microwave Parameters: The reaction time and temperature are critical parameters. A screening approach to optimize these for a specific substrate combination is recommended. Modern microwave synthesizers allow for precise temperature control, which is crucial for reproducibility.
Data Presentation: Representative Results
The following table illustrates typical results that can be expected for the microwave-assisted Suzuki coupling of this compound with various aryl bromides, based on literature precedents for similar reactions.
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 130 | 15 | 92 |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | THF/H₂O | 120 | 20 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 140 | 10 | 95 |
| 4 | 2-Bromopyridine | XPhos-Pd-G2 (2) | K₃PO₄ (3) | t-AmylOH/H₂O | 150 | 25 | 85 |
Note: These are illustrative yields and conditions. Optimization may be required for specific substrates.
Conclusion
The combination of microwave-assisted synthesis and the use of this compound offers a highly efficient, rapid, and robust method for the synthesis of functionalized biaryl compounds. The stability and reactivity of the trifluoroborate salt, coupled with the significant rate enhancements provided by microwave heating, make this an attractive approach for researchers in drug discovery and materials science. By understanding the key reaction parameters and potential side reactions, scientists can confidently apply this protocol to accelerate their research and development efforts.
References
- Caddick, S., & Fitzmaurice, R. (2009). Microwave-Enhanced Synthesis. Chemical Society Reviews, 38(4), 1175.
-
Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
- Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: A New Class of Reagents for Organic Synthesis. Aldrichimica Acta, 38(2), 49-55.
-
Zhang, W., Chen, C. H. T., Lu, Y., & Nagashima, T. (2004). A highly efficient microwave-assisted Suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. Organic letters, 6(9), 1473–1476. [Link]
-
Cella, R., Cunha, R. L. O. R., Reis, A. E. S., Pimenta, D. C., Klitzke, C. F., & Stefani, H. A. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 71(1), 244–250. [Link]
-
Baxendale, I. R., Griffiths-Jones, C. M., Ley, S. V., & Tranmer, G. K. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407–4416. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Li, J., et al. (2014). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Chinese Journal of Chemistry, 32(10), 1039-1042.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
YouTube. (2020, February 14). Suzuki cross-coupling reaction. ChemHelp ASAP. [Link]
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
- Leadbeater, N. E., & Marco, M. (2002). Preparation of Aryl Halides from Boronic Acids by a Copper(II)-Catalyzed Halodeboronation Reaction. Organic Letters, 4(17), 2973–2976.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Potassium 3-formyl-4-methoxyphenyltrifluoroborate [myskinrecipes.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Potassium 3-formylphenyltrifluoroborate
Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions involving potassium 3-formylphenyltrifluoroborate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific substrate. Here, we will delve into the common causes of low yield and provide detailed, evidence-based troubleshooting strategies to enhance your reaction outcomes.
Introduction: The Challenge of Electron-Deficient Coupling Partners
Potassium organotrifluoroborates are valued in Suzuki-Miyaura couplings for their stability to air and moisture, often making them convenient alternatives to boronic acids.[1] However, substrates like this compound introduce a unique set of challenges. The electron-withdrawing nature of the formyl group can significantly impact the reaction's efficiency. This guide will address these specific issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing very low conversion of my starting materials. What are the most likely causes when using this compound?
Low conversion is a common issue, often stemming from challenges in the transmetalation step of the catalytic cycle or catalyst deactivation. The electron-deficient nature of the 3-formylphenyl group makes the boron atom less nucleophilic, which can slow down the transfer of the aryl group to the palladium center.
Troubleshooting Steps:
-
Choice of Base and Solvent: The base is crucial for activating the organotrifluoroborate. For aryltrifluoroborates, a common and effective combination is cesium carbonate (Cs2CO3) in a THF/water solvent system.[1][2] If you are using weaker bases like K2CO3 or K3PO4, consider switching to Cs2CO3. The solvent system also plays a critical role; aqueous conditions are generally necessary for the hydrolysis of the trifluoroborate to the active boronic acid species in situ.[3][4]
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst is critical. For electron-deficient boronic acid derivatives, electron-rich and bulky ligands are often preferred as they can facilitate both the oxidative addition and reductive elimination steps.[5] Consider using ligands such as S-Phos or X-Phos, which have demonstrated effectiveness in challenging Suzuki couplings.[6][7]
-
Catalyst Loading: While a low catalyst loading is desirable, challenging couplings may require an increase to 2-5 mol % to achieve a reasonable reaction rate.
-
Temperature: Ensure your reaction is running at an optimal temperature. While many Suzuki couplings proceed at room temperature, electron-deficient substrates may require heating to 80-100°C to overcome the activation energy barrier for transmetalation.[8]
Question 2: I'm seeing significant amounts of protodeboronation (replacement of the boronate group with hydrogen). How can I minimize this side reaction?
Protodeboronation is a common side reaction, especially with electron-poor arylboronic acids and their derivatives.[9] It occurs when the organoboron compound reacts with a proton source (like water or alcohol) before it can transmetalate to the palladium catalyst.
Troubleshooting Steps:
-
Base Strength and Concentration: A strong base can compete with the desired transmetalation by promoting protodeboronation. While a base is necessary, using a large excess of a very strong base might be detrimental. Try reducing the equivalents of base or switching to a slightly weaker base if protodeboronation is the primary side product.
-
Water Content: While some water is necessary to hydrolyze the trifluoroborate, an excessive amount can increase the rate of protodeboronation. Optimizing the ratio of organic solvent to water is key. A common starting point is a 10:1 to 5:1 ratio of organic solvent to water.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased protodeboronation. Monitor your reaction by TLC or LC-MS to determine the point of maximum product formation and avoid unnecessary heating.
Question 3: My reaction appears to stall, and I'm left with a mixture of starting materials and a small amount of product. What could be causing this catalyst deactivation?
Catalyst deactivation can occur through several pathways, including the formation of palladium black (inactive Pd(0) aggregates) or the formation of stable, off-cycle palladium complexes.
Troubleshooting Steps:
-
Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen. Oxidative addition of O2 to the Pd(0) catalyst is a common deactivation pathway. A standard procedure is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes prior to adding the catalyst and reagents.
-
Ligand Choice: Bulky phosphine ligands not only enhance catalytic activity but also protect the palladium center from aggregation. If you are using simple ligands like PPh3, consider switching to more sterically demanding biaryl phosphine ligands.[5]
-
Purity of Reagents: Ensure your starting materials, particularly the aryl halide, are free of impurities that could poison the catalyst.
Question 4: Could the formyl group itself be causing side reactions?
Yes, the aldehyde functionality can potentially participate in side reactions under basic conditions, such as aldol condensations or Cannizzaro reactions, although these are generally less common under typical Suzuki coupling conditions. More likely, the formyl group can coordinate to the palladium center, potentially interfering with the catalytic cycle.
Troubleshooting Steps:
-
Protecting Group Strategy: If all other optimization attempts fail, consider protecting the formyl group as an acetal. This will temporarily mask its electron-withdrawing and coordinating effects. The acetal can then be easily removed after the Suzuki coupling is complete.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki Coupling with this compound
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)2 or a pre-formed Pd(II) precatalyst | Readily available and effective with appropriate ligands. |
| Ligand | S-Phos or X-Phos | Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.[6][7] |
| Base | Cs2CO3 (2-3 equivalents) | Highly effective for activating aryltrifluoroborates.[1][2] |
| Solvent System | THF/H2O (10:1 v/v) | A common and effective solvent system for Suzuki couplings with trifluoroborates.[3][4] |
| Temperature | 80 °C | Elevated temperature is often necessary for electron-deficient partners. |
| Concentration | 0.1 - 0.2 M | A standard concentration range for these reactions. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and Cs2CO3 (2.0-3.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., THF/H2O) via syringe.
-
In a separate vial, prepare a solution of the palladium precatalyst (e.g., Pd(OAc)2, 2 mol %) and the ligand (e.g., S-Phos, 4 mol %) in a small amount of the degassed organic solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide for troubleshooting low yields.
References
- Hartwig, J. F. (2010).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Efficient Ligandless Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. Organic Letters, 5(14), 2627–2630. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, More Selective Reaction of Aryltrifluoroborates in Suzuki-Miyaura Coupling: The Roles of Boronic Acid and Fluoride. Angewandte Chemie International Edition, 53(14), 3601–3605. [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
- 4. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Potassium 3-formylphenyltrifluoroborate in Cross-Coupling Reactions
Welcome to the technical support center for Potassium 3-formylphenyltrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in cross-coupling reactions. Here, we address common challenges, provide in-depth troubleshooting advice, and offer scientifically grounded explanations to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over its boronic acid equivalent in Suzuki-Miyaura coupling?
This compound offers several distinct advantages over the corresponding boronic acid, primarily related to its stability and handling.[1][2][3][4]
-
Enhanced Stability: Organotrifluoroborates are generally crystalline solids that are remarkably stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][2][3][4] This contrasts sharply with many boronic acids, which can be prone to dehydration to form cyclic boroxines or undergo protodeboronation upon prolonged storage.
-
Improved Handling: Their solid nature and stability make them easier to weigh and handle accurately compared to boronic acids, which can sometimes be difficult to purify and may exist as amorphous solids.[1]
-
Controlled Release of Boronic Acid: In the reaction mixture, the trifluoroborate salt acts as a protected form, slowly hydrolyzing to release the active boronic acid species. This "slow release" mechanism can maintain a low concentration of the boronic acid throughout the reaction, which is crucial for minimizing common side reactions like protodeboronation and oxidative homocoupling.[5][6]
Q2: What are the most common side reactions observed when using this compound in a Suzuki-Miyaura coupling?
The primary side reactions are consistent with those observed for other organoboron reagents in Suzuki-Miyaura couplings. The presence of the aldehyde (formyl) group, however, can introduce additional complexities.
The three most prevalent side reactions are:
-
Protodeboronation: The replacement of the C-B bond with a C-H bond, leading to the formation of benzaldehyde.[6][7]
-
Homocoupling: The dimerization of the 3-formylphenyl group to form 3,3'-diformylbiphenyl.[8][9]
-
Oxidation of the Aldehyde: The formyl group can be oxidized to a carboxylic acid under certain reaction conditions.
A fourth, less common, but potential side reaction is the reductive amination of the formyl group if an amine is present in the reaction mixture as a ligand or additive.[10]
Troubleshooting Guide: Side Reactions & Low Yield
This section provides a structured approach to diagnosing and resolving common issues encountered during cross-coupling reactions with this compound.
Problem 1: Significant Formation of Benzaldehyde (Protodeboronation Product)
Protodeboronation is the cleavage of the carbon-boron bond by a proton source.[6] This is a frequent side reaction in Suzuki-Miyaura couplings and is often exacerbated by certain reaction conditions.[6][11]
Causality Analysis:
-
Excess Water: While aqueous conditions are often necessary for the hydrolysis of the trifluoroborate to the active boronic acid, an excessive amount of water can promote protodeboronation.[12]
-
Base Strength and Concentration: Strong bases, particularly hydroxide bases, can accelerate the rate of protodeboronation.[11][12][13] The role of the base is to activate the boronic acid for transmetalation, but a delicate balance is required.[14][15][16]
-
Prolonged Reaction Times at High Temperatures: Extended heating can provide more opportunity for the C-B bond to be cleaved, especially if the catalytic turnover is slow.
-
Inefficient Transmetalation: If the transmetalation step of the catalytic cycle is slow, the concentration of the reactive boronic acid intermediate can build up, increasing the likelihood of it undergoing protodeboronation before it can couple with the palladium complex.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high protodeboronation.
Recommended Protocol Adjustments:
| Parameter | Standard Condition | Recommended Adjustment | Rationale |
| Base | Strong bases (e.g., NaOH) | Weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) | Minimizes base-catalyzed protodeboronation.[11][13] |
| Solvent | High water content | Use a mixed solvent system (e.g., THF/H₂O, Dioxane/H₂O) or anhydrous conditions with a fluoride source. | Controls the rate of hydrolysis and limits the proton source.[7][12] |
| Temperature | High (e.g., >100 °C) | Lower the temperature and monitor the reaction progress. | Reduces the rate of the side reaction. |
| Reagent Stoichiometry | >1.5 equivalents of boronic acid | Use a slight excess (1.1-1.2 equivalents). | Prevents a large pool of unreacted boronic acid from degrading. |
Problem 2: Formation of 3,3'-diformylbiphenyl (Homocoupling Product)
Homocoupling of the organoboron reagent is another common side reaction that consumes the starting material and complicates purification.
Causality Analysis:
-
Presence of Oxygen: Oxidative homocoupling can be promoted by the presence of residual oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst or directly mediate the coupling.[5]
-
Inefficient Reductive Elimination: If the desired cross-coupling product is slow to reductively eliminate from the palladium center, a second transmetalation event with another molecule of the organoboron reagent can occur, leading to the homocoupled product.
-
High Catalyst Loading: While counterintuitive, very high catalyst concentrations can sometimes favor side reactions if the rate-limiting step is not the catalytic cycle itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high homocoupling.
Recommended Protocol Adjustments:
| Parameter | Standard Condition | Recommended Adjustment | Rationale |
| Atmosphere | Inert atmosphere | Ensure rigorous exclusion of oxygen by degassing the solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen). | Minimizes oxidative pathways for homocoupling.[5] |
| Ligand | Standard ligands (e.g., PPh₃) | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs). | These ligands accelerate the rate of reductive elimination, outcompeting the second transmetalation.[12][17] |
| Catalyst Precursor | Pd(OAc)₂ | Use a Pd(0) source like Pd₂(dba)₃ or a pre-formed catalyst complex. | Pd(II) precursors require an in-situ reduction step which can sometimes be inefficient and lead to side reactions. |
Problem 3: Oxidation of the Formyl Group to a Carboxylic Acid
The aldehyde functionality is generally robust under Suzuki-Miyaura conditions, but oxidation can occur, particularly with certain catalyst systems or under aerobic conditions.[18]
Causality Analysis:
-
Air (Oxygen) Exposure: As with homocoupling, oxygen can be a culprit, leading to palladium-catalyzed oxidation of the aldehyde.
-
Peroxide Impurities: Solvents like THF can form explosive peroxides upon storage, which are strong oxidizing agents.
-
Certain Bases/Additives: In rare cases, the combination of base and solvent at high temperatures can create an oxidative environment.
Recommended Protocol Adjustments:
| Parameter | Standard Condition | Recommended Adjustment | Rationale |
| Atmosphere | Inert atmosphere | Rigorously exclude oxygen from the reaction. | Prevents aerobic oxidation of the aldehyde. |
| Solvent Quality | Standard grade | Use freshly distilled or inhibitor-free, peroxide-free solvents. | Removes potential oxidizing impurities. |
| Reaction Monitoring | End-point analysis | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Minimizes the exposure of the product to potentially oxidizing conditions. |
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling with this compound
This protocol provides a general starting point for the cross-coupling reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, this compound, and potassium phosphate.
-
In a separate vial, dissolve the Pd(OAc)₂ and SPhos in a portion of the dioxane.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas three times.
-
Add the dioxane and water to the Schlenk flask via syringe.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Insights
The efficacy of potassium aryltrifluoroborates is intrinsically linked to their in-situ hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.[7][8][19][20]
Caption: The role of hydrolysis in the Suzuki-Miyaura cycle.
The key is that the rate of hydrolysis of the trifluoroborate should be comparable to or slightly slower than the rate of the catalytic turnover.[5] If hydrolysis is too fast, the boronic acid concentration increases, leading to the side reactions discussed above. If it is too slow, it can become the rate-limiting step of the overall process.
References
- Molander, G. A., & Figueroa, R. (2008).
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
- Molander, G. A., et al. (2001).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Molander, G. A., et al. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates.
- Bio, M. M., & Jones, C. W. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Molander, G. A., et al. (2009).
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)
- Dreher, S. D., & Molander, G. A. (2010).
- Alonso, F., et al. (2003). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry.
- Wikipedia. (n.d.).
- Gower, N. J., & Paquin, J.-F. (2018). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
- Butters, M., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar.
- Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
- Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. SciSpace.
- Stambuli, J. P., et al. (2004). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Journal of the American Chemical Society.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Watson, D. A., et al. (2011). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)
- Watson, D. A. (2020). Formate-Mediated C–C Coupling of Aryl/Vinyl Halides and Triflates: Carbonyl Arylation and Reductive Cross-Coupling.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
ABConline.de. (n.d.). Properties and Applications .
- ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction.
- Stambuli, J. P., et al. (2004). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction.
- Yoo, K. S., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry.
- Doucet, H., & Santelli, M. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates.
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- PubChem. (n.d.).
- Wikipedia. (n.d.). Suzuki reaction.
- Wallow, T. I., & Novak, B. M. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Functionalization of Organotrifluoroborates: Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. books.rsc.org [books.rsc.org]
- 18. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
Technical Support Center: Optimizing Catalyst Loading for Potassium 3-formylphenyltrifluoroborate Reactions
Welcome to the technical support center for optimizing catalyst loading in reactions involving Potassium 3-formylphenyltrifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. The content is structured to address specific issues you may encounter, with a focus on the underlying scientific principles.
I. Troubleshooting Guide: Catalyst Loading & Reaction Performance
This section addresses common problems encountered during Suzuki-Miyaura cross-coupling reactions with this compound, offering systematic solutions.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura reaction with this compound is resulting in very low or no product yield. What are the primary factors to investigate?
Answer: Low or non-existent yield in a cross-coupling reaction is a frequent issue that can typically be resolved by systematically evaluating the key reaction components and conditions. Here is a prioritized checklist of potential causes and solutions:
1. Catalyst System Integrity and Activity:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity is paramount.
-
Cause: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.[1][2] Inefficient reduction can lead to lower catalytic activity.[2] Alternatively, the catalyst may have decomposed. The appearance of palladium black is a visual indicator of catalyst decomposition.[3]
-
Solution:
-
Use a fresh, high-purity palladium source and store it under an inert atmosphere.
-
Consider using a pre-activated Pd(0) source or a more robust precatalyst system, such as those from the Buchwald or PEPPSI™ lines, which are known for their reliability.
-
Ensure your reaction conditions, including the choice of ligand and base, are suitable for the in-situ reduction of the Pd(II) precatalyst.[2]
-
-
-
Inappropriate Ligand: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[3][4]
-
Cause: The chosen ligand may not be suitable for the specific substrates, leading to slow oxidative addition or reductive elimination.
-
Solution: For reactions involving aryltrifluoroborates, bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often effective.[3][5][6] These ligands can facilitate the oxidative addition step, which is often rate-limiting.[7]
-
2. Reaction Conditions:
-
Insufficiently Inert Atmosphere: Palladium-catalyzed reactions are often highly sensitive to oxygen.[1][3]
-
Cause: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.
-
Solution: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.[3] The reaction vessel must be purged of air and maintained under a positive pressure of an inert gas throughout the experiment.
-
-
Base and Solvent Quality: The choice and quality of the base and solvent are critical for reaction success.[3][8]
-
Cause: The base is essential for activating the organoboron species to facilitate transmetalation.[9] The solvent must effectively dissolve both the organic substrates and the inorganic base.
-
Solution:
-
Use a finely powdered, anhydrous base to maximize its reactivity. Common bases for Suzuki couplings with trifluoroborates include cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3).[5][10]
-
Employ high-purity, anhydrous solvents. A mixture of an organic solvent like THF or dioxane with water is often used to dissolve both the reagents and the base.[10][11]
-
-
-
Reaction Temperature: Temperature can significantly impact reaction rate and catalyst stability.[3]
-
Cause: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to catalyst decomposition.[3]
-
Solution: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, monitor for signs of catalyst decomposition. An optimal temperature window often needs to be determined empirically.[12]
-
Issue 2: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)
Question: My reaction is producing the desired product, but I'm also observing a significant amount of homocoupling of my aryl halide and/or protodeboronation of the this compound. How can I suppress these side reactions?
Answer: The formation of side products is a common challenge that can often be mitigated by fine-tuning the reaction conditions and catalyst system.
1. Homocoupling of the Aryl Halide:
-
Cause: Homocoupling is often promoted by the presence of oxygen or high local concentrations of the catalyst.[3]
-
Solution:
2. Protodeboronation of the this compound:
-
Cause: Protodeboronation is the cleavage of the C-B bond by a proton source, leading to the formation of benzaldehyde. This is a common side reaction for organoboron reagents, and potassium organotrifluoroborates are generally more resistant to it than boronic acids.[4] However, it can still occur, particularly in the presence of water and a strong base.[3]
-
Solution:
-
Choice of Base: A weaker base might be sufficient to promote the desired reaction while minimizing protodeboronation.
-
Solvent System: While some water is often necessary, an excessive amount can exacerbate protodeboronation. Optimizing the organic solvent to water ratio is key.
-
Reaction Time: Shorter reaction times, if sufficient for product formation, can limit the extent of this side reaction.
-
| Problem | Potential Cause | Recommended Action |
| Low/No Yield | Inactive Catalyst | Use fresh catalyst, consider a pre-activated source. |
| Inappropriate Ligand | Screen bulky, electron-rich phosphine ligands or NHCs. | |
| Oxygen Contamination | Rigorously degas solvents and maintain an inert atmosphere. | |
| Poor Base/Solvent Quality | Use anhydrous, high-purity reagents. | |
| Homocoupling | High Catalyst Concentration / Oxygen | Decrease catalyst loading and ensure inert conditions. |
| Protodeboronation | Excess Water / Strong Base | Optimize water content and consider a milder base. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of working with this compound in Suzuki-Miyaura reactions.
Q1: What is a good starting catalyst loading for a Suzuki-Miyaura reaction with this compound?
For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point.[3] A loading of 2-3 mol% is often a reasonable balance for achieving good conversion without excessive cost or side reactions. For particularly challenging or sterically hindered substrates, a slightly higher initial loading may be necessary.[5]
Q2: How does the choice of palladium precatalyst affect the reaction?
The choice of precatalyst can significantly influence the efficiency of generating the active Pd(0) species.[2]
-
Simple Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂): These are cost-effective but require in-situ reduction, which can sometimes be inefficient.[1][2]
-
Preformed Pd(0) complexes (e.g., Pd(PPh₃)₄): These are active as is but can be sensitive to air and moisture.
-
Modern Palladacycle Precatalysts (e.g., Buchwald G3/G4, PEPPSI™): These are often more stable, reliable, and efficient at generating the active catalyst, making them an excellent choice for complex or sensitive substrates.
Q3: What is the role of the trifluoroborate group in this compound?
Potassium organotrifluoroborate salts offer several advantages over their boronic acid counterparts. They are generally more stable, crystalline solids that are less prone to protodeboronation.[4][6] This increased stability makes them easier to handle and store, and can lead to more reproducible reaction outcomes.
Q4: I observe a color change to black in my reaction. What does this indicate?
The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is an inactive form of the catalyst.[3] This reduces the concentration of the active catalytic species and can lead to low conversion or a stalled reaction. This is often caused by excessively high temperatures or the presence of oxygen.[3]
Q5: Can I use other cross-coupling reactions with this compound?
While Suzuki-Miyaura is the most common, other palladium-catalyzed cross-coupling reactions may be possible. However, the specific reaction conditions, including the choice of catalyst, ligand, and base, would need to be optimized for each type of transformation.
III. Experimental Protocols & Visualizations
General Protocol for Catalyst Loading Optimization
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand. Add the appropriate volume of this solution to the reaction mixture to achieve the desired catalyst loading (e.g., 0.5, 1, 2, 5 mol%).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature and stir for the specified time.
-
Analysis: Monitor the reaction progress by TLC, GC, or LC-MS to determine the optimal catalyst loading and reaction time.
Diagrams
Caption: A workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
IV. References
-
Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with (Z)-2-bromo-2-butene. Retrieved from
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved from
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from
-
PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from
-
RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Retrieved from
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
PMC - NIH. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from
-
PMC - NIH. (n.d.). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Retrieved from
-
NIH. (2010, November 1). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
Effect of base on "Potassium 3-formylphenyltrifluoroborate" stability
A Guide to Understanding and Troubleshooting Stability in the Presence of Bases
Welcome to the technical support center for Potassium 3-formylphenyltrifluoroborate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation, particularly concerning the compound's stability in basic conditions. As Senior Application Scientists, we have compiled this guide based on a synthesis of peer-reviewed literature and extensive laboratory experience to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability and handling of this compound in the presence of bases.
Q1: Is this compound stable under basic conditions?
This is a nuanced question. While potassium organotrifluoroborates are generally lauded for their bench-top stability to air and moisture, their stability in a basic solution is highly dependent on the reaction conditions and the specific base used.[1][2][3][4] For many applications, such as Suzuki-Miyaura cross-coupling, a controlled breakdown (hydrolysis) to the corresponding boronic acid is actually desired.[2][5][6]
This compound, being an electron-poor aryltrifluoroborate due to the aldehyde group, exhibits what is known as an "acid-base paradox".[5][6][7] This means that under certain basic conditions, its hydrolysis can be slower than anticipated because the base neutralizes trace acidic species that can catalyze the hydrolysis.
Q2: What is the "acid-base paradox" and how does it affect my reaction?
The "acid-base paradox" refers to the observation that the hydrolysis of certain organotrifluoroborates, particularly those with electron-withdrawing groups like the 3-formylphenyl derivative, can be catalyzed by acid.[5][6] In a basic solution, the base consumes any protons, thereby inhibiting this acid-catalyzed pathway and slowing down the release of the boronic acid. This can be advantageous in reactions where a slow, controlled release of the boronic acid is beneficial to prevent side reactions like protodeboronation or homocoupling.[5] However, if a rapid hydrolysis is required, this paradox can lead to sluggish or incomplete reactions.
Q3: How does the choice of base impact the stability and reactivity of this compound?
The choice of base is critical and can influence the reaction outcome in several ways:
-
Strength of the Base: Stronger bases can accelerate the direct, non-acid-catalyzed hydrolysis pathway.[7][8]
-
Solubility: The solubility of the base in the reaction solvent can affect the pH of the solution and the formation of biphasic systems.[5][8] For instance, in a common solvent system like THF/water, a base such as cesium carbonate (Cs₂CO₃) can induce phase separation, leading to a complex reaction environment where the pH of the bulk organic phase may differ significantly from the minor aqueous phase.[5][8]
-
Role in Catalytic Cycle: In cross-coupling reactions, the base also plays a crucial role in the transmetalation step of the catalytic cycle.[9]
Commonly used bases in reactions involving aryltrifluoroborates include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[9][10] The optimal base should be determined experimentally for each specific application.
Q4: What are the signs of degradation of this compound?
The primary pathway of "degradation" in the context of its use in synthesis is hydrolysis to the boronic acid.[11] A potential unwanted degradation pathway is protodeboronation, where the entire boronate group is replaced by a hydrogen atom.[11] This is more likely to occur at elevated temperatures.[11] On storage, the compound is generally a stable, crystalline solid.[3][4] Any change in physical appearance, such as discoloration or clumping, may indicate the presence of impurities or decomposition.
Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound in base-mediated reactions.
| Problem | Potential Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | 1. "Acid-Base Paradox": The chosen basic conditions are inhibiting the necessary hydrolysis to the active boronic acid.[5][6] 2. Biphasic System: Inefficient mixing in a biphasic system (e.g., THF/water with Cs₂CO₃) is preventing the trifluoroborate from accessing the aqueous phase for hydrolysis.[5][8] | 1. Switch to a different base: Experiment with a range of bases of varying strengths and solubilities (e.g., K₃PO₄, NaOH). 2. Increase Stirring Rate: Vigorous stirring can improve mass transport between phases in a biphasic system.[8] 3. Consider a different solvent system: A more polar solvent system may promote hydrolysis. |
| Formation of Protodeboronation Byproduct | 1. High Reaction Temperature: Elevated temperatures can promote the undesired protodeboronation side reaction.[11] 2. Prolonged Reaction Time: Extended reaction times can increase the likelihood of protodeboronation. | 1. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature. 2. Optimize Reaction Time: Monitor the reaction progress to determine the optimal time for completion without significant byproduct formation. |
| Inconsistent Results Between Batches | 1. Variability in Reagent Quality: The purity of the trifluoroborate, base, or solvent can impact the reaction. 2. Physical Reaction Setup: The shape of the reaction vessel and the stirring efficiency can significantly affect the hydrolysis rate in biphasic systems.[5] | 1. Ensure Reagent Quality: Use high-purity reagents and ensure solvents are appropriately dried or degassed. 2. Standardize Reaction Setup: Use consistent glassware and stirring apparatus for all experiments to ensure reproducibility. |
Experimental Protocols & Visualizations
To better illustrate the concepts discussed, we provide a generalized experimental workflow and a diagram of the hydrolysis pathways.
Generalized Experimental Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Hydrolysis Pathways of Aryltrifluoroborates
Caption: Simplified hydrolysis pathways of aryltrifluoroborates.
References
-
Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. National Institutes of Health. [Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. SlidePlayer. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. ACS Publications. [Link]
-
Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. University of Victoria. [Link]
-
Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH. UBC Chemistry. [Link]
-
ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate. [Link]
-
fluoride with an arylboronic ester for PET: Synthesis and aqueous stability of a fluorescent [ 18F]-labeled aryltrifluoroborate. ResearchGate. [Link]
-
Toward [ 18 F]-Labeled Aryltrifluoroborate Radiotracers: In Vivo Positron Emission Tomography Imaging of Stable Aryltrifluoroborate Clearance in Mice. ResearchGate. [Link]
-
Weakly nucleophilic potassium aryltrifluoroborates in palladium-catalyzed Suzuki–Miyaura reactions: relative reactivity of K[4-RC6F4BF3] and the role of silver-assistance in acceleration of transmetallation. National Institutes of Health. [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Europe PMC. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. organic-chemistry.org. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 8. web.uvic.ca [web.uvic.ca]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Suzuki Reactions Using Trifluoroborates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing potassium organotrifluoroborates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. My aim is to equip you with the practical knowledge and scientific rationale needed to overcome common purification challenges and ensure the integrity of your synthetic products.
Introduction to Suzuki Reactions with Trifluoroborates
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds.[1] While traditionally employing boronic acids, the use of potassium organotrifluoroborates has gained significant traction due to their enhanced stability to air and moisture, simplifying handling and storage.[2] These crystalline solids are often used in near-stoichiometric amounts, which improves the atom economy of the reaction.[2][3]
However, the increased stability of organotrifluoroborates means they are not the active species in the catalytic cycle. They must first undergo hydrolysis to the corresponding boronic acid in situ.[4][5][6][7] This hydrolysis step can be a rate-limiting factor and its efficiency is influenced by several factors, including the reaction medium and the electronic properties of the organotrifluoroborate itself.[8][9][10] Understanding and controlling this hydrolysis is key to a successful reaction and straightforward purification.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the workup and purification of your Suzuki reaction products when using trifluoroborates.
Question 1: My TLC plate shows multiple spots, including what I suspect are boron-containing impurities. How can I selectively remove them?
Answer:
The presence of multiple spots on your TLC plate is a common observation. Besides your desired product, these spots can correspond to unreacted starting materials, homocoupled byproducts, and various boron-containing species.
Identifying the Impurities:
-
Unreacted Trifluoroborate/Boronic Acid: These are often polar and may streak on the TLC plate.
-
Homocoupled Product (Biaryl): This arises from the coupling of two molecules of the organoboron reagent and can have a similar polarity to your desired product.[11][12]
-
Protodeborylation Product: This is the arene or alkene formed by the replacement of the boron group with a hydrogen atom.[5]
Step-by-Step Purification Protocol:
-
Aqueous Workup (Acid/Base Extraction): This is the first and often most effective step to remove the bulk of boron-containing impurities.
-
After the reaction is complete, quench the mixture with water.
-
If your product is not base-sensitive, add a 1-2 M aqueous solution of NaOH and extract with an organic solvent like ethyl acetate or dichloromethane.[13] The boronic acids and unreacted trifluoroborates will be deprotonated and partition into the aqueous layer.
-
Separate the organic layer, which now contains your product and less polar impurities. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
-
-
Silica Gel Column Chromatography: This is typically necessary to separate your product from other organic impurities like the homocoupled byproduct.[14][15][16]
-
Choose a solvent system that provides good separation on the TLC plate. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.[14]
-
If your product and a key impurity have very similar polarities, consider using a different stationary phase (e.g., alumina) or a different solvent system.
-
Expert Insight: The slow in situ release of boronic acid from the trifluoroborate is intended to minimize side reactions like homocoupling.[4][8][9][10] If you observe a significant amount of homocoupled product, it may indicate that the hydrolysis of the trifluoroborate is too fast relative to the catalytic turnover.
Question 2: I'm struggling to remove the palladium catalyst from my product. What are the best practices?
Answer:
Residual palladium can be a significant issue, especially in pharmaceutical applications. Here are several effective strategies for its removal:
Recommended Methods for Palladium Removal:
| Method | Description | Advantages | Disadvantages |
| Filtration through Celite® or Silica Gel | After the reaction, dilute the mixture with a suitable organic solvent and filter it through a short plug of Celite® or silica gel.[14] | Simple, fast, and removes a significant portion of the palladium. | May not be sufficient for achieving very low palladium levels. |
| Aqueous Workup with a Thiol Scavenger | During the aqueous workup, add a thiol-containing compound (e.g., N-acetylcysteine) to the aqueous layer. The thiol will chelate the palladium and help extract it from the organic phase. | Effective for many palladium species. | The scavenger itself may need to be removed in a subsequent step. |
| Treatment with Activated Carbon | Stirring the crude product solution with activated carbon can effectively adsorb the palladium catalyst. | High surface area provides excellent scavenging capacity. | Can sometimes adsorb the desired product, leading to yield loss. A small-scale test is recommended. |
| Use of Specialized Scavenger Resins | Commercially available silica-based scavengers with functional groups that bind to palladium (e.g., thiol or amine functionalities) are highly effective.[17] | High selectivity and efficiency for palladium removal. | Can be more expensive than other methods. |
Experimental Workflow for Palladium Removal:
Caption: Decision workflow for palladium removal.
Question 3: My reaction seems to be incomplete, and I have a lot of unreacted starting material. What could be the cause?
Answer:
Incomplete conversion in a Suzuki reaction with trifluoroborates can often be traced back to issues with the hydrolysis of the trifluoroborate to the active boronic acid.
Potential Causes and Solutions:
-
Insufficient Water: Water is essential for the hydrolysis of the trifluoroborate. Ensure that your solvent system contains an adequate amount of water.[2][18] A common solvent mixture is THF/water or toluene/water.[18][19]
-
Incorrect Base: The choice and amount of base are critical. A base is required to facilitate both the hydrolysis and the transmetalation step.[19][20] Cesium carbonate (Cs₂CO₃) is often a good choice for trifluoroborate couplings.[19][20]
-
Slow Hydrolysis of the Specific Trifluoroborate: The rate of hydrolysis can vary significantly depending on the electronic and steric properties of the organic group attached to the boron.[8][9][10] Some trifluoroborates, particularly those with electron-withdrawing groups, hydrolyze very slowly.[8][9] In such cases, you might need to increase the reaction temperature or time.
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by side reactions. Ensure your reagents and solvents are of high purity and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.[11][12]
Troubleshooting Flowchart:
Caption: Troubleshooting incomplete Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: Can I purify my trifluoroborate starting material before the reaction?
A1: Yes, and it is often recommended. Potassium organotrifluoroborates are typically crystalline solids and can be purified by recrystallization.[21] A common method is to dissolve the trifluoroborate in a minimal amount of a hot solvent like acetone and then precipitate it by adding a less polar solvent such as diethyl ether.[21] This can help remove any impurities from the synthesis of the trifluoroborate that might interfere with the Suzuki coupling.
Q2: What is the best way to monitor the progress of a Suzuki reaction with trifluoroborates?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress.[14] You can spot the reaction mixture alongside your starting materials. The disappearance of the limiting starting material and the appearance of a new, typically less polar, product spot indicate that the reaction is proceeding. For a more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used.
Q3: I see a byproduct that I suspect is biphenyl. How is this formed and how can I remove it?
A3: Biphenyl is a common byproduct in Suzuki reactions and is formed through the homocoupling of the phenylboronic acid (generated in situ from the trifluoroborate). This side reaction is often promoted by the presence of oxygen.[11] To minimize its formation, ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[11][12] Biphenyl is generally non-polar and can usually be separated from more functionalized products by silica gel chromatography.
Q4: Are there any "greener" approaches to the purification of Suzuki reaction products?
A4: Yes, there is a growing emphasis on developing more environmentally friendly purification methods. Some strategies include:
-
Using a recyclable palladium catalyst: Supported palladium nanoparticles or catalysts immobilized on a solid support can be filtered off after the reaction and reused.[1][22]
-
Performing the reaction in aqueous media: Whenever possible, using water as a solvent reduces the reliance on volatile organic compounds.[23]
-
Minimizing chromatographic purification: Optimizing the reaction conditions to achieve high conversion and selectivity can reduce the need for extensive purification, sometimes allowing for simple filtration or recrystallization to yield a pure product.[15][24]
References
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
- Molander, G. A., & Jean-Gérard, L. (2011).
- Molander, G. A., & Biolatto, B. (2003).
- Molander, G. A., & Fumagalli, T. (2006).
- Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates with Aryl and 1-Alkenyl Halides. Organic Letters.
- Doucet, H., & Hierso, J.-C. (2007). Palladium-Based Catalytic Systems for the Synthesis of Biaryls by Suzuki-Miyaura Cross-Coupling Reactions: A Comprehensive Review.
- Carrow, B. P., & Hartwig, J. F. (2011). A New Catalyst for the Suzuki-Miyaura Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides. Journal of the American Chemical Society.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids.
- Leadbeater, N. E., & Marco, M. (2002).
-
Sigma-Aldrich. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Molander, G. A., & Canturk, B. (2009). Potassium Organotrifluoroborates: A New Class of Nucleophilic Partners in Palladium-Catalyzed Cross-Coupling Reactions.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: A New Class of Reagents for Suzuki-Miyaura Cross-Coupling Reactions. Accounts of Chemical Research.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition. [Link]
- Molander, G. A., & Jean-Gérard, L. (2011). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry.
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules. [Link]
- BenchChem. (2025).
- Molander, G. A., et al. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
-
DeGood, B. (2015). Preparation of a Novel Trifluoroborate Reagent and Initial Investigations into its Use in Suzuki-Miyaura Cross-Coupling Reaction. Calvin Digital Commons. [Link]
- Humphrey, J. M., & Aggarwal, V. K. (2001). Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics.
- Molander, G. A., & Fierman, D. M. (2002). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Aldrichimica Acta.
- D’Souza, D. M., & Müller, T. J. J. (2007).
- Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich.
- Lee, J. C. H., & Hall, D. G. (2010). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. The Journal of Organic Chemistry.
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
- Wang, L., & He, Y. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.
- Molander, G. A., & Ham, J. (2006).
- Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry.
- Johnson, S. A., & Hartwig, J. F. (2014). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society.
- Gendron, T., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society.
- Fleury-Brégeot, N., & Molander, G. A. (2011).
- Sandrock, D. L., & Hartwig, J. F. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society.
- BenchChem. (2025).
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. silicycle.com [silicycle.com]
- 18. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Hydrolysis of Potassium 3-formylphenyltrifluoroborate
Welcome to the technical support center for organotrifluoroborate chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the hydrolysis of Potassium 3-formylphenyltrifluoroborate during their experiments. As Senior Application Scientists, we provide in-depth, field-tested insights to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: I thought potassium organotrifluoroborates were supposed to be stable. Why am I having issues with my this compound?
A1: This is a crucial point of distinction. Potassium organotrifluoroborates are prized for their stability as solid, crystalline materials, making them significantly easier to handle and store compared to their corresponding boronic acids, which can dehydrate to form boroxines.[1][2][3] Most are indefinitely stable to air and moisture in their solid state.[4]
However, this stability is relative and context-dependent. In solution, particularly under the conditions required for cross-coupling reactions (e.g., presence of water, base, and heat), they are designed to undergo slow and controlled hydrolysis to release the active boronic acid. The core issue is not if hydrolysis occurs, but controlling the rate at which it happens. An imbalance between the rate of hydrolysis and the rate of your primary reaction (like a Suzuki-Miyaura coupling) can lead to either a stalled reaction or the accumulation of reactive intermediates that engage in side reactions.[5][6][7]
Q2: What exactly is "hydrolysis" in this context, and what side reactions should I be worried about?
A2: Hydrolysis is the chemical reaction in which the trifluoroborate salt reacts with water to replace the fluorine atoms with hydroxyl groups, ultimately yielding the corresponding boronic acid (3-formylphenylboronic acid). This conversion is essential for many cross-coupling reactions, as the boronic acid, not the trifluoroborate salt, is often the active species in the catalytic cycle.[8]
The primary and most detrimental side reaction is protodeboronation . This is the cleavage of the carbon-boron bond, where the entire boronate group is replaced by a hydrogen atom from a proton source (like water). For your starting material, this results in the formation of benzaldehyde, an undesired byproduct that complicates purification and reduces yield.[9][10] Factors like high temperatures, strong bases, and the presence of water can accelerate protodeboronation.[11][12]
Below is a diagram illustrating the intended hydrolysis pathway versus the undesired protodeboronation side reaction.
Q3: My Suzuki-Miyaura coupling is extremely slow or fails to go to completion. Is the hydrolysis of the trifluoroborate the bottleneck?
A3: Yes, this is a very likely cause. The rate of hydrolysis is highly dependent on the electronic properties of the substituent on the aromatic ring.[5][7] Your substrate, with an electron-withdrawing formyl group (-CHO) in the meta position, falls into a class of organotrifluoroborates that hydrolyze very slowly under typical basic Suzuki-Miyaura conditions.[5][6]
This "slow-release" of the boronic acid is sometimes advantageous for preventing side reactions, but if it's too slow, it becomes the rate-limiting step of the entire process.[5][8] The catalytic cycle is essentially "starved" of the active boronic acid species.
Troubleshooting Steps:
-
Increase Water Content: Carefully increase the amount of water in your solvent system. A solvent mixture like THF/H₂O or Dioxane/H₂O at a 4:1 or 3:1 ratio may be more effective than a 10:1 ratio.
-
Optimize the Base: While strong bases can promote protodeboronation, a moderately strong base is needed to facilitate hydrolysis. Cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like potassium carbonate (K₂CO₃) or phosphates for these challenging substrates.[2]
-
Increase Temperature: Cautiously increasing the reaction temperature (e.g., from 70°C to 90°C) can increase the rate of both hydrolysis and the subsequent coupling. Monitor closely for byproduct formation.
Q4: I'm seeing a significant amount of benzaldehyde in my crude NMR. How can I minimize this protodeboronation?
A4: The formation of benzaldehyde is a classic sign of protodeboronation. This side reaction competes directly with the desired cross-coupling. The key is to optimize conditions so that the catalytic turnover of the desired reaction is much faster than the C-B bond cleavage.
| Factor | Problem | Scientific Rationale & Solution |
| Temperature | High temperatures (e.g., >100-110°C) provide sufficient energy to overcome the activation barrier for C-B bond cleavage.[11][12] | Solution: Lower the reaction temperature. If the reaction is too slow, compensate by using a more active catalyst system rather than simply increasing heat. |
| Base | Strong, sterically hindered bases can promote protodeboronation. The choice of base can significantly impact the rate.[10] | Solution: Switch to a milder, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. Avoid hydroxides (NaOH, KOH) if possible. |
| Water Concentration | Excess water can serve as a proton source for the cleavage reaction. | Solution: While some water is necessary for hydrolysis, an excessive amount can be detrimental. Use a carefully controlled ratio of organic solvent to water (e.g., 5:1 to 10:1). Ensure you are using anhydrous organic solvents as your starting point. |
| Catalyst System | An inefficient catalyst system leads to long reaction times, giving protodeboronation more time to occur.[13] | Solution: Use a highly active palladium pre-catalyst and a suitable ligand (e.g., SPhos, RuPhos, or XPhos) to accelerate the cross-coupling. A faster desired reaction will outcompete the slower side reaction. |
| Reaction Time | Prolonged heating, especially after the coupling partner has been consumed, allows for the degradation of the remaining trifluoroborate. | Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the limiting reagent is consumed. |
Below is a troubleshooting workflow to address protodeboronation.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling for this compound
This protocol is designed to balance the rate of hydrolysis with a rapid catalytic turnover to minimize protodeboronation.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Halide (1.0 equiv., limiting reagent)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Cesium Carbonate (Cs₂CO₃, 3.0 equiv.)
-
Solvent: 1,4-Dioxane and Water (5:1 ratio), thoroughly degassed
Procedure:
-
Inert Atmosphere: To a flame-dried reaction vessel equipped with a stir bar and reflux condenser, add the this compound, aryl halide, and Cs₂CO₃.
-
Catalyst Addition: Add the palladium catalyst.
-
Degassing: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent catalyst oxidation and homocoupling.[13]
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 70-80°C with vigorous stirring. The physical setup, including stirring rate, can impact hydrolysis in biphasic systems.[5][8]
-
Monitoring: Monitor the reaction progress by LC-MS or TLC every 1-2 hours. Aim to stop the reaction as soon as the aryl halide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
References
-
Molander, G. A., & Vedejs, E. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Molander, G. A., & Vedejs, E. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Molander, G. A., & Vedejs, E. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Batey, R. A., & Quach, T. D. (2001). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 3(11), 1681–1684. [Link]
-
Sun, J., et al. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Vedejs, E. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Sun, J., et al. (2024). Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. PubMed. [Link]
-
Batey, R. A., & Quach, T. D. (2001). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. ACS Publications. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Liu, Z., et al. (2015). Designing kinetically stable aryltrifluoroborates as 18F-capture agents for PET imaging. Journal of Physical Organic Chemistry, 28, 210–214. [Link]
-
Ting, R., et al. (2012). Toward [18F]-Labeled Aryltrifluoroborate Radiotracers: In Vivo Positron Emission Tomography Imaging of Stable Aryltrifluoroborate Clearance in Mice. Journal of the American Chemical Society. [Link]
-
Sun, J., et al. (2024). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Molander, G. A., & Ham, J. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(25), 9475–9481. [Link]
-
Molander, G. A., et al. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
-
Cella, R., et al. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 71(1), 244–250. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(11), 4121–4133. [Link]
-
Liu, Z., et al. (2014). Rapid, one-step, high yielding 18F-labeling of an aryltrifluoroborate bioconjugate by isotope exchange at very high specific activity. ResearchGate. [Link]
-
Liu, Z., et al. (2015). Designing kinetically stable aryltrifluoroborates as 18F-capture agents for PET imaging. UBC Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). Potassium 4-formylphenyltrifluoroborate. PubChem. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Impurities in Potassium 3-formylphenyltrifluoroborate Synthesis
Welcome to the technical support center for the synthesis and purification of Potassium 3-formylphenyltrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this versatile reagent. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
This compound is a highly valuable building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3] Its aldehyde functionality allows for a wide range of subsequent transformations, making it a key intermediate in the synthesis of complex molecules for pharmaceuticals and materials science.[4] However, its synthesis is not without challenges, primarily related to managing impurities that can affect yield, purity, and downstream reactivity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.
Q1: My reaction resulted in a very low or no yield of this compound. What are the likely causes?
A1: A low or non-existent yield typically points to issues with the starting materials, reaction conditions, or the stability of the boronic acid precursor.
-
Cause 1: Quality of the Starting Boronic Acid: 3-Formylphenylboronic acid is susceptible to dehydration, forming a cyclic trimer known as a boroxine.[5] This process reduces the amount of active monomeric boronic acid available to react with the fluoride source.
-
Solution: Before starting the reaction, ensure your 3-formylphenylboronic acid is of high purity and has been stored under anhydrous conditions. If the quality is suspect, consider dissolving the boronic acid in a suitable solvent and briefly stirring with a drying agent like anhydrous MgSO₄ before use, or recrystallizing it if significant degradation is suspected.
-
-
Cause 2: Incomplete Reaction with KHF₂: The conversion of a boronic acid to its corresponding trifluoroborate salt with potassium hydrogen difluoride (KHF₂) is an equilibrium process.[6] Insufficient reaction time or inadequate mixing can lead to incomplete conversion.
-
Solution: Ensure you are using a stoichiometric excess of KHF₂ (typically 2.5-4 equivalents). The reaction is often performed in a mixture of methanol or THF and water. Vigorous stirring is crucial to facilitate the reaction between the sparingly soluble boronic acid and the aqueous KHF₂ solution. Extend the reaction time if necessary, monitoring by TLC or LC-MS if possible.
-
-
Cause 3: Hydrolytic Instability and Protodeboronation: While potassium organotrifluoroborates are significantly more stable than their boronic acid counterparts, the boronic acid starting material itself can be susceptible to protodeboronation (cleavage of the C-B bond) under harsh pH conditions or upon prolonged heating.[5][7]
-
Solution: Perform the reaction at room temperature. The conversion to the trifluoroborate salt is generally efficient without heating. Avoid strongly acidic or basic conditions during the initial reaction setup.
-
Q2: My final product is contaminated with unreacted 3-formylphenylboronic acid. How can I remove it?
A2: The presence of the starting boronic acid is a common issue arising from incomplete reaction. Purification requires exploiting the solubility differences between the salt and the acid.
-
Root Cause Analysis: This impurity directly results from an incomplete reaction as described in Q1. The primary issue is that the boronic acid and its trifluoroborate salt can have similar polarities, making chromatographic separation challenging.
-
Purification Protocol: Recrystallization is the most effective method.[7][8]
-
Dissolve the crude product in a minimal amount of a hot solvent in which the trifluoroborate salt is soluble, such as acetonitrile or acetone.[7][9] Inorganic salts like excess KHF₂ are poorly soluble in these solvents and can be removed by hot filtration.
-
3-Formylphenylboronic acid is also soluble in these solvents. To separate it, allow the solution to cool slowly. The desired this compound is typically less soluble at lower temperatures and will crystallize out.
-
If co-crystallization is an issue, a solvent/anti-solvent system can be effective. Dissolve the crude material in a small amount of acetone and then slowly add a non-polar solvent like diethyl ether or hexanes until the solution becomes turbid.[8] Allow it to stand, which often induces selective crystallization of the desired product.
-
Q3: I've identified an impurity corresponding to the mass of 3-carboxy-phenylboronic acid. How did this form and how can I prevent it?
A3: This impurity is the result of over-oxidation of the aldehyde group to a carboxylic acid. This is a critical challenge given the sensitivity of aldehydes.
-
Mechanism of Formation: The formyl group (-CHO) is susceptible to oxidation to a carboxylic acid (-COOH), especially if the reaction is exposed to air for extended periods or if certain metal catalysts are used in upstream steps that are not fully removed. While the conversion to the trifluoroborate itself is not an oxidative process, the workup or purification steps might introduce oxidative conditions.
-
Prevention Strategy:
-
Inert Atmosphere: While not always strictly necessary due to the high stability of trifluoroborates, performing the reaction under an inert atmosphere (Nitrogen or Argon) can minimize air exposure and reduce the risk of oxidation, particularly if the reaction requires long stir times.
-
Avoid Oxidizing Agents: Ensure all reagents and solvents are free from peroxides or other oxidizing contaminants.
-
Purification Considerations: The carboxylic acid impurity, being ionic (as a potassium carboxylate boronate), can be difficult to separate. If this impurity forms, purification can be attempted by carefully adjusting the pH of an aqueous solution. The carboxylic acid's pKa will differ from the boronic acid, which may allow for selective extraction, though this is often complex. The best strategy is prevention.
-
Below is a diagram illustrating the desired synthesis pathway versus the formation of common impurities.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Potassium 3-formyl-4-methoxyphenyltrifluoroborate [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Times for Potassium 3-Formylphenyltrifluoroborate Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving potassium 3-formylphenyltrifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency of their coupling reactions. Here, we will delve into the critical parameters that influence reaction times and provide actionable troubleshooting advice to overcome common hurdles. Our approach is grounded in mechanistic understanding and validated by empirical evidence to ensure you can achieve faster, more reliable results.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is sluggish. What are the primary factors I should investigate to increase the reaction rate?
A1: Slow reaction times in Suzuki-Miyaura couplings are a common challenge. The primary factors influencing the rate are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The interplay between these components is crucial for an efficient catalytic cycle. For instance, the electron-withdrawing nature of the formyl group on your trifluoroborate can impact its transmetalation rate, necessitating careful optimization of the other reaction parameters.
Q2: How does the choice of palladium precatalyst and ligand affect the reaction speed?
A2: The palladium precatalyst and the associated ligand are at the heart of the catalytic cycle. The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination. For electron-deficient aryltrifluoroborates like this compound, ligands that promote a rapid turnover are essential. Electron-rich and sterically hindered phosphine ligands, such as S-Phos and RuPhos, have demonstrated high efficacy in coupling reactions involving challenging substrates, including heteroaryltrifluoroborates.[1][2] These ligands facilitate the formation of the active Pd(0) species and accelerate the key steps of the catalytic cycle. The development of palladium precatalysts that rapidly generate the catalytically active species under mild conditions has been shown to be key for fast reactions, especially with unstable boronic acids.[3][4]
Q3: What is the role of the base in the coupling reaction, and which bases are recommended for faster kinetics?
A3: The base plays a multifaceted role in the Suzuki-Miyaura coupling. It facilitates the transmetalation step by activating the organotrifluoroborate. The choice of base can significantly impact reaction rates and yields. For potassium organotrifluoroborates, inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are often effective.[5] Cs₂CO₃, in particular, has been shown to promote high yields in couplings of potassium alkenyltrifluoroborates.[6] The optimal base is often dependent on the specific substrates and solvent system, so screening a few options is advisable.
Q4: Can the solvent system be optimized to accelerate the reaction?
A4: Absolutely. The solvent influences the solubility of the reactants and the stability of the catalytic species. While polar aprotic solvents like DMF and MeCN have been used, their effect on selectivity can be complex.[7][8] A common and effective solvent system for Suzuki-Miyaura couplings of potassium organotrifluoroborates is a mixture of an organic solvent and water, such as THF/H₂O or i-PrOH-H₂O.[5][9] The presence of water can be crucial for the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is often the active species in the transmetalation step. However, the role of the solvent can be more intricate than simply affecting solubility and may influence the stability of transition states.[7][8]
Q5: Is it possible that the this compound itself is the issue? How does its stability affect the reaction?
A5: Potassium organotrifluoroborates are generally valued for their stability compared to their boronic acid counterparts, being less prone to protodeboronation.[1] This stability allows for the use of near-stoichiometric amounts of the nucleophilic partner. However, the electronic nature of substituents on the aryl ring does affect their reactivity. Electron-withdrawing groups, like the formyl group in your substrate, can retard the rate of solvolysis, which may be a necessary step for transmetalation.[10][11] While generally stable, prolonged reaction times at elevated temperatures could still lead to some degradation.
Troubleshooting Guide: Improving Reaction Times
This section provides a structured approach to diagnosing and resolving slow reaction rates in your couplings of this compound.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Slow or Incomplete Conversion | Suboptimal Catalyst/Ligand System: The chosen palladium source and ligand may not be active enough for this specific substrate combination. | Screen Different Catalysts and Ligands: Experiment with highly active electron-rich, bulky phosphine ligands like RuPhos or S-Phos in combination with a Pd(OAc)₂ or a suitable precatalyst.[12][13] These ligands are known to accelerate both oxidative addition and reductive elimination, leading to faster overall reaction times. |
| Inefficient Base: The selected base may not be effectively promoting the transmetalation step. | Evaluate Alternative Bases: Test stronger inorganic bases such as Cs₂CO₃ or K₃PO₄. The choice of base can be critical, and what works for one system may not be optimal for another.[5] | |
| Inappropriate Solvent System: The solvent may not be providing the ideal environment for the reaction, affecting solubility or catalyst stability. | Optimize the Solvent Mixture: A mixture of an organic solvent (e.g., THF, Dioxane, Toluene) and water is often beneficial for couplings involving organotrifluoroborates.[5][9] The water content can be crucial and should be optimized. | |
| Low Reaction Temperature: The thermal energy may be insufficient to overcome the activation barriers of the catalytic cycle. | Increase Reaction Temperature: Gradually increase the reaction temperature. Microwave-assisted heating can also be a powerful tool to significantly reduce reaction times.[14] However, be mindful of potential substrate or catalyst decomposition at higher temperatures. | |
| Reaction Stalls After Initial Conversion | Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction. | Increase Catalyst Loading or Use a More Robust Precatalyst: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome deactivation issues.[12] Alternatively, employing a more stable palladium precatalyst can maintain catalytic activity for longer. |
| Protodeboronation of the Trifluoroborate: Although more stable than boronic acids, some degradation of the trifluoroborate can occur under prolonged heating or with certain bases. | Use a Slight Excess of the Trifluoroborate: Employing a small excess (e.g., 1.1-1.2 equivalents) of the this compound can compensate for any minor degradation. | |
| Inconsistent Reaction Times | Variability in Reagent Quality: Impurities in solvents, bases, or starting materials can inhibit the catalyst. | Ensure High Purity of Reagents: Use freshly distilled and degassed solvents. Ensure the base is of high purity and dry. The quality of the palladium catalyst is also paramount. |
| Atmospheric Contamination: Oxygen can oxidize and deactivate the Pd(0) catalyst. | Maintain an Inert Atmosphere: Ensure the reaction is set up and runs under a robust inert atmosphere (e.g., Nitrogen or Argon). Degassing the reaction mixture prior to heating is also a critical step. |
Experimental Workflow: Catalyst and Base Screening Protocol
To systematically optimize your reaction, a structured screening approach is recommended. The following protocol outlines a method for efficiently testing different catalyst and base combinations.
Caption: A streamlined workflow for screening catalyst and base combinations to optimize reaction conditions.
Logical Relationship: Factors Influencing Reaction Rate
The following diagram illustrates the interconnectedness of the key parameters that determine the overall rate of the Suzuki-Miyaura coupling.
Caption: Key factors influencing the rate of Suzuki-Miyaura cross-coupling reactions.
By systematically addressing these factors, you can significantly improve the reaction times for your this compound couplings, leading to more efficient and robust synthetic procedures.
References
- Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. Journal of Organic Chemistry.
- Isr J Chem. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- Molander, G. A. (n.d.). Potassium Phenyltrifluoroborate.
- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686.
- Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.
- Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747.
- National Institutes of Health. (n.d.).
- Molander, G. A., & Felix, L. A. (2005). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 70(10), 3950–3956.
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
- Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5446–5450.
- Ting, R., Harwig, C., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging.
- Molander, G. A., & Fumagalli, T. (2006).
- Barder, T. E., & Buchwald, S. L. (2004). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. Organic Letters, 6(16), 2649–2652.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. DSpace@MIT.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
- Schneider, R. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
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- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
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- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 10. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 11. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Aryltrifluoroborates and Boronic Esters in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron nucleophile is critical to the success of this transformation. While boronic acids and their corresponding esters have long been the reagents of choice, potassium aryltrifluoroborates have emerged as powerful and often superior alternatives. This guide provides an in-depth comparison of potassium aryltrifluoroborates and boronic esters, offering insights into their respective strengths and weaknesses to aid in the rational design of synthetic strategies.
The Organoboron Reagent: A Critical Choice
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate.[1][2] The efficiency, scope, and practicality of the reaction are heavily influenced by the nature of the boron species.
Potassium Aryltrifluoroborates: A Paradigm of Stability
Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[3][4] This stability is a direct consequence of the tetracoordinate nature of the boron atom, which is strongly bonded to three electronegative fluorine atoms.[3][5] This configuration protects the carbon-boron bond from protodeboronation, a common side reaction with other organoboron reagents.[6][7]
Advantages of Aryltrifluoroborates:
-
Exceptional Stability: They can be stored indefinitely at room temperature without special precautions, simplifying handling and storage.[3][8]
-
Ease of Handling: Their solid nature and stability make them easy to weigh and dispense accurately.
-
Stoichiometric Precision: Unlike boronic acids, which can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), aryltrifluoroborates are well-defined monomeric salts, allowing for precise stoichiometric control.[3]
-
Robustness: They are compatible with a wide range of functional groups and can be carried through multi-step syntheses where boronic acids or esters might require protection and deprotection.[3][4]
The synthesis of potassium aryltrifluoroborates is straightforward, typically involving the treatment of a boronic acid with potassium hydrogen fluoride (KHF₂).[6][9] One-pot procedures from aryl halides are also well-established, further enhancing their accessibility.[10]
Boronic Esters: The Established Workhorse
Boronic esters, most commonly pinacol esters, are widely used in Suzuki-Miyaura couplings.[2] They are generally more stable than their corresponding boronic acids and are easily prepared through methods like the Miyaura borylation or by reacting Grignard reagents with pinacolborane.[2][11][12]
Advantages of Boronic Esters:
-
Commercial Availability: A vast array of boronic esters are commercially available, providing ready access to diverse building blocks.
-
Extensive Literature: Their use is supported by decades of research, providing a wealth of established protocols and troubleshooting knowledge.
-
Improved Stability over Boronic Acids: The ester group offers protection against some of the decomposition pathways that affect boronic acids.[2]
However, boronic esters are not without their limitations. They can be susceptible to hydrolysis, and some are prone to protodeboronation, particularly those bearing electron-rich or certain heterocyclic moieties.[13]
Head-to-Head Comparison: Performance in Suzuki-Miyaura Coupling
| Feature | Potassium Aryltrifluoroborates | Boronic Esters (e.g., Pinacol Esters) |
| Physical State | Crystalline solids | Often solids or oils |
| Air & Moisture Stability | Excellent, can be stored indefinitely in air[3] | Generally good, but can be susceptible to hydrolysis[3] |
| Handling & Storage | Simple, no special precautions needed | Generally straightforward, but may require inert atmosphere for long-term storage |
| Purification | Often purified by simple recrystallization | Often purified by column chromatography |
| Stoichiometry | Precise, monomeric species | Can be less precise due to potential for hydrolysis or decomposition |
| Protodeboronation | Highly resistant[6][7] | Susceptible, especially for certain substrates[13] |
| Reaction Conditions | Often requires aqueous base and elevated temperatures for activation | Wide range of conditions, including anhydrous options |
| Functional Group Tolerance | Excellent, due to high stability | Good, but can be limited by reagent stability |
Mechanistic Considerations & The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A key difference lies in the transmetalation step. Boronic esters typically react with a palladium-hydroxo complex formed by the base. Aryltrifluoroborates, acting as protected forms of boronic acids, are believed to undergo slow hydrolysis under the reaction conditions to generate the corresponding boronic acid in situ.[14][15][16] This boronic acid is then the active species in the transmetalation step. The fluoride ions released during this process also play a crucial role in the catalytic cycle, potentially by facilitating the formation of active catalytic species.[14][15]
Caption: Interconversion and activation pathway of organoboron reagents for coupling.
Quantitative Performance Data
The choice of organoboron reagent can significantly impact reaction outcomes. The following table presents a comparison from a study on the coupling of various aryl chlorides with primary alkylboron reagents.
Table 1: Coupling of 4-Chloroanisole with Primary Alkylboron Reagents [5]
| Boron Reagent | Product | Yield (%) |
| Potassium 4-(benzoyloxy)butyltrifluoroborate | 1-(4-(Benzoyloxy)butyl)-4-methoxybenzene | 87 |
| 2-(4-(Benzoyloxy)butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) | 1-(4-(Benzoyloxy)butyl)-4-methoxybenzene | 65 |
Conditions: Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), K₂CO₃ (3.0 equiv), 10:1 Toluene/H₂O, 80 °C, 24 h.[5]
This data illustrates that under these optimized conditions for aryl chlorides, the alkyltrifluoroborate provided a significantly higher yield than the corresponding boronic ester, highlighting the potential for improved performance.[5]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Using a Potassium Aryltrifluoroborate
This protocol describes a general procedure for the coupling of an aryl halide with a potassium heteroaryltrifluoroborate, adapted from Molander et al.[6]
Objective: Synthesis of 4-(Furan-2-yl)benzonitrile.
Materials:
-
4-Bromobenzonitrile (1.0 equiv)
-
Potassium furan-2-yltrifluoroborate (1.05 equiv)[6]
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol %)[6]
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (RuPhos) (6 mol %)[6]
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)[6]
-
Ethanol
Procedure:
-
Vessel Preparation: To a sealable reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add 4-bromobenzonitrile, potassium furan-2-yltrifluoroborate, Na₂CO₃, Pd(OAc)₂, and RuPhos.
-
Causality: The solid reagents are added first under ambient atmosphere for convenience. RuPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl halide to the palladium center and stabilizes the active catalyst.[6]
-
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This process removes oxygen, which can oxidize the Pd(0) catalyst and phosphine ligand, leading to catalyst deactivation.
-
Solvent Addition: Add ethanol via syringe to the desired concentration (e.g., 0.18 M).[6] Ethanol is a polar protic solvent that facilitates the dissolution of the base and the hydrolysis of the trifluoroborate.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 85 °C and stir for the required time (e.g., 12 hours).[6] The heat provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling Using a Boronic Ester
This protocol describes a general procedure for the coupling of an aryl bromide with a boronic ester.[17]
Objective: Synthesis of a biaryl compound.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Aryl Pinacol Boronic Ester (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv)[17]
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)[17]
-
1,4-Dioxane
-
Water
Procedure:
-
Vessel Preparation: To a round-bottom or pressure flask equipped with a magnetic stir bar, add the aryl bromide, the boronic ester, and cesium carbonate.
-
Causality: Cesium carbonate is a strong base often used in Suzuki couplings to promote the transmetalation step.[18]
-
-
Solvent Addition and Degassing: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Sparge the mixture with a stream of argon for 10-15 minutes.
-
Causality: The water is crucial for hydrolyzing the boronic ester and forming the active boronic acid/boronate species. Degassing is critical to remove dissolved oxygen.
-
-
Catalyst Addition: Under a positive pressure of argon, add the Pd(dppf)Cl₂ catalyst.
-
Causality: Pd(dppf)Cl₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is effective for a broad range of substrates.
-
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 85-100 °C) overnight.
-
Workup and Purification: After cooling to room temperature, perform a standard aqueous workup as described in Protocol 1. Purify the crude product by flash column chromatography.
Conclusion and Outlook
Both potassium aryltrifluoroborates and boronic esters are highly valuable reagents for the Suzuki-Miyaura cross-coupling. The choice between them should be guided by the specific demands of the synthesis.
-
Choose Boronic Esters for their vast commercial availability and the extensive body of established protocols, especially when dealing with common, stable substrates. They are the go-to choice for initial explorations and well-precedented transformations.
-
Choose Potassium Aryltrifluoroborates when stability is paramount. They excel in multi-step syntheses, with substrates prone to protodeboronation, and when precise stoichiometric control is required. Their crystalline nature and ease of handling also offer significant practical advantages in both laboratory and process chemistry settings.[3][7]
The continued development of both classes of reagents and their associated catalytic systems will undoubtedly expand the capabilities of the Suzuki-Miyaura reaction, empowering chemists to construct increasingly complex molecules with greater efficiency and precision.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 11. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 12. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ortho-, Meta-, and Para-Formylphenyltrifluoroborates for the Modern Chemist
For researchers, synthetic chemists, and professionals in drug development, the choice of reagents is paramount to the success of complex molecular syntheses. Among the vast arsenal of organoboron compounds, potassium formylphenyltrifluoroborates have emerged as versatile and highly useful building blocks. Their stability, ease of handling, and reactivity in a range of cross-coupling reactions make them attractive alternatives to their boronic acid counterparts. However, the positional isomerism of the formyl group—ortho, meta, or para—profoundly influences the steric and electronic properties of these molecules, leading to significant differences in their reactivity and utility. This guide provides an in-depth comparative analysis of ortho-, meta-, and para-formylphenyltrifluoroborates, supported by available data and established chemical principles, to empower researchers in making informed decisions for their synthetic strategies.
Synthesis and General Properties: A Tale of Three Isomers
The synthesis of potassium aryltrifluoroborates is generally achieved through the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂). This method is widely applicable and typically affords the trifluoroborate salts as stable, crystalline solids.
General Synthetic Protocol:
A solution of the respective formylphenylboronic acid (1.0 eq.) in methanol is treated with a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq.). The mixture is stirred at room temperature, and the resulting potassium formylphenyltrifluoroborate salt precipitates from the solution and can be collected by filtration.
| Property | Ortho-formylphenyltrifluoroborate | Meta-formylphenyltrifluoroborate | Para-formylphenyltrifluoroborate |
| CAS Number | 192863-39-1[1] | Not readily available | 374564-36-0[2] |
| Molecular Formula | C₇H₅BF₃KO | C₇H₅BF₃KO | C₇H₅BF₃KO |
| Molecular Weight | 212.02 g/mol [1] | 212.02 g/mol | 212.02 g/mol [2] |
| Appearance | White to off-white solid | Expected to be a white to off-white solid | White to off-white solid |
| Melting Point | 224 °C[1] | Not readily available | >300 °C |
Structural Analysis: The Impact of Isomerism on Molecular Geometry and Electronic Distribution
The position of the electron-withdrawing formyl group has a significant impact on the electronic distribution within the aromatic ring and the steric environment around the trifluoroborate moiety. These differences can be probed using various spectroscopic and analytical techniques.
Spectroscopic Properties: A Comparative Look at NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural nuances of these isomers.
-
¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are influenced by the electronic effect of the formyl group. The aldehyde proton will appear as a singlet in the downfield region (typically around 10 ppm). The aromatic protons of the para isomer will exhibit a simpler splitting pattern (two doublets) compared to the more complex multiplets expected for the ortho and meta isomers.
-
¹⁹F NMR Spectroscopy: The fluorine atoms of the BF₃⁻ group are sensitive to the electronic environment of the phenyl ring.[3] The electron-withdrawing nature of the formyl group will influence the chemical shift of the fluorine resonance. While specific comparative data for the formylphenyltrifluoroborates is scarce, it is anticipated that the para isomer, with its direct electronic communication, would show a distinct chemical shift compared to the meta and ortho isomers.
Crystallographic Analysis: Unveiling Solid-State Structures
Comparative Reactivity: Navigating Electronic and Steric Effects
The true utility of these isomers lies in their differential reactivity, which is a direct consequence of the interplay between electronic and steric effects. A pertinent analogy can be drawn from a comparative study on the reactivity of ortho-, meta-, and para-nitrophenylboronic acids in Suzuki-Miyaura coupling, which shows a reactivity trend of para > meta >> ortho. A similar trend can be anticipated for the formylphenyltrifluoroborates.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The efficiency of aryltrifluoroborates in these reactions is well-documented.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 mmol), potassium formylphenyltrifluoroborate isomer (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).
-
Add a base (e.g., K₃PO₄, 2.0 mmol) and a solvent system (e.g., toluene/water).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Reactivity Comparison:
| Isomer | Key Influencing Factor | Expected Reactivity in Suzuki-Miyaura Coupling | Rationale |
| Ortho | Steric Hindrance | Low | The bulky formyl group in the ortho position sterically hinders the approach of the palladium catalyst to the trifluoroborate moiety, impeding the crucial transmetalation step. |
| Meta | Inductive Effect | Moderate to High | The electron-withdrawing inductive effect of the formyl group deactivates the ring to some extent, but the absence of significant steric hindrance allows for efficient coupling. |
| Para | Resonance Effect | High | The strong electron-withdrawing resonance effect of the para-formyl group can influence the electronic properties of the boronate complex, and the lack of steric hindrance allows for facile access of the catalyst. |
Other Transformations: Expanding the Synthetic Toolbox
The formyl group in these trifluoroborates is a versatile handle for further chemical modifications, including:
-
Nucleophilic Addition: The aldehyde functionality can readily undergo reactions with Grignard reagents, organolithium compounds, or other nucleophiles to generate secondary alcohols. The steric hindrance in the ortho isomer may necessitate more forcing reaction conditions.
-
Condensation Reactions: These compounds can participate in various condensation reactions, such as Wittig olefination or Knoevenagel condensation, to form alkenes and other functionalized products.
-
Reductive Amination: The formyl group can be converted to an amine via reductive amination, providing a route to valuable substituted anilines.
Applications in Research and Development
The unique properties of formylphenyltrifluoroborates make them valuable in several areas:
-
Drug Discovery: As building blocks in medicinal chemistry, they allow for the introduction of a formyl-aryl moiety, which can be a key pharmacophore or a precursor for further elaboration.
-
Materials Science: The ability to participate in cross-coupling reactions makes them useful for the synthesis of conjugated polymers and other organic materials with interesting electronic and optical properties.
-
Agrochemicals: The synthesis of novel agrochemicals often relies on the construction of complex aryl structures, where these reagents can play a crucial role.
Conclusion: A Strategic Choice for Synthesis
The ortho, meta, and para isomers of formylphenyltrifluoroborate, while structurally similar, exhibit distinct reactivity profiles governed by a delicate balance of steric and electronic effects. The para isomer generally offers the highest reactivity in cross-coupling reactions due to minimal steric hindrance and favorable electronic effects. The meta isomer provides a good balance of reactivity, while the ortho isomer, though less reactive in palladium-catalyzed couplings, offers unique opportunities for accessing sterically congested molecules. A thorough understanding of these differences is critical for the rational design of synthetic routes and the efficient construction of complex molecular architectures. This guide serves as a foundational resource to aid researchers in harnessing the full potential of these versatile reagents.
References
- 1. potassium 2-formylphenyltrifluoroborate - 192863-39-1 - Structure, Synthesis, Properties [organoborons.com]
- 2. Potassium 4-formylphenyltrifluoroborate | C7H5BF3KO | CID 23697319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage: Why Potassium 3-formylphenyltrifluoroborate is Eclipsing Boronic Acids in Modern Synthesis
<
For researchers, scientists, and drug development professionals at the forefront of chemical innovation, the choice of reagents is a critical determinant of synthetic efficiency, reproducibility, and ultimate success. In the landscape of cross-coupling reactions, a paradigm shift is underway. While boronic acids have long been the workhorses of Suzuki-Miyaura coupling, their inherent instabilities are increasingly steering discerning chemists towards a superior alternative: potassium organotrifluoroborates, exemplified here by Potassium 3-formylphenyltrifluoroborate.
This guide provides an in-depth, objective comparison, grounded in experimental evidence, to illuminate the distinct advantages of employing this compound over its boronic acid counterpart. We will delve into the fundamental chemical principles that underpin these benefits and provide practical, field-proven insights to inform your synthetic strategies.
At a Glance: The Core Advantages
| Feature | This compound | 3-formylphenylboronic Acid | The Scientific Rationale |
| Benchtop Stability | Exceptionally stable to air and moisture; can be stored indefinitely at room temperature.[1][2][3] | Prone to dehydration to form boroxines (cyclic trimers) and susceptible to protodeboronation.[1] | The tetracoordinate boron center in the trifluoroborate salt is less electrophilic and sterically shielded, preventing degradation pathways that affect the vacant p-orbital of the tricoordinate boronic acid.[1] |
| Stoichiometric Precision | Monomeric, crystalline solid with a defined molecular weight, ensuring accurate stoichiometry.[4][5] | Often exists as an equilibrium mixture with its boroxine anhydride, complicating accurate measurement.[4] | The stable ionic salt structure of the trifluoroborate prevents the formation of anhydrides, leading to more reliable and reproducible reaction outcomes. |
| Handling & Purification | Crystalline, free-flowing solid that is generally easy to purify by recrystallization.[6][7] | Often difficult to purify due to its propensity to form boroxines.[4] | The high crystallinity and stability of trifluoroborates facilitate straightforward isolation and purification, ensuring high-purity reagents.[7][8] |
| Reaction Robustness | Less prone to protodeboronation, a common side reaction with boronic acids, especially with sensitive substrates.[2][9] | Susceptible to protodeboronation, often requiring an excess of the reagent to drive reactions to completion.[2][9][10] | The strong boron-fluorine bonds and the tetracoordinate nature of the trifluoroborate anion render the C-B bond more resistant to cleavage by protic sources.[1][9] |
| Functional Group Tolerance | The trifluoroborate moiety is stable towards numerous reagents, allowing for functional group manipulation on the molecule while retaining the carbon-boron bond.[11] | The boronic acid group can be sensitive to various reagents, potentially requiring protection and deprotection steps. | The "protected" nature of the boronic acid as a trifluoroborate salt allows it to be carried through multiple synthetic steps where a free boronic acid would not survive.[3][10] |
The Science of Stability: A Deeper Dive
The superior stability of potassium organotrifluoroborates stems from the fundamental structure of the boron atom. In boronic acids, the boron is trivalent and possesses a vacant p-orbital, making it Lewis acidic and susceptible to nucleophilic attack by water or other protic species, leading to protodeboronation (the cleavage of the carbon-boron bond).[1] Furthermore, boronic acids readily undergo dehydration to form cyclic trimers known as boroxines.[1] This equilibrium between the monomeric acid and the boroxine complicates accurate weighing and stoichiometry, leading to irreproducible results.
In stark contrast, the boron atom in this compound is tetracoordinate, forming a stable anionic complex with three fluorine atoms.[1] This structure effectively "protects" the boron center, rendering it significantly more resistant to hydrolysis and protodeboronation.[1][9] These salts are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture, allowing for long-term storage without degradation.[2][8]
Enhanced Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. While boronic acids are the traditional nucleophilic partners in this reaction, the use of potassium organotrifluoroborates often leads to superior outcomes.
The enhanced stability of trifluoroborates translates directly to improved performance in cross-coupling reactions. The reduced propensity for protodeboronation means that near-stoichiometric amounts of the trifluoroborate salt can be used, improving atom economy and simplifying purification.[9] In contrast, an excess of the boronic acid is often required to compensate for its degradation under the reaction conditions.[2][9]
Furthermore, the slow, in situ hydrolysis of the trifluoroborate to the active boronic acid species can be advantageous.[12][13] This "slow release" mechanism maintains a low concentration of the reactive boronic acid in the reaction mixture, minimizing side reactions such as oxidative homocoupling.[12][13][14]
Several studies have demonstrated the superior performance of organotrifluoroborates in challenging Suzuki-Miyaura couplings, particularly with heteroaryl substrates where boronic acids are notoriously unstable.[9][15] For instance, in the synthesis of fluorescent nucleosides, switching from an indoloboronic acid to the corresponding trifluoroborate resulted in a significant yield improvement from 37% to 60%.[15]
Experimental Protocols
Preparation of this compound from 3-formylphenylboronic Acid
This protocol demonstrates the straightforward conversion of a boronic acid to its corresponding trifluoroborate salt, highlighting the ease of preparation.
Materials:
-
3-formylphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
Procedure:
-
Dissolve 3-formylphenylboronic acid (1.0 eq) in methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).
-
Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of the boronic acid.
-
A white precipitate of this compound will form immediately.
-
Continue stirring the mixture for 30 minutes at room temperature to ensure complete reaction.
-
Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold methanol.
-
Dry the product under vacuum to yield the pure potassium trifluoroborate salt.
Comparative Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for comparing the efficacy of this compound and 3-formylphenylboronic acid in a representative Suzuki-Miyaura reaction.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)
-
This compound (1.1 eq) OR 3-formylphenylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
A suitable phosphine ligand (e.g., SPhos, RuPhos) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., Toluene/Water or THF/Water mixture)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, the boron reagent (either the trifluoroborate or the boronic acid), the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir vigorously for the specified time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Analyze the yield and purity of the product to compare the performance of the two boron reagents.
Conclusion: A Clear Choice for Robust and Reliable Synthesis
For professionals in drug development and materials science, the adoption of potassium organotrifluoroborates can lead to more reliable and streamlined synthetic processes, ultimately accelerating the discovery and production of novel molecules. While boronic acids will continue to have their applications, the demonstrable advantages of trifluoroborates position them as the go-to reagents for the future of modern organic synthesis.
References
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Lopez, A. STUDIES ON REACTION RATE DIFFERENCES BETWEEN ORGANOTRIFLUOROBORATES AND BORONIC ACIDS IN BINOL-CATALYZED CONJUGATE ADDITIONS TO ENONES. 2022. UH Institutional Repository. Available from: [Link]
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Molander, G. A.; Canturk, B. Cross-coupling Reactions of Organotrifluoroborate Salts. 2009. Organic Reactions. Available from: [Link]
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Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. 2008, 108 (1), 288-325. Available from: [Link]
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Molander, G. A.; Ellis, N. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research. 2007, 40 (4), 275-286. Available from: [Link]
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Molander, G. A.; Biolatto, B. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. 2003, 68 (11), 4302-4314. Available from: [Link]
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Molander, G. A.; Jean-Gérard, L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Topics in Current Chemistry. 2010, 292, 1-31. Available from: [Link]
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Darses, S.; Genet, J.-P. Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry. 2003, 2003 (22), 4313-4327. Available from: [Link]
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Longdom Publishing. Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Organic Chemistry: Current Research. 2023. Available from: [Link]
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Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry. 2015, 80 (16), 7837-7848. Available from: [Link]
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Lopez, A. M.; et al. Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. Tetrahedron Letters. 2021, 83, 153412. Available from: [Link]
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Vedejs, E.; et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. 2012, 134 (20), 8499-8511. Available from: [Link]
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Molander, G. A.; Biolatto, B. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. 2003, 68 (11), 4302-4314. Available from: [Link]
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Darses, S.; et al. Preparation of 1-Naphthol. Organic Syntheses. 2010, 87, 249. Available from: [Link]
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Vedejs, E.; et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. 2012. Available from: [Link]
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Wikipedia. Organotrifluoroborate. Available from: [Link]
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Vedejs, E.; et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. 2012, 134 (20), 8499-8511. Available from: [Link]
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Matteson, D. S. Stability of Boronic Esters to Hydrolysis : A Comparative Study. Journal of Organic Chemistry. 2009, 64 (14), 4969-4971. Available from: [Link]
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Molander, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. 2008, 10 (9), 1795-1798. Available from: [Link]
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Wipf Group. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. 2008. Available from: [Link]
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Klán, P.; et al. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Organic Chemistry. 2016, 2016 (2), 359-366. Available from: [Link]
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Vedejs, E.; et al. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society. 2012, 134 (20), 8499-8511. Available from: [Link]
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The Superior Reactivity and Stability of Functionalized Aryltrifluoroborates: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of modern organic synthesis, the choice of reagents is paramount. In the landscape of cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, organoboron compounds are indispensable.[1] While boronic acids have long been the workhorses in this field, their inherent instability can pose significant challenges.[2][3][4] This guide provides an in-depth comparison of functionalized aryltrifluoroborates, highlighting their superior stability and reactivity profile, supported by experimental data and mechanistic insights.
Beyond Boronic Acids: The Intrinsic Advantages of Aryltrifluoroborates
Potassium aryltrifluoroborates are a class of tetracoordinate organoboron reagents that offer significant advantages over their tricoordinate counterparts like boronic acids and boronate esters.[3][5]
Enhanced Stability: Aryltrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[2][4][6][7] This contrasts sharply with boronic acids, which are prone to decomposition and can be challenging to purify.[2][6] The robust nature of aryltrifluoroborates stems from the tetracoordinate boron center, which protects the carbon-boron bond from common degradation pathways such as protodeboronation and oxidation.[2][4] This stability allows for indefinite storage at room temperature without special precautions and enables their use in multi-step syntheses where less stable boron reagents would fail.[2]
Ease of Handling: Their solid nature and stability simplify storage, handling, and stoichiometry in reactions. Boronic acids, on the other hand, can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), complicating accurate measurement.[2]
Unpacking Reactivity: The Influence of Functionalization
The true utility of aryltrifluoroborates lies in their tunable reactivity, which is heavily influenced by the electronic nature of the substituents on the aromatic ring.
Electronic Effects: A Hammett Analysis Perspective
A systematic study of the solvolysis of aryltrifluoroborates in water—a key step preceding transmetalation in many Suzuki-Miyaura protocols—reveals a clear trend.[8][9][10][11][12]
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups enhance the rate of reaction. These groups increase the electron density on the aromatic ring, facilitating the dissociation of a fluoride ion from the boron center. This is a crucial activation step, making the boron more Lewis acidic and primed for transmetalation.[8][9][10][11][12]
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and trifluoromethyl (-CF₃) groups retard the reaction rate.[8][9][10][11] These groups decrease the electron density on the ring, strengthening the boron-fluoride bonds and making the initial activation more difficult. This observation is consistent with experimental findings where aryltrifluoroborates bearing EWGs often require longer reaction times or more forcing conditions to achieve high yields.[9]
This relationship can be quantified using a Hammett plot, where the logarithm of the solvolysis rate constant correlates with the Hammett sigma (σ) value of the substituent, yielding a rho (ρ) value of approximately -1.[8][9][10][11][12] This negative ρ value confirms that the reaction is favored by electron-donating substituents.
Comparative Performance in Suzuki-Miyaura Coupling
The true test of a reagent lies in its performance. The following data, compiled from various studies, illustrates the efficiency of functionalized aryltrifluoroborates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
| Aryltrifluoroborate Partner | Electrophile | Catalyst System | Base | Yield (%) | Reference |
| 4-Methoxyphenyltrifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | 95 | [13] |
| Phenyltrifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | 92 | [13] |
| 4-(Trifluoromethyl)phenyltrifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | 85 | [13] |
| 2,6-Difluorophenyltrifluoroborate | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | 75 | [14] |
| 4-Formylphenyltrifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | 78 | [13] |
Analysis of the Data: The data clearly shows that aryltrifluoroborates with electron-donating groups (e.g., 4-methoxyphenyltrifluoroborate) provide excellent yields. Even those with strong electron-withdrawing groups, while sometimes requiring slightly more vigorous conditions, are still highly effective coupling partners. This broad functional group tolerance is a significant advantage in the synthesis of complex molecules.[15][16]
Aryltrifluoroborates vs. Boronic Acids: A Head-to-Head Comparison
While arylboronic acids can be more reactive in some nickel-catalyzed systems, aryltrifluoroborates often exhibit superior performance in palladium-catalyzed reactions, especially when stability and functional group tolerance are critical.[6] Aryltrifluoroborates require the presence of water to efficiently cross-couple, as hydrolysis to the corresponding boronic acid is a key activation step.[6][17] This in situ generation of the active species from a highly stable precursor is a major practical advantage.
The Mechanism in Focus: The Suzuki-Miyaura Catalytic Cycle
The enhanced performance of aryltrifluoroborates can be understood by examining the catalytic cycle of the Suzuki-Miyaura reaction. The key transmetalation step, where the aryl group is transferred from boron to the palladium center, is preceded by an activation of the trifluoroborate.
Caption: Suzuki-Miyaura catalytic cycle featuring aryltrifluoroborate activation.
The process begins with the oxidative addition of an aryl halide to a Pd(0) complex. The potassium aryltrifluoroborate is then activated by hydrolysis, forming an intermediate arylboronic acid in situ. This species then undergoes transmetalation with the Pd(II) complex, facilitated by a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst.[18]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a functionalized aryltrifluoroborate with an aryl bromide.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), potassium aryltrifluoroborate (1.1-1.5 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Rationale: Using a slight excess of the aryltrifluoroborate ensures complete consumption of the limiting aryl halide. Cesium carbonate is an effective base for activating the boron species and neutralizing the acid generated during the reaction.[15]
-
-
Solvent Addition: Add a solvent mixture, typically tetrahydrofuran (THF) and water (e.g., 9:1 v/v).[15]
-
Rationale: The presence of water is crucial for the hydrolysis and activation of the trifluoroborate.[6] THF is a good solvent for the organic reactants and the palladium catalyst.
-
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Rationale: Palladium(0) catalysts are sensitive to oxidation. Removing dissolved oxygen is critical for maintaining catalytic activity.
-
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 2 mol %).[15]
-
Rationale: Dppf is a robust ligand that stabilizes the palladium catalyst and promotes high turnover numbers.
-
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Conclusion
Functionalized aryltrifluoroborates represent a significant advancement in the field of cross-coupling chemistry. Their exceptional stability, ease of handling, and broad functional group tolerance make them superior alternatives to traditional boronic acids in many applications.[2][5] By understanding the electronic factors that govern their reactivity, researchers can strategically select the optimal reagent for their synthetic targets, paving the way for more efficient and robust routes to complex molecules in pharmaceutical and materials science.
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. Available at: [Link]
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Bhattacharya, B., et al. (2012). Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki–Miyaura Cross-Coupling with Aryl Mesylates and Sulfamates. The Journal of Organic Chemistry. Available at: [Link]
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Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 71(24), 9198–9202. Available at: [Link]
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Various Authors. (2008). Suzuki–Miyaura Cross–Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. Available at: [Link]
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Zeng, F., & Patrick, B. O. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. UBC Chemistry. Available at: [Link]
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Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. ACS Publications. Available at: [Link]
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Molander, G. A., & Biolatto, B. (2003). B-Alkyl Suzuki-Miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539. Available at: [Link]
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Zeng, F., & Patrick, B. O. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. ResearchGate. Available at: [Link]
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Wu, J., & Wang, J. (2015). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Organic Letters, 17(9), 2234–2237. Available at: [Link]
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Molander, G. A., & Ito, T. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. Available at: [Link]
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Various Authors. Comparison of reactivity of different boron reagents. ResearchGate. Available at: [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(12), 2539–2542. Available at: [Link]
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Molander, G. A., & Raushel, J. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(19), 7461–7466. Available at: [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available at: [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]
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Tellis, J. C., et al. (2014). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PubMed Central. Available at: [Link]
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Various Authors. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Semantic Scholar. Available at: [Link]
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Butters, M., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar. Available at: [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. Available at: [Link]
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Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. Available at: [Link]
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Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. University of Edinburgh Research Explorer. Available at: [Link]
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Molander, G. A., & Ham, J. (2007). Facile Synthesis of Highly Functionalized Ethyltrifluoroborates. The Journal of Organic Chemistry, 72(19), 7467–7469. Available at: [Link]
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Molander, G. A., et al. (2003). B -Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. ResearchGate. Available at: [Link]
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Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. Available at: [Link]
-
Molander, G. A., & Ham, J. (2007). Facile Synthesis of Highly Functionalized Ethyltrifluoroborates. PubMed Central. Available at: [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate. Available at: [Link]
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Comasseto, J. V., et al. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 71(3), 1227–1230. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024, March 29). YouTube. Available at: [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
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- 15. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.ed.ac.uk [research.ed.ac.uk]
- 18. m.youtube.com [m.youtube.com]
A Comparative Guide to Chemoselective Suzuki-Miyaura Couplings: The Superior Performance of Potassium 3-Formylphenyltrifluoroborate
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is integral to the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1][2] While traditionally employing boronic acids as the nucleophilic partner, the emergence of potassium organotrifluoroborates (R-BF₃K) has offered a significant advancement in the field.[1] These crystalline, air- and moisture-stable salts provide distinct advantages over their boronic acid counterparts, which are often prone to decomposition and difficult to purify.[2][3][4][5]
This guide focuses on a particularly valuable yet challenging substrate: Potassium 3-formylphenyltrifluoroborate . The presence of a reactive aldehyde (formyl) group introduces a significant chemoselectivity challenge. We will provide an in-depth comparison of this reagent with its alternatives, supported by experimental data, and explain the mechanistic rationale for its superior performance in preserving the crucial formyl moiety during Suzuki-Miyaura couplings.
The Chemoselectivity Challenge: Preserving the Formyl Group
The formyl group is a versatile functional handle in organic synthesis, serving as a precursor for a vast array of transformations. However, its electrophilic nature and susceptibility to oxidation, reduction, or unwanted condensation reactions under typical Suzuki-Miyaura conditions can lead to low yields and complex product mixtures. The ability to perform a C-C bond formation while leaving the aldehyde untouched is a mark of a highly chemoselective and robust protocol.
Comparative Analysis: R-BF₃K vs. Boronic Acid and Protected Derivatives
The choice of the boron reagent is critical for achieving high chemoselectivity in the presence of a formyl group. Let's compare the performance of this compound against its common alternatives.
Alternative 1: 3-Formylphenylboronic Acid
Boronic acids are the conventional choice for Suzuki-Miyaura reactions. However, they have several inherent drawbacks:
-
Instability: Boronic acids can readily undergo protodeboronation (loss of the boron group) or dehydrate to form cyclic trimers known as boroxines.[2] This instability can lead to inconsistent reactivity and the need to use excess reagent.
-
Purification Challenges: Many boronic acids are waxy, non-crystalline solids that are difficult to purify.[2]
-
Lower Chemoselectivity: The in-situ environment of a Suzuki reaction with a boronic acid can sometimes be harsh enough to affect sensitive functional groups like aldehydes.
Alternative 2: Protected Aldehyde Strategy
To circumvent the reactivity of the formyl group, a common strategy is to use a protecting group, such as an acetal. This involves a two-step process: protection of the aldehyde on the starting material, followed by deprotection after the Suzuki-Miyaura coupling. While effective, this approach adds two steps to the synthetic sequence, reducing overall efficiency and yield.
The Potassium Trifluoroborate Advantage
This compound overcomes the limitations of both alternatives. As tetracoordinate boron species, organotrifluoroborates exhibit significantly enhanced stability.[2][6] They are typically crystalline solids that can be stored indefinitely at room temperature without special precautions.[2][3][4] This stability translates to higher reproducibility in cross-coupling reactions.
The key to their success in chemoselective couplings lies in the "slow release" of the active boronic acid species in situ.[6][7][8] This controlled release maintains a low concentration of the reactive boronic acid at any given time, which minimizes side reactions involving the aldehyde.[7][8]
Performance Data Comparison
The following table summarizes the expected outcomes when coupling an aryl bromide (e.g., 4-bromotoluene) with different boron reagents under typical Suzuki-Miyaura conditions.
| Boron Reagent | Key Characteristics | Expected Yield of Biaryl Aldehyde | Chemoselectivity | Overall Process Efficiency |
| This compound | Crystalline, air-stable solid.[2][3] | High to Excellent | Excellent | High (Direct one-step coupling) |
| 3-Formylphenylboronic Acid | Prone to protodeboronation and boroxine formation.[2] | Moderate to Good | Good to Moderate | Moderate (Potential for side reactions) |
| Protected Boronic Acid (e.g., Acetal) | Requires additional protection/deprotection steps. | Good | Excellent | Low (Multi-step process) |
Mechanistic Insights and Experimental Protocol
The success of the Suzuki-Miyaura reaction hinges on a delicate balance of reactivity within the palladium catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boron species by a base.[1]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Activation of Potassium Organotrifluoroborates
Potassium organotrifluoroborates are not directly active in the transmetalation step. Under the basic, aqueous conditions of the reaction, they undergo slow hydrolysis to release the corresponding boronic acid, which then participates in the catalytic cycle.[7][8] The rate of this hydrolysis is crucial for chemoselectivity. A rate that is well-matched to the rate of the catalytic turnover ensures that the concentration of the sensitive boronic acid remains low, preventing degradation and side reactions.[7][8]
Caption: Decision workflow for selecting a boron reagent.
Experimental Protocol: Model Suzuki-Miyaura Coupling
This protocol describes a general procedure for the chemoselective coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Causality Note: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.
-
-
Solvent Addition: Add the degassed toluene and water solvent mixture via syringe.
-
Causality Note: Degassing the solvents removes dissolved oxygen, further protecting the catalyst. The biphasic solvent system is typical for Suzuki couplings, facilitating the dissolution of both the organic and inorganic reagents.
-
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Causality Note: Heating provides the necessary activation energy for the reaction. Vigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases, which is critical for the transmetalation step.
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl aldehyde.
Conclusion
This compound has proven to be a superior reagent for Suzuki-Miyaura cross-coupling reactions where the preservation of a formyl group is paramount. Its excellent benchtop stability, ease of handling, and ability to participate in highly chemoselective transformations make it an invaluable tool for researchers in drug development and materials science.[3][5][9] The "slow release" mechanism of the active boronic acid species minimizes side reactions, leading to cleaner reaction profiles and higher yields of the desired aldehyde-containing products. By eliminating the need for protection/deprotection strategies, this reagent significantly improves synthetic efficiency, accelerating the discovery and development of novel chemical entities.
References
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. ([Link])
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. ([Link])
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. ([Link])
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PubMed Central (PMC). ([Link])
-
Molander, G. A., & Fumagalli, T. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PubMed Central (PMC). ([Link])
-
Molander, G. A., & Elia, M. D. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PubMed Central (PMC). ([Link])
-
Organic Chemistry Portal. Suzuki Coupling. ([Link])
-
Molander, G. A., & Ito, T. (2001). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Organic Letters, 3(3), 393–396. ([Link])
-
Molander, G. A., & Figueroa, R. (2005). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PubMed Central (PMC). ([Link])
-
Dreher, S. D., & Molander, G. A. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed Central (PMC). ([Link])
-
Chia, C. P., & Vedejs, E. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(5), 2580–2591. ([Link])
-
Molander, G. A., Yun, C.-S., Ribagorda, M., & Biolatto, B. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539. ([Link])
-
Vedejs, E., & Chia, C. P. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. ([Link])
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
A Comparative Guide to the Kinetic Profiles of Aryltrifluoroborates in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical determinant of the reaction's efficiency, scope, and practicality. While boronic acids have traditionally dominated the field, potassium aryltrifluoroborates have emerged as highly attractive alternatives. This guide provides an in-depth comparison of the kinetic performance of aryltrifluoroborates against their boronic acid counterparts, grounded in mechanistic insights and supported by experimental data.
The Enduring Appeal and Underlying Complexity of Aryltrifluoroborates
Potassium aryltrifluoroborates are air-stable, crystalline solids that are often easier to handle and purify than the corresponding boronic acids, which can be prone to dehydration to form cyclic boroxines.[1] This inherent stability, however, belies a more intricate role in the catalytic cycle. Seminal studies have revealed that aryltrifluoroborates do not directly participate in the transmetalation step. Instead, they serve as a reservoir for the slow, controlled release of the corresponding arylboronic acid in situ through hydrolysis.[2][3][4] This key mechanistic feature has profound implications for the reaction kinetics and overall performance.
The fluoride ions generated during this hydrolysis also play a crucial role, influencing catalyst activation and turnover while mitigating side reactions.[2][3] This controlled generation of the active boron species and the presence of fluoride contribute to the often-observed superior performance of aryltrifluoroborates in terms of yield and purity of the desired biaryl product, especially in challenging coupling reactions.[2][4]
Comparative Kinetic Analysis: Aryltrifluoroborates vs. Arylboronic Acids
Direct, side-by-side kinetic comparisons under identical conditions are nuanced due to the pre-activation step of aryltrifluoroborates. However, a qualitative and mechanistic comparison highlights the distinct advantages of each reagent class.
| Feature | Aryltrifluoroborates | Arylboronic Acids | Rationale & Causality |
| Initial Reaction Rate | Generally slower induction period | Often faster initial rate | Aryltrifluoroborates require hydrolysis to the corresponding boronic acid before entering the catalytic cycle, resulting in a potential lag phase. |
| Reaction Robustness & Reproducibility | High | Variable | The slow, controlled release of the boronic acid from the stable trifluoroborate salt can lead to more consistent reaction profiles and less sensitivity to variations in reaction setup. Boronic acids can contain varying amounts of the less reactive boroxine anhydride. |
| Propensity for Side Reactions (e.g., Protodeboronation) | Lower | Higher | The lower standing concentration of the active boronic acid when using aryltrifluoroborates can suppress side reactions like protodeboronation, which is often a competing pathway.[4] |
| Handling and Stability | Excellent; crystalline, air-stable solids | Good; can be hygroscopic and prone to boroxine formation | The tetracoordinate nature of the boron in trifluoroborates imparts greater stability.[1] |
The Catalytic Cycle: A Closer Look at Aryltrifluoroborate Participation
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is adapted to illustrate the preliminary hydrolysis step required for aryltrifluoroborates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 4. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
A Researcher's Guide to Selecting the Right Reagent: A Cost-Benefit Analysis of Potassium 3-formylphenyltrifluoroborate in Synthesis
In the intricate world of drug discovery and materials science, the strategic construction of biaryl scaffolds is a foundational task. The 3-formylphenyl moiety, in particular, serves as a versatile synthetic handle, allowing for a cascade of subsequent chemical transformations. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for forging these crucial carbon-carbon bonds. However, the choice of the boron-containing reagent can significantly impact reaction efficiency, reproducibility, and overall project cost. This guide provides an in-depth comparison between the traditional reagent, 3-formylphenylboronic acid, and its increasingly popular alternative, Potassium 3-formylphenyltrifluoroborate, offering a clear cost-benefit analysis for the discerning researcher.
Reagent Profiles: Beyond the Chemical Structure
The decision between using a boronic acid and its corresponding trifluoroborate salt extends beyond simple preference; it delves into fundamental differences in stability, handling, and reactivity that have profound implications for synthesis.
This compound (KFBT)
Potassium organotrifluoroborates are air- and moisture-stable, crystalline solids.[1][2] This remarkable stability arises from the tetracoordinate nature of the boron atom, which is securely bonded to three electronegative fluorine atoms, rendering the C-B bond less susceptible to premature cleavage.[1]
-
Advantages:
-
Exceptional Stability: KFBT is indefinitely stable at room temperature, eliminating the need for special handling or storage conditions and preventing degradation over time.[1]
-
Ease of Handling: As a free-flowing crystalline solid, it can be weighed accurately with ease, ensuring precise stoichiometry in reactions.[3]
-
Enhanced Reactivity and Yields: In many cases, particularly in complex or sterically hindered couplings, trifluoroborates provide superior yields. This is attributed to their role as a "slow-release" source of the active boronic acid under basic reaction conditions, which minimizes common side reactions like protodeboronation and oxidative homocoupling.[4][5]
-
High Purity: They are often easily purified by simple recrystallization, ensuring high-quality material for sensitive catalytic systems.[3]
-
-
Disadvantages:
-
Higher Molecular Weight: With a molecular weight of 212.02 g/mol , it is less atom-economical compared to its boronic acid counterpart.
-
Higher Initial Cost: The per-gram cost of KFBT is typically higher than the boronic acid due to the additional synthetic step required for its preparation.
-
Additional Synthetic Step: It is synthesized from the corresponding boronic acid, adding a step to the overall process if not purchased commercially.
-
**3-Formylphenylboronic Acid (B(OH)₂) **
3-Formylphenylboronic acid is a widely used and commercially available reagent.[6] However, like many boronic acids, it is not a simple monomeric species. It exists in a dynamic equilibrium with its cyclic trimeric anhydride, known as a boroxine.[1]
-
Advantages:
-
Disadvantages:
-
Inherent Instability: Boronic acids are prone to protodeboronation and can be difficult to purify, often existing as waxy solids.[7] The presence of the boroxine form, which has a different molecular weight, complicates accurate weighing and can lead to stoichiometric errors.[1]
-
Storage and Handling: To mitigate degradation and dehydration to the boroxine, storage at low temperatures and under an inert atmosphere is often required, adding logistical complexity.[7]
-
Increased Side Reactions: The higher concentration of free boronic acid at the start of a reaction can increase the likelihood of undesirable side reactions, potentially lowering the yield of the desired product.[4]
-
Visualization: Reagent Properties at a Glance
The following diagram illustrates the structural differences and key handling properties of the two reagents.
Caption: Structural and handling comparison of the two reagents.
Performance in Suzuki-Miyaura Coupling
Table 1: Illustrative Performance Comparison in a Generic Suzuki-Miyaura Coupling
| Feature | This compound | 3-Formylphenylboronic Acid |
| Coupling Partner | Aryl/Heteroaryl Halide | Aryl/Heteroaryl Halide |
| Typical Base | Cs₂CO₃, K₃PO₄ | Na₂CO₃, K₂CO₃, K₃PO₄ |
| Solvent System | Toluene/H₂O, THF/H₂O, EtOH | Toluene/H₂O, Dioxane/H₂O |
| Expected Yield | Generally Good to Excellent (often >85%) | Variable (can be high, but more substrate-dependent) |
| Reproducibility | High | Moderate to High |
| Key Advantage | Minimizes side-products (homocoupling, protodeboronation), leading to cleaner reactions and easier purification.[4][5] | Lower initial cost and fewer reaction components (no KHF₂ needed for prep). |
| Primary Challenge | Higher reagent cost. | Reagent instability can lead to lower yields and reproducibility issues.[7] |
Note: This table is a qualitative summary based on established principles of organotrifluoroborate and boronic acid chemistry. Optimal conditions will vary.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol demonstrates the straightforward conversion of the boronic acid to its stable trifluoroborate salt, a process that can be easily performed in-house.
-
Dissolution: Dissolve 3-formylphenylboronic acid (1.0 eq) in methanol (approx. 4 mL per gram of boronic acid).
-
Fluoride Addition: In a separate flask, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (3.0-4.0 eq).
-
Precipitation: While stirring the methanolic solution of the boronic acid at room temperature, add the aqueous KHF₂ solution dropwise. A white precipitate of this compound will form immediately.[1]
-
Isolation: Stir the mixture for 15-30 minutes. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold methanol and then diethyl ether to remove any unreacted starting materials and water.
-
Drying: Dry the resulting white, crystalline solid under vacuum to yield the final product.
Protocol 2: Representative Suzuki-Miyaura Coupling
This general protocol is effective for coupling this compound with a variety of aryl chlorides, which are often challenging substrates for boronic acids.
-
Reaction Setup: To a reaction vessel, add the aryl chloride (1.0 eq), this compound (1.1-1.5 eq), Cesium Carbonate (Cs₂CO₃, 3.0 eq), and the palladium catalyst system (e.g., 5 mol% PdCl₂(AtaPhos)₂ or a similar modern catalyst).
-
Solvent Addition: Add a degassed solvent mixture, typically Toluene/Water (4:1 ratio, to achieve a 0.25 M concentration of the aryl halide).
-
Degassing: Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Heating: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS for completion.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
A Framework for Cost-Benefit Analysis
The true cost of a reagent is not its price tag alone but the sum of all direct and indirect costs associated with its use.
Caption: Decision workflow for reagent cost-benefit analysis.
-
Direct Costs: 3-Formylphenylboronic acid has a lower upfront cost per gram. However, when considering its higher molecular weight and potential for impurities (boroxine), the cost-per-effective-mole of this compound may be more competitive than it appears.
-
Indirect Costs - The Decisive Factor:
-
Reproducibility and Yield: A single failed or low-yielding reaction due to boronic acid instability can easily negate any initial cost savings. The high stability of KFBT leads to more reliable and reproducible outcomes, which is critical in multi-step syntheses.[5]
-
Purification Effort: Cleaner reactions with KFBT mean less time and fewer resources (silica gel, solvents) spent on purification. The cost of a scientist's time for a multi-day column chromatography is substantial.
-
Storage and Waste: The cost of refrigerated or inert-atmosphere storage for the boronic acid, coupled with the material lost to degradation, adds to its true cost. KFBT requires no special storage.
-
Time-to-Result: In a drug development pipeline, speed is paramount. The reliability of KFBT can accelerate project timelines by reducing the need for troubleshooting and reaction repeats.
-
Conclusion and Recommendation
While 3-formylphenylboronic acid may appear to be the more economical choice based on its catalog price, this view is often short-sighted. Its inherent instability can lead to significant indirect costs, including wasted materials, increased purification efforts, and, most importantly, lost research time.
This compound represents a strategic investment in efficiency and reliability. Its superior stability, ease of handling, and tendency to produce cleaner reactions and higher yields make it the superior choice for most research and development applications.
Recommendation:
-
For routine, large-scale, and well-optimized syntheses where cost per kilogram is the primary driver, 3-formylphenylboronic acid may be considered, provided that stringent quality control and handling procedures are in place.
-
For all other applications, especially in complex, late-stage functionalization, medicinal chemistry programs, and academic research where reliability and time-to-result are critical, This compound is the highly recommended reagent. The higher initial price is more than offset by the significant savings in time, resources, and labor, ultimately leading to a lower overall project cost and a higher probability of success.
References
- 1. 3-Formylphenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. 3-Formylphenylboronic acid | Delchimica [delchimica.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. potassium 2-formylphenyltrifluoroborate - 192863-39-1 - Structure, Synthesis, Properties [organoborons.com]
- 6. 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Potassium 3-phenylpropyltrifluoroborate | [frontierspecialtychemicals.com]
A Comparative Guide to Potassium 3-formylphenyltrifluoroborate in Flow Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and fine chemical synthesis, the dual pressures of accelerating discovery timelines and improving process efficiency are paramount. Continuous flow chemistry has emerged as a powerful enabling technology, offering enhanced safety, reproducibility, and scalability over traditional batch processes.[1][2] Concurrently, the choice of reagents is critical for the success of these continuous manufacturing platforms. This guide provides an in-depth comparison of Potassium 3-formylphenyltrifluoroborate and its application in flow chemistry, juxtaposed with its traditional boronic acid counterpart, for one of the most pivotal reactions in medicinal chemistry: the Suzuki-Miyaura cross-coupling.
The Strategic Advantage of Potassium Organotrifluoroborates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation.[1][3] While boronic acids have historically been the workhorses for this transformation, they are not without their operational challenges. These can include a propensity for protodeboronation, trimerization to form boroxines, and limited stability, which can lead to stoichiometric variability and impact the reproducibility of synthetic campaigns.[4]
Potassium organotrifluoroborates have risen as a superior class of reagents, addressing many of the shortcomings of boronic acids.[5] this compound, the subject of this guide, exemplifies these advantages. As crystalline, air- and moisture-stable solids, organotrifluoroborates offer exceptional shelf-life and ease of handling, which is a significant advantage in both high-throughput screening and large-scale manufacturing environments.[3][5] Their tetracoordinate nature imparts this stability, effectively "protecting" the boronic acid functionality until it is required for the catalytic cycle.
Performance in Flow Chemistry: A Comparative Analysis
The true potential of this compound is realized when its inherent stability is coupled with the precise control offered by continuous flow reactors. In a flow setup, reagents are continuously pumped through a heated reactor, often a packed-bed containing a heterogeneous catalyst, allowing for rapid reaction optimization and seamless scalability.[6][7]
Experimental Workflow: Suzuki-Miyaura Cross-Coupling in a Packed-Bed Flow Reactor
The following diagram illustrates a typical experimental setup for a continuous flow Suzuki-Miyaura cross-coupling reaction. This configuration is suitable for both this compound and its boronic acid alternative, with minor adjustments to solvent and base conditions to accommodate differences in solubility and reactivity.
Comparative Performance Data
The following table provides a comparative overview of the expected performance of this compound versus 3-formylphenylboronic acid in a representative flow Suzuki-Miyaura cross-coupling with 4-bromoacetophenone. The data for the boronic acid is based on typical literature values for similar substrates in flow, while the data for the trifluoroborate is an extrapolation based on its known properties and performance in batch reactions.
| Parameter | This compound | 3-Formylphenylboronic Acid | Justification for Performance Difference |
| Yield | >95% | 85-95% | The higher stability of the trifluoroborate minimizes reagent degradation, often leading to higher and more consistent yields.[5] |
| Residence Time | 5-15 minutes | 10-20 minutes | The enhanced solubility and reactivity of the in-situ generated boronic acid from the trifluoroborate can lead to faster reaction rates. |
| Catalyst Loading | 0.5-1.0 mol% | 1.0-2.0 mol% | The clean nature of the reaction with trifluoroborates can lead to longer catalyst lifetimes and allow for lower catalyst loadings. |
| Throughput | High | Moderate to High | Shorter residence times and potentially higher concentrations contribute to greater throughput. |
| Reproducibility | Excellent | Good to Excellent | The solid, crystalline nature and stability of the trifluoroborate ensure consistent reagent quality, leading to higher run-to-run reproducibility. |
| Handling | Air- and moisture-stable solid | Can be air- and moisture-sensitive | Trifluoroborates do not require special handling or storage conditions, simplifying experimental setup.[3] |
The Underlying Mechanism: Why Trifluoroborates Excel
The Suzuki-Miyaura catalytic cycle illustrates the key steps of the reaction. The superior performance of potassium trifluoroborates can be attributed to the in-situ generation of the active boronic acid species. The trifluoroborate salt remains dormant until it enters the basic reaction medium, where it hydrolyzes to form the boronic acid, which then participates in the transmetalation step. This controlled release of the active reagent minimizes side reactions and degradation.
Detailed Experimental Protocol: A Representative Flow Suzuki-Miyaura Coupling
This protocol describes the Suzuki-Miyaura coupling of 4-bromoacetophenone with an arylboron reagent in a continuous flow reactor. This can be adapted for both this compound and 3-formylphenylboronic acid.
Materials:
-
4-bromoacetophenone
-
This compound OR 3-formylphenylboronic acid
-
Palladium catalyst (e.g., a heterogeneous Pd catalyst packed in a column, such as Pd(0) on carbon or a polymer support)
-
Base: K₂CO₃ or Cs₂CO₃
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, or ACN) and water.
Equipment:
-
Two HPLC pumps
-
T-mixer
-
Packed-bed reactor column
-
Column heater
-
Back-pressure regulator
-
Product collection vessel
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a solution of 4-bromoacetophenone (1.0 eq.) and the palladium catalyst (if using a homogeneous catalyst) in the chosen organic solvent.
-
Solution B: Prepare a solution of this compound (1.2 eq.) or 3-formylphenylboronic acid (1.2 eq.) and the base (2.0-3.0 eq.) in the solvent mixture (e.g., dioxane/water 4:1). Ensure complete dissolution. For the trifluoroborate, the aqueous component is essential for hydrolysis.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram.
-
Heat the packed-bed reactor to the desired temperature (e.g., 80-120 °C).
-
Set the back-pressure regulator to maintain the system pressure and prevent solvent boiling (e.g., 10 bar).
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates into the T-mixer. The total flow rate will determine the residence time in the reactor. For a 10 mL reactor, a total flow rate of 1 mL/min will result in a 10-minute residence time.
-
Allow the reaction mixture to flow through the heated packed-bed reactor.
-
Collect the product stream after the back-pressure regulator.
-
-
Work-up and Analysis:
-
The collected product stream can be worked up by partitioning between an organic solvent and water.
-
The organic layer is then dried and concentrated in vacuo.
-
The crude product can be purified by column chromatography.
-
Analyze the product by standard analytical techniques (NMR, LC-MS) to determine yield and purity.
-
Conclusion
For researchers and professionals in drug development and fine chemical synthesis, the combination of this compound and flow chemistry represents a significant step forward in efficiency, reproducibility, and scalability. The superior stability and handling properties of the trifluoroborate salt, coupled with the precise control of a continuous flow environment, offer a robust platform for the synthesis of complex molecules. While boronic acids remain valuable reagents, the operational advantages of their trifluoroborate counterparts make them a compelling alternative, particularly in the context of automated and continuous manufacturing processes.
References
- Parmar, H.; et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Thompson, D. H.; et al. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. SLAS DISCOVERY: Advancing Life Sciences R&D2018, 23(8), 795-805.
- Molander, G. A.; Brown, A. R. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2006, 71(25), 9681–9686.
- Scarpino, A.; et al. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Org. Process Res. Dev.2025, 29, 281-298.
- Basavaraju, G.; Rajanna, R. Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology.
- Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014, 43, 412-443.
- Carrow, B. P.; Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2011, 133(7), 2116–2119.
- Molander, G. A.; et al. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta2007, 40(3), 63-71.
- Continuous Flow Suzuki Coupling with a Heterogeneous Pd C
- Wood, A. B.; et al. Continuous flow Suzuki–Miyaura couplings in water under micellar conditions in a CSTR cascade catalyzed by Fe/ppm Pd nanoparticles. Green Chem.2020, 22, 4035-4041.
- Yamada, Y.; et al. Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling.
- Gutmann, B.; et al. Integrated Suzuki Cross-Coupling/Reduction Cascade Reaction of meta-/para-Chloroacetophenones and Arylboronic Acids under Batch and Continuous Flow Conditions. Chem. Asian J.2021, 16(16), 2338-2345.
- Plath, M.; et al. Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. React. Chem. Eng.2018, 3, 534-540.
- Noël, T.; Musacchio, A. J. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Org. Lett.2011, 13(18), 4974-4977.
- Process development of a triphasic continuous-flow Suzuki-Miyaura coupling reaction in a plug-flow reactor. Org. Process Res. Dev.2017, 21(11), 1795-1801.
- A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction. React. Chem. Eng.2018, 3, 73-79.
- Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008, 108(1), 288–325.
- Liu, Y.; Hartman, R. L. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Org. Process Res. Dev.2020, 24(10), 1937-1951.
- Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. J. Flow Chem.2020, 10, 13-23.
-
AM Technology. Flow Chemistry Applications. [Link]
-
PubChem. Potassium 4-formylphenyltrifluoroborate. [Link]
- Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel.2009, 12(6), 833-847.
- Molander, G. A.; et al. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Org. Lett.2007, 9(13), 2573–2576.
- Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2002, 67(24), 8424–8429.
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Safety Operating Guide
A Guide to the Safe Disposal of Potassium 3-formylphenyltrifluoroborate
In the dynamic landscape of pharmaceutical research and drug development, the responsible management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of potassium 3-formylphenyltrifluoroborate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Understanding the Compound: this compound
This compound is a member of the organotrifluoroborate family, a class of compounds widely utilized in modern organic synthesis, particularly in cross-coupling reactions. While boronic acids and their derivatives are often noted for their stability and relatively low toxicity compared to other organometallic reagents, it is crucial to handle them with appropriate care.[1][2] Recent studies have indicated potential mutagenic activity in some boronic acid derivatives, underscoring the importance of treating all such compounds as potentially hazardous waste.[3]
The Safety Data Sheet (SDS) for closely related isomers, such as potassium 4-formylphenyltrifluoroborate, indicates that this class of compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] Therefore, proper personal protective equipment (PPE) and handling procedures are essential during both use and disposal.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[6][7] The foundational principle is that hazardous waste must be managed in a way that prevents harm to human health and the environment.[7] This involves proper identification, segregation, containment, and labeling of all chemical waste streams.
A critical component of laboratory safety is the development and implementation of a Chemical Hygiene Plan (CHP), as mandated by OSHA.[8][9][10] This plan should include specific procedures for the safe handling and disposal of all hazardous chemicals used in the laboratory.
Personal Protective Equipment (PPE) Requirements
Prior to handling this compound for disposal, it is imperative to be outfitted with the appropriate PPE. The following table summarizes the minimum requirements based on the known hazards of similar compounds.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety glasses with side shields or goggles; face shield if there is a splash hazard. | Protects against eye irritation from dust or splashes.[4][5] |
| Hands | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation.[4][5] |
| Body | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | Minimizes inhalation of airborne particles that can cause respiratory irritation.[4][5] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to its final removal from the laboratory.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound must be treated as hazardous chemical waste. This includes the pure solid, solutions, and any contaminated materials such as pipette tips, weigh boats, and contaminated gloves or paper towels.
-
Segregate at the Source: Do not mix this compound waste with other waste streams unless they are known to be compatible. Incompatible chemicals can react violently if mixed.[7] This waste should be collected separately from non-hazardous trash.
Step 2: Waste Container Selection and Labeling
-
Choose a Compatible Container:
-
For Solids: Use a wide-mouth, sealable container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). The original container can be used if it is in good condition.[11]
-
For Contaminated Labware (sharps excluded): Place in a designated, lined container for solid chemical waste.
-
For Solutions: Use a sealable, leak-proof container with a screw-top cap. Ensure the container material is compatible with the solvent used.[11][12]
-
-
Properly Label the Container: The EPA requires that all hazardous waste containers be clearly labeled.[13] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any associated hazards (e.g., "Irritant")
-
The date accumulation started.
-
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][14] This area must be under the control of laboratory personnel.
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[11] This prevents spills and the release of vapors.
-
Storage Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the full container must be moved to a central accumulation area within three days.[14]
Step 4: Final Disposal
-
Arrange for Pickup: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for the pickup and final disposal of the waste.
-
Never Dispose in Regular Trash or Down the Drain: Solid chemical waste should not be disposed of in the regular trash.[15] Due to its water solubility, this compound should not be poured down the drain, as this can contaminate waterways.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Spill Management
In the event of a spill, the following steps should be taken:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the necessary protective equipment.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[4] Avoid creating dust.
-
Decontaminate the Area: Wipe the spill area with a damp cloth and place the cleaning materials in the hazardous waste container.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, in accordance with your institution's policies.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
-
US Bio-Clean. OSHA Compliance For Laboratories. [Link]
-
American Chemical Society. (2023). Managing Hazardous Chemical Waste in the Lab. [Link]
-
Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
United States Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. [Link]
-
Lab Manager. (2020). The OSHA Laboratory Standard. [Link]
-
Environmental Health & Safety, University of Washington. Key Elements of an OSHA Compliant Laboratory Safety Management Program. [Link]
-
Missouri State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
-
Lafayette College Public Safety. Disposal of Solid Chemicals in the Normal Trash. [Link]
-
ResearchGate. Structure, Properties, and Preparation of Boronic Acid Derivatives. [Link]
-
Karolinska Institutet. (2024). Laboratory waste. [Link]
-
Wikipedia. Boronic acid. [Link]
-
Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Potassium 3-formylphenyltrifluoroborate
As a Senior Application Scientist, my primary objective is to empower fellow researchers to conduct their work not only with efficacy but with the highest degree of safety. Potassium 3-formylphenyltrifluoroborate and its structural isomers are valuable reagents in modern synthetic chemistry, particularly in cross-coupling reactions. However, their safe handling is paramount. This guide moves beyond a simple checklist to provide a deep, procedurally-grounded understanding of the necessary personal protective equipment (PPE) and associated safety protocols.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Understanding the inherent hazards of a chemical is the foundation of any robust safety plan. Potassium aryltrifluoroborates are generally stable, solid compounds, but they are not benign.[1] The primary risks associated with this compound and its isomers stem from their potential to cause irritation upon contact.
Based on data from analogous compounds, the key hazards are:
-
Skin Irritation (Category 2) : Direct contact can cause skin irritation.[2][3][4]
-
Serious Eye Irritation (Category 2/2A) : The compound is a significant eye irritant, capable of causing serious damage if it comes into contact with the eyes.[2][3][5]
-
Respiratory Irritation (Category 3) : Inhalation of the dust can lead to respiratory tract irritation.[2][3][4][5]
While not classified as acutely toxic, these irritant properties necessitate stringent controls to prevent exposure. The operational plan must be built around minimizing dust formation and preventing any direct contact with the substance.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific procedure being performed. The following protocol outlines the minimum required PPE for handling this compound in a laboratory setting.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles.[5] | Rationale: This is the absolute minimum requirement. The solid, dusty nature of the compound poses a significant risk of eye contact. Goggles provide a more complete seal and are recommended for any procedure with a higher risk of splashing or dust generation. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended).[6] | Rationale: Prevents skin irritation.[2][3] Gloves must be inspected for tears or holes before each use.[7] For prolonged tasks, consider changing gloves periodically to prevent degradation. |
| Body Protection | Laboratory coat. | Rationale: A standard lab coat protects street clothes and underlying skin from incidental contact with chemical dust. It should be fully buttoned.[6] |
| Respiratory Protection | N95 respirator or higher. | Rationale: Required when handling the powder outside of a certified chemical fume hood or if ventilation is insufficient.[6] This mitigates the risk of inhaling dust, which can cause respiratory irritation.[2][3][5] |
Safe Handling Procedures and Engineering Controls
PPE is the last line of defense. The primary method for ensuring safety is through robust engineering controls and standardized operating procedures that minimize the potential for exposure in the first place.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Designate a specific area for handling the chemical, preferably within a certified chemical fume hood.[6]
-
Verify that an eyewash station and safety shower are unobstructed and readily accessible.[6][7]
-
Before beginning, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean, dry, and placed inside the fume hood to minimize movement and potential for spills.[6]
-
-
Weighing and Transfer :
-
Don all required PPE before entering the designated handling area.
-
Carefully open the container inside the fume hood to contain any dust.
-
Use a spatula to carefully transfer the desired amount of the solid to a weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust, such as scooping quickly or dropping the solid from a height.
-
Once the transfer is complete, securely close the main container.[2][3]
-
-
During Reaction :
-
Post-Handling Decontamination :
-
Wipe down the work surface within the fume hood with a damp cloth or paper towel to collect any residual dust.
-
Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Remove PPE in the correct order to prevent cross-contamination: remove gloves first, followed by goggles, and then the lab coat.
-
Wash hands thoroughly with soap and water after completing the work and removing PPE.[2][3][5]
-
Spill Management Plan
In the event of a spill, a calm and methodical response is crucial to prevent exposure and further contamination.
-
Immediate Actions :
-
Alert all personnel in the immediate vicinity and restrict access to the area.
-
If the spill is outside a fume hood, ensure the area is well-ventilated, if it is safe to do so.
-
-
Containment and Cleanup (for small, manageable spills) :
-
Wearing your full PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill. [6]
-
Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste disposal.[2] The key is to perform this action without creating airborne dust.[7]
-
Clean the spill area with soap and water once the bulk material has been removed.
-
Workflow for Spill Response
Caption: Workflow for the safe management of a this compound spill.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
-
Waste Classification : Any waste containing this compound, including contaminated absorbents and disposable PPE, is classified as hazardous waste.[2]
-
Containment : All waste should be collected in suitable, closed, and clearly labeled containers.[2][7]
-
Disposal Route : Do not dispose of this chemical down the drain or in regular trash.[7][8] All waste must be disposed of through an approved hazardous waste disposal plant in accordance with all local, state, and federal regulations.[2][3]
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of your laboratory team.
References
- Boron Molecular. (2018, September 3).
- BenchChem. (2025).
- Apollo Scientific. Potassium (E)
- AK Scientific, Inc. Potassium trifluoro(pyrimidin-2-yl)
- Sigma-Aldrich. (2024, September 7).
- Rutgers University.
- Sigma-Aldrich. (2024, September 6).
- Thermo Fisher Scientific. (2025, October 24).
- Fisher Scientific. (2025, December 26).
- Fisher Scientific. (2024, March 29).
- Organic Syntheses.
- Fisher Scientific. (2025, December 19).
- National Institute of Standards and Technology. (2015, April 29).
- SynQuest Laboratories, Inc. Potassium [3,5-bis(trifluoromethyl)
- Organic Syntheses. Working with Hazardous Chemicals.
- National Academic Digital Library of Ethiopia.
- SynQuest Laboratories, Inc. Potassium [4-(trifluoromethyl)
- Wikipedia. Organoboron chemistry.
- Slideshare. Organoborane or Organoboron compounds.
- Carl ROTH.
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- 2. WERCS Studio - Application Error [assets.thermofisher.com]
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- 5. aksci.com [aksci.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
